1-Methylcyclohexane-1,2-diol
Description
Structure
3D Structure
Properties
CAS No. |
19534-08-8 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(1R,2R)-1-methylcyclohexane-1,2-diol |
InChI |
InChI=1S/C7H14O2/c1-7(9)5-3-2-4-6(7)8/h6,8-9H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
IOZFUGDROBQPNP-RNFRBKRXSA-N |
SMILES |
CC1(CCCCC1O)O |
Isomeric SMILES |
C[C@]1(CCCC[C@H]1O)O |
Canonical SMILES |
CC1(CCCCC1O)O |
Other CAS No. |
52718-65-7 6296-84-0 |
Synonyms |
rel-2-Methyl-1α*,2β*-cyclohexanediol |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Methylcyclohexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Methylcyclohexane-1,2-diol. The information is compiled to serve as a valuable resource for professionals in research, chemical synthesis, and drug development, offering a structured presentation of data, relevant experimental protocols, and visualizations to facilitate understanding and application.
Core Physical and Chemical Properties
This compound, with the molecular formula C₇H₁₄O₂, is a vicinal diol derivative of methylcyclohexane. It exists as two main stereoisomers: cis-1-Methylcyclohexane-1,2-diol and trans-1-Methylcyclohexane-1,2-diol, which can be further resolved into enantiomers. The physical properties of these isomers can vary.
Data Presentation: Physical Properties
The following table summarizes the key physical properties of this compound. It is important to note that while some data is readily available, specific experimental values for certain properties, such as the melting point of the individual isomers, are not widely reported in publicly available literature. In such cases, data for the closely related parent compound, cyclohexane-1,2-diol, is provided for comparative purposes.
| Property | Value | Notes and Citations |
| Molecular Formula | C₇H₁₄O₂ | [1][2][3] |
| Molecular Weight | 130.18 g/mol | [1][4][5] |
| Boiling Point | 226.9 °C at 760 mmHg | [3] |
| Density | 1.095 g/cm³ | [3] |
| Flash Point | 104.5 °C | [3] |
| Melting Point | Not available | "N/A" reported in several sources[3]. For comparison, cis-1,2-cyclohexanediol (B155557) has a melting point of 98-102 °C and the trans-isomer melts at 101-104 °C[6]. |
| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol (B145695) and methanol. | Based on the general properties of diols[7][8]. Quantitative data for this compound is not readily available. |
| Vapor Pressure | 0.0157 mmHg at 25 °C | [1] |
| Refractive Index | 1.508 | [3] |
Experimental Protocols
Synthesis of cis-1-Methylcyclohexane-1,2-diol via Dihydroxylation
A common and effective method for the synthesis of cis-1,2-diols is the dihydroxylation of an alkene.[9] This can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). The following is a representative protocol adapted from the synthesis of cis-1,2-cyclohexanediol, which can be applied to 1-methylcyclohexene.
Materials:
-
1-methylcyclohexene
-
Osmium tetroxide (OsO₄) or Potassium permanganate (KMnO₄)
-
N-methylmorpholine N-oxide (NMO) or a cold, dilute, basic solution for KMnO₄
-
A suitable solvent (e.g., a mixture of acetone (B3395972) and water)
-
Sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃) for workup
-
Standard laboratory glassware for organic synthesis
Procedure (using OsO₄):
-
In a round-bottom flask, dissolve 1-methylcyclohexene in a suitable solvent mixture, such as acetone and water.
-
Add a catalytic amount of osmium tetroxide and a stoichiometric amount of a co-oxidant like N-methylmorpholine N-oxide (NMO).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a reducing agent like sodium bisulfite or sodium sulfite to reduce the osmate ester intermediate.
-
The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude cis-1-methylcyclohexane-1,2-diol.
-
The product can be further purified by recrystallization or column chromatography.
Caution: Osmium tetroxide is highly toxic and volatile and should be handled with extreme care in a well-ventilated fume hood.
Caption: Synthetic workflow for cis-dihydroxylation of 1-methylcyclohexene.
Spectroscopic Data
Detailed experimental spectra (¹H NMR, ¹³C NMR, IR) for this compound are not widely available in public databases. However, based on the molecular structure and data from related compounds, the expected spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group protons, the protons on the carbon atoms bearing the hydroxyl groups, and the remaining methylene (B1212753) protons of the cyclohexane (B81311) ring. The chemical shift of the methyl group would likely be in the range of 1.0-1.5 ppm. The protons attached to the carbons with the hydroxyl groups (C1-H and C2-H, if present) would appear further downfield, likely in the 3.0-4.0 ppm region, due to the deshielding effect of the oxygen atoms. The hydroxyl protons themselves would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule, unless there is symmetry leading to equivalent carbons. The carbon atoms bonded to the hydroxyl groups (C1 and C2) would have the largest chemical shifts, typically in the 60-80 ppm range. The methyl carbon would appear at a higher field, likely between 15-25 ppm. The remaining four methylene carbons of the cyclohexane ring would have signals in the 20-40 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. The broadness is due to hydrogen bonding.
-
C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane ring and the methyl group, typically appearing in the 2850-3000 cm⁻¹ region.
-
A C-O stretching vibration band in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
A mass spectrum for trans-1-methylcyclohexane-1,2-diol is available. The spectrum would show the molecular ion peak (M⁺) at m/z = 130, corresponding to the molecular weight of the compound. Common fragmentation patterns for cyclic alcohols and diols would also be observed, such as the loss of a water molecule (M-18), a methyl group (M-15), or other ring fragments. A GC-MS spectrum is also available for (1S,2S)-1-methylcyclohexane-1,2-diol, which would provide similar fragmentation information.[10]
References
- 1. This compound|lookchem [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. Cas 6296-84-0,this compound | lookchem [lookchem.com]
- 4. trans-1-Methyl-1,2-cyclohexanediol | C7H14O2 | CID 10964540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1,2-cyclohexanediol | C7H14O2 | CID 140540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trans-Cyclohexane-1,2-diol-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 7. CAS 19534-08-8: (1R,2R)-1-methylcyclohexane-1,2-diol [cymitquimica.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. brainly.com [brainly.com]
- 10. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Stereoisomers of 1-Methylcyclohexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereoisomers of 1-methylcyclohexane-1,2-diol, a chiral building block of significant interest in organic synthesis and drug development. The distinct three-dimensional arrangements of its functional groups offer unique opportunities for the stereocontrolled synthesis of complex molecules. This document details the synthesis, characterization, and key properties of the four stereoisomers of this compound.
Introduction to the Stereoisomers
This compound possesses two chiral centers at the C1 and C2 positions of the cyclohexane (B81311) ring. This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers. These are the cis-isomers, where the hydroxyl groups are on the same face of the ring, and the trans-isomers, where they are on opposite faces.
The four stereoisomers are:
-
(1R,2S)-1-methylcyclohexane-1,2-diol and (1S,2R)-1-methylcyclohexane-1,2-diol (cis enantiomeric pair)
-
(1R,2R)-1-methylcyclohexane-1,2-diol and (1S,2S)-1-methylcyclohexane-1,2-diol (trans enantiomeric pair)
The stereochemistry of these diols is crucial in asymmetric synthesis, where they can be used as chiral auxiliaries or as starting materials for the synthesis of enantiomerically pure target molecules. The rigid cyclohexane framework provides a well-defined spatial arrangement of the hydroxyl groups, which can direct the stereochemical outcome of subsequent reactions.
Stereoselective Synthesis of this compound Isomers
The synthesis of specific stereoisomers of this compound from the prochiral alkene 1-methylcyclohexene requires stereoselective reactions. The two primary strategies involve syn-dihydroxylation to produce cis-diols and a two-step epoxidation-hydrolysis sequence for the synthesis of trans-diols.
Synthesis of cis-1-Methylcyclohexane-1,2-diol Enantiomers
The syn-dihydroxylation of 1-methylcyclohexene, where two hydroxyl groups are added to the same face of the double bond, yields the cis-diols. The Sharpless asymmetric dihydroxylation is a powerful method for achieving this transformation with high enantioselectivity.[1][2][3] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, provide access to each enantiomer of the cis-diol.[1]
-
AD-mix-β (containing the (DHQD)₂PHAL ligand) directs the dihydroxylation to the β-face of the alkene, yielding the (1R,2S)-1-methylcyclohexane-1,2-diol .
-
AD-mix-α (containing the (DHQ)₂PHAL ligand) directs the dihydroxylation to the α-face, resulting in the (1S,2R)-1-methylcyclohexane-1,2-diol .
A general experimental workflow for this process is outlined below.
Synthesis of trans-1-Methylcyclohexane-1,2-diol Enantiomers
The synthesis of trans-diols is achieved through an anti-dihydroxylation process. This typically involves a two-step sequence: epoxidation of 1-methylcyclohexene followed by acid-catalyzed ring-opening of the resulting epoxide.[4][5]
-
Epoxidation: 1-methylcyclohexene is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form 1-methyl-1,2-epoxycyclohexane.[6][7] This epoxidation is generally stereospecific, with the oxygen atom adding to one face of the double bond. For 1-methylcyclohexene, this results in a racemic mixture of the syn-epoxide.[4]
-
Hydrolysis: The epoxide is then subjected to acid-catalyzed hydrolysis. The mechanism involves protonation of the epoxide oxygen, followed by nucleophilic attack of water on one of the epoxide carbons. This attack occurs from the face opposite to the epoxide ring, leading to an overall anti-addition of the two hydroxyl groups and the formation of the trans-diol as a racemic mixture.
The separation of the resulting enantiomers can be achieved through chiral resolution techniques, such as the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.[8][9][10]
The logical relationship for the synthesis of trans-diols is depicted in the following diagram.
Quantitative Data
While specific yields and enantiomeric excess are highly dependent on the exact reaction conditions and the purity of the starting materials, the following table summarizes general expectations based on the described synthetic methods.
| Stereoisomer | Synthesis Method | Expected Diastereomeric Ratio (cis:trans) | Expected Enantiomeric Excess (ee) |
| (1R,2S)- and (1S,2R)- | Sharpless Asymmetric Dihydroxylation | >95:5 | >90% |
| (1R,2R)- and (1S,2S)- | Epoxidation followed by Hydrolysis | <5:95 | Racemic (before resolution) |
Note: The diastereomeric and enantiomeric ratios are estimates and can vary.
Experimental Protocols
General Procedure for Sharpless Asymmetric Dihydroxylation of 1-Methylcyclohexene
Materials:
-
1-Methylcyclohexene
-
AD-mix-α or AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of AD-mix (1.4 g per mmol of alkene) in a 1:1 mixture of t-BuOH and water (5 mL each per mmol of alkene) at room temperature is added 1-methylcyclohexene (1 mmol).
-
The reaction mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of sodium sulfite (1.5 g per mmol of alkene) and stirred for an additional hour.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired enantiomerically enriched cis-diol.
General Procedure for Epoxidation of 1-Methylcyclohexene with m-CPBA
Materials:
-
1-Methylcyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
1-Methylcyclohexene (1 equivalent) is dissolved in dichloromethane in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
m-CPBA (1.1 equivalents) is added portion-wise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide.
General Procedure for Acid-Catalyzed Hydrolysis of 1-Methyl-1,2-epoxycyclohexane
Materials:
-
1-Methyl-1,2-epoxycyclohexane
-
Water
-
Sulfuric acid (H₂SO₄), dilute
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
The crude epoxide is dissolved in a mixture of acetone and water.
-
A catalytic amount of dilute sulfuric acid is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is neutralized with sodium bicarbonate.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the racemic trans-diol.
Conclusion
The stereoisomers of this compound are valuable chiral building blocks in organic synthesis. Their preparation relies on well-established stereoselective reactions, allowing for access to each of the four stereoisomers. The cis-diols are efficiently synthesized with high enantioselectivity using the Sharpless asymmetric dihydroxylation, while the trans-diols are obtained via a two-step epoxidation and hydrolysis sequence, followed by chiral resolution. The choice of the appropriate synthetic route and reaction conditions is paramount to achieving the desired stereochemical outcome, which is often critical for the biological activity of the final target molecules in drug discovery and development.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. The reaction of 1-methylcyclohexene with mCPBA yields product X. Upon tre.. [askfilo.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. datapdf.com [datapdf.com]
- 10. researchgate.net [researchgate.net]
Synthesis of cis-1-Methylcyclohexane-1,2-diol from 1-Methylcyclohexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of cis-1-methylcyclohexane-1,2-diol from 1-methylcyclohexene. The primary focus is on two effective methods for syn-dihydroxylation: oxidation with cold, alkaline potassium permanganate (B83412) (KMnO₄) and catalytic osmylation using osmium tetroxide (OsO₄) with a co-oxidant. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and presents key quantitative data, including typical yields and spectroscopic characterization of the product. The information is intended to equip researchers in organic synthesis and drug development with the necessary knowledge to successfully perform and understand this important transformation.
Introduction
Vicinal diols, or 1,2-diols, are crucial structural motifs in a vast array of natural products and pharmaceutical agents. The stereoselective synthesis of these compounds is of paramount importance in medicinal chemistry and drug development. The synthesis of cis-1-methylcyclohexane-1,2-diol from the readily available starting material 1-methylcyclohexene is a classic example of a stereospecific syn-dihydroxylation reaction. This transformation introduces two hydroxyl groups onto the same face of the cyclohexane (B81311) ring.
This guide will explore the two most common and reliable methods for achieving this synthesis: the use of potassium permanganate under controlled conditions and the more selective, albeit more hazardous, osmium tetroxide-catalyzed dihydroxylation. Both methods proceed through a cyclic intermediate, ensuring the desired cis stereochemistry of the final product.[1][2]
Reaction Mechanisms
The stereochemical outcome of the synthesis of cis-1-methylcyclohexane-1,2-diol is dictated by the concerted nature of the dihydroxylation reaction, which proceeds via a syn-addition of the two hydroxyl groups across the double bond of 1-methylcyclohexene.
Dihydroxylation using Potassium Permanganate (KMnO₄)
Under cold and alkaline or neutral conditions, potassium permanganate reacts with 1-methylcyclohexene to form a cyclic manganate (B1198562) ester intermediate.[3][4] This intermediate is then hydrolyzed to yield the cis-diol and manganese dioxide (MnO₂), a brown precipitate.[3] It is crucial to maintain low temperatures and a basic pH to prevent over-oxidation and cleavage of the carbon-carbon bond.[2]
Dihydroxylation using Osmium Tetroxide (OsO₄)
Osmium tetroxide is a highly effective and selective reagent for syn-dihydroxylation.[5] It reacts with 1-methylcyclohexene in a similar fashion to KMnO₄, forming a cyclic osmate ester.[2] Due to the high cost and toxicity of OsO₄, it is typically used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO).[5][6] The co-oxidant regenerates the OsO₄ from the reduced osmium species formed after hydrolysis of the osmate ester, allowing the catalytic cycle to continue.[5]
Data Presentation
Reactant and Product Properties
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 1-Methylcyclohexene | C₇H₁₂ | 96.17 | 591-49-1 | |
| cis-1-Methylcyclohexane-1,2-diol | C₇H₁₄O₂ | 130.18 | 52718-65-7[7] |
Reaction Conditions and Yields
| Method | Reagents | Solvent(s) | Temperature (°C) | Typical Yield (%) | Reference |
| Potassium Permanganate | KMnO₄, NaOH | Water, Acetone (B3395972) | 0-5 | 30-40 (for cyclohexene) | [6] |
| Catalytic Osmium Tetroxide | OsO₄ (cat.), NMO | Water, Acetone, t-Butanol | Room Temp. | ~90 (for cyclohexene) | [6] |
Note: Yields are reported for the analogous reaction with cyclohexene (B86901) and serve as a reliable estimate for the synthesis with 1-methylcyclohexene.
Spectroscopic Data for Product Characterization
The following data for the closely related cis-1,2-cyclohexanediol (B155557) can be used as a reference for the characterization of cis-1-methylcyclohexane-1,2-diol. The presence of the methyl group in the target molecule will cause slight variations in the chemical shifts.
| Spectroscopy | Expected Observations for cis-1-Methylcyclohexane-1,2-diol (based on cis-1,2-cyclohexanediol) |
| ¹H NMR | - Broad singlet for the hydroxyl protons (OH). - Multiplets for the cyclohexane ring protons. - A singlet for the methyl (CH₃) protons. |
| ¹³C NMR | - A peak for the quaternary carbon attached to the methyl and hydroxyl groups. - A peak for the carbon attached to the second hydroxyl group. - Peaks for the remaining cyclohexane ring carbons. - A peak for the methyl carbon. |
| IR (Infrared) | - A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. - C-H stretching absorptions just below 3000 cm⁻¹. - C-O stretching absorptions in the region of 1000-1200 cm⁻¹. |
Experimental Protocols
Safety Precaution: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood. Osmium tetroxide is highly toxic and volatile; handle with extreme caution.
Method A: Dihydroxylation with Potassium Permanganate
This protocol is adapted from the known procedure for the oxidation of 1-methylcyclohexene.[3]
Materials:
-
1-Methylcyclohexene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Acetone
-
Distilled water
-
Ice
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylcyclohexene in a 1:1 mixture of acetone and water.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a cold solution of potassium permanganate and sodium hydroxide in distilled water.
-
Slowly add the cold KMnO₄ solution to the stirred 1-methylcyclohexene solution over a period of 30-45 minutes, maintaining the temperature between 0-5 °C. The purple color of the permanganate will disappear and a brown precipitate of MnO₂ will form.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.
-
To quench the reaction and dissolve the MnO₂ precipitate, add solid sodium bisulfite in small portions until the solution becomes colorless.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude cis-1-methylcyclohexane-1,2-diol.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
Method B: Catalytic Dihydroxylation with Osmium Tetroxide and NMO
This protocol is adapted from the reliable procedure for the catalytic osmylation of cyclohexene.[6][8]
Materials:
-
1-Methylcyclohexene
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in t-butanol)
-
Acetone
-
Water
-
Sodium hydrosulfite (Na₂S₂O₄) or Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1-methylcyclohexene and NMO in a mixture of acetone and water.
-
To this stirred solution, add a catalytic amount of the osmium tetroxide solution dropwise. The reaction mixture will turn dark.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium hydrosulfite or sodium sulfite. Stir until the dark color dissipates.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford pure cis-1-methylcyclohexane-1,2-diol.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Reaction pathways for the synthesis of cis-1-Methylcyclohexane-1,2-diol.
Experimental Workflows
Caption: General experimental workflow for dihydroxylation.
Conclusion
The synthesis of cis-1-methylcyclohexane-1,2-diol from 1-methylcyclohexene can be reliably achieved through syn-dihydroxylation using either cold, alkaline potassium permanganate or catalytic osmium tetroxide with a co-oxidant. While the potassium permanganate method is less expensive, the osmium tetroxide-based procedure generally provides higher yields and greater selectivity. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis of vicinal diols for applications in research and drug development. Careful adherence to the experimental procedures and safety precautions outlined is essential for the successful and safe execution of these synthetic transformations.
References
- 1. brainly.com [brainly.com]
- 2. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1-Methylcyclohexane-cis-1,2-diol [webbook.nist.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
Synthesis of trans-1-Methylcyclohexane-1,2-diol: A Mechanistic Overview
This technical guide provides a detailed examination of the synthetic pathways leading to trans-1-Methylcyclohexane-1,2-diol, with a focus on the underlying reaction mechanisms. The content is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
trans-1-Methylcyclohexane-1,2-diol is a vicinal diol with a specific stereochemical arrangement where the two hydroxyl groups are on opposite sides of the cyclohexane (B81311) ring. This stereochemistry is a direct consequence of the reaction mechanism employed in its synthesis. The most common and efficient method for preparing this compound involves a two-step process: the epoxidation of 1-methylcyclohexene followed by the ring-opening of the resulting epoxide.
Core Synthesis Pathway: Epoxidation and Ring-Opening
The synthesis proceeds via two key transformations:
-
Epoxidation of 1-Methylcyclohexene: The initial step involves the formation of an epoxide ring on the double bond of 1-methylcyclohexene. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
-
Ring-Opening of the Epoxide: The formed epoxide, 1-methylcyclohexene oxide, is then subjected to a ring-opening reaction to yield the diol. This can be achieved under either acidic or basic conditions, with both methods yielding the desired trans product through distinct mechanistic pathways.
Experimental Protocols and Mechanistic Details
Step 1: Epoxidation of 1-Methylcyclohexene
Reaction:
1-Methylcyclohexene reacts with a peroxy acid (RCO₃H) to form 1-methylcyclohexene oxide.
Mechanism:
The epoxidation reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond of the alkene. The reaction proceeds through a "butterfly" transition state. The alkene attacks the electrophilic oxygen of the peroxy acid, while the double bond is broken, and new C-O bonds are formed simultaneously. This concerted mechanism ensures that the stereochemistry of the alkene is retained in the epoxide, although in the case of the achiral 1-methylcyclohexene, this is less critical than for other alkenes.
Typical Experimental Protocol:
-
Reagents: 1-methylcyclohexene, meta-chloroperoxybenzoic acid (m-CPBA) (or other peroxy acids like peracetic acid).
-
Solvent: A non-polar, aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) is typically used.
-
Temperature: The reaction is often run at room temperature or slightly below (0 °C to 25 °C).
-
Procedure: The peroxy acid is added portion-wise to a solution of the alkene in the chosen solvent. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to remove the carboxylic acid byproduct. This typically involves washing with a basic solution (e.g., sodium bicarbonate) followed by an aqueous workup. The crude product is then purified, usually by column chromatography.
Step 2: Ring-Opening of 1-Methylcyclohexene Oxide
The crucial step that dictates the trans stereochemistry is the ring-opening of the epoxide. This occurs via an Sₙ2-type mechanism, which involves a backside attack by the nucleophile.
Reaction:
1-Methylcyclohexene oxide is treated with an acid catalyst (e.g., H₂SO₄) in the presence of water.
Mechanism:
-
Protonation of the Epoxide: The oxygen atom of the epoxide is protonated by the acid catalyst, forming a good leaving group (a hydroxyl group) and activating the epoxide ring towards nucleophilic attack.
-
Nucleophilic Attack: A water molecule, acting as the nucleophile, attacks one of the electrophilic carbon atoms of the protonated epoxide. Due to the Sₙ2 nature of the attack, the water molecule approaches from the side opposite to the C-O bond (backside attack). This results in an inversion of stereochemistry at the site of attack. The attack preferentially occurs at the more substituted carbon (the tertiary carbon) because it can better stabilize the partial positive charge that develops in the transition state.
-
Deprotonation: The resulting protonated diol is deprotonated by a water molecule or the conjugate base of the acid to yield the final trans-1-methylcyclohexane-1,2-diol.
Reaction:
1-Methylcyclohexene oxide is treated with a strong base, such as sodium hydroxide (B78521) (NaOH), in water.
Mechanism:
-
Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, directly attacks one of the carbon atoms of the epoxide ring. In this case, the attack occurs at the less sterically hindered carbon atom (the secondary carbon) due to the absence of a carbocation-like intermediate. The attack follows an Sₙ2 pathway, with the hydroxide ion approaching from the backside.
-
Protonation: The resulting alkoxide intermediate is then protonated by a water molecule in the reaction mixture to give the final trans-1-methylcyclohexane-1,2-diol.
Stereochemical Outcome:
In both acid- and base-catalyzed ring-opening, the Sₙ2 mechanism dictates that the incoming nucleophile (water or hydroxide) attacks from the opposite face of the epoxide ring. This backside attack leads to an inversion of configuration at the carbon atom being attacked, resulting in the formation of the trans-diol.
Quantitative Data Summary
| Reaction Step | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Epoxidation | 1-Methylcyclohexene, m-CPBA | Dichloromethane | 0 - 25 | 85 - 95 | |
| Acid-Catalyzed Ring-Opening | 1-Methylcyclohexene oxide, H₂SO₄ (cat.), H₂O | Water/Acetone | 25 | > 90 | |
| Base-Catalyzed Ring-Opening | 1-Methylcyclohexene oxide, NaOH, H₂O | Water/THF | 50 - 70 | > 90 |
Visualizations
Reaction Pathway Diagrams
Caption: Overall synthesis pathway for trans-1-Methylcyclohexane-1,2-diol.
Caption: Mechanism of acid-catalyzed epoxide ring-opening.
Caption: Mechanism of base-catalyzed epoxide ring-opening.
Conclusion
The synthesis of trans-1-Methylcyclohexane-1,2-diol is a classic example of stereocontrolled synthesis in organic chemistry. The two-step sequence of epoxidation followed by Sₙ2-mediated ring-opening provides a reliable and high-yielding route to the desired trans-diol. Understanding the mechanistic details of both acid- and base-catalyzed ring-opening is crucial for predicting and controlling the stereochemical outcome of reactions involving epoxides. The choice between acidic and basic conditions may be influenced by the presence of other functional groups in the substrate that might be sensitive to one set of conditions over the other.
References
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson. Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
An In-depth Technical Guide to the Stereoisomers of 1-Methylcyclohexane-1,2-diol
This technical guide provides a comprehensive overview of the stereoisomers of 1-methylcyclohexane-1,2-diol, tailored for researchers, scientists, and professionals in drug development. This document details the IUPAC nomenclature, physical and chemical properties, and established synthesis protocols for these compounds.
Introduction to Stereoisomerism in this compound
This compound possesses two chiral centers at the C1 and C2 positions of the cyclohexane (B81311) ring. This structural feature gives rise to a total of four stereoisomers. These isomers can be categorized into two pairs of enantiomers. The relative orientation of the hydroxyl groups (on the same side or opposite sides of the ring) defines them as cis or trans diastereomers. Understanding the distinct spatial arrangement of these isomers is crucial as it significantly influences their physical, chemical, and biological properties, a key consideration in medicinal chemistry and drug design.
IUPAC Nomenclature and Stereochemical Relationships
The four stereoisomers of this compound are designated using both cis/trans and (R/S) nomenclature. The relationship between these isomers is illustrated in the diagram below. The cis isomers have the hydroxyl groups on the same face of the cyclohexane ring, while the trans isomers have them on opposite faces. Each of these diastereomers exists as a pair of non-superimposable mirror images known as enantiomers.
Data Presentation: Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of the this compound isomers. It is important to note that experimentally determined data for each individual stereoisomer is not always available in the literature; in such cases, data for the general cis or trans isomer is provided.
Table 1: IUPAC Names and CAS Numbers
| IUPAC Name | Common Name | CAS Number |
| (cis)-(1S,2S)-1-methylcyclohexane-1,2-diol | cis-isomer | 52718-65-7 |
| (cis)-(1R,2R)-1-methylcyclohexane-1,2-diol | cis-isomer | 52718-65-7 |
| (trans)-(1S,2R)-1-methylcyclohexane-1,2-diol | trans-isomer | 19534-08-8 |
| (trans)-(1R,2S)-1-methylcyclohexane-1,2-diol | trans-isomer | 19534-08-8 |
Table 2: Physical Properties
| Property | cis-1-Methylcyclohexane-1,2-diol | trans-1-Methylcyclohexane-1,2-diol |
| Molecular Formula | C₇H₁₄O₂ | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol [1] | 130.18 g/mol [2] |
| Boiling Point | 226.9 °C at 760 mmHg[3][4] | 226.9 °C at 760 mmHg[3][4] |
| Density | 1.095 g/cm³[3][4] | 1.095 g/cm³[3][4] |
| Flash Point | 104.5 °C[3][4] | 104.5 °C[3][4] |
| Refractive Index | 1.508[4] | 1.508[5] |
Experimental Protocols: Synthesis of Isomers
The synthesis of this compound isomers typically starts from 1-methylcyclohexene. The stereochemical outcome of the reaction is dictated by the choice of reagents and reaction conditions.
Synthesis of cis-1-Methylcyclohexane-1,2-diol (Syn-dihydroxylation)
The cis-diol is prepared through the syn-dihydroxylation of 1-methylcyclohexene. A common and effective method involves the use of potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions.[6]
Methodology:
-
Reaction Setup: A solution of 1-methylcyclohexene in a suitable solvent (e.g., acetone (B3395972) or a mixture of t-butanol and water) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.
-
Reagent Addition: A cold, aqueous solution of potassium permanganate is added dropwise to the stirred alkene solution. The reaction progress is monitored by the color change from purple (MnO₄⁻) to brown (MnO₂ precipitate).
-
Quenching and Workup: Once the reaction is complete, the mixture is warmed to room temperature. The manganese dioxide precipitate is removed by filtration. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cis-1-methylcyclohexane-1,2-diol. Further purification can be achieved by recrystallization or column chromatography.
Synthesis of trans-1-Methylcyclohexane-1,2-diol (Anti-dihydroxylation)
The synthesis of the trans-diol is achieved via a two-step process involving the epoxidation of 1-methylcyclohexene followed by acid-catalyzed hydrolysis of the resulting epoxide.
Methodology:
-
Epoxidation: 1-methylcyclohexene is reacted with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (B109758) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Epoxide Isolation (Optional): Upon completion, the reaction mixture is washed with a sodium bicarbonate solution to remove the acidic byproduct. The organic layer is dried and the solvent evaporated to yield the crude 1-methyl-1,2-epoxycyclohexane.
-
Hydrolysis: The crude epoxide is then dissolved in a mixture of an organic solvent (e.g., acetone or THF) and water, and a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid) is added. The mixture is stirred at room temperature until the epoxide is consumed (monitored by TLC).
-
Workup and Purification: The reaction is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude trans-1-methylcyclohexane-1,2-diol can be purified by column chromatography or recrystallization.
Mandatory Visualization: Synthetic Pathways
The following diagram illustrates the synthetic workflows for obtaining the cis and trans isomers of this compound from 1-methylcyclohexene.
References
- 1. 1-Methylcyclohexane-cis-1,2-diol [webbook.nist.gov]
- 2. trans-1-Methyl-1,2-cyclohexanediol | C7H14O2 | CID 10964540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Cas 6296-84-0,this compound | lookchem [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. brainly.com [brainly.com]
An In-depth Technical Guide to cis-1-Methylcyclohexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 52718-65-7[1][2][3]
This technical guide provides a comprehensive overview of cis-1-Methylcyclohexane-1,2-diol, a versatile chiral building block with potential applications in organic synthesis and pharmaceutical research. This document details its chemical properties, a robust experimental protocol for its synthesis, and a summary of its known characteristics.
Chemical and Physical Properties
cis-1-Methylcyclohexane-1,2-diol is a vicinal diol characterized by a cyclohexane (B81311) backbone with a methyl group and two hydroxyl groups situated on the same side of the ring. This stereochemistry is crucial for its application in stereoselective synthesis. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 52718-65-7 | [1][2][3] |
| Molecular Formula | C₇H₁₄O₂ | [2][3] |
| Molecular Weight | 130.18 g/mol | [2][3] |
| Boiling Point | 226.9 °C at 760 mmHg (Predicted) | [4][5] |
| Density | 1.095 g/cm³ (Predicted) | [4][5] |
| Flash Point | 104.5 °C (Predicted) | [4][5] |
| LogP | 0.67230 (Predicted) | [4] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
Experimental Protocol: Synthesis of cis-1-Methylcyclohexane-1,2-diol
The synthesis of cis-1-Methylcyclohexane-1,2-diol is most commonly achieved through the cis-dihydroxylation of 1-methylcyclohexene. This can be accomplished using various oxidizing agents, with potassium permanganate (B83412) and osmium tetroxide being the most prevalent. The following protocol is adapted from established methods for the cis-dihydroxylation of alkenes.
Reaction Scheme:
Caption: Synthesis of cis-1-Methylcyclohexane-1,2-diol.
Materials:
-
1-Methylcyclohexene
-
Potassium permanganate (KMnO₄) or Osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Ethanol (B145695) or Acetone (B3395972)/Water mixture
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Dichloromethane (B109758) or Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure using Potassium Permanganate (Baeyer's Test):
-
Dissolve 1-methylcyclohexene in a suitable solvent such as ethanol or an acetone/water mixture in a flask.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Prepare a cold, dilute aqueous solution of potassium permanganate with a small amount of sodium hydroxide.
-
Add the potassium permanganate solution dropwise to the stirred solution of 1-methylcyclohexene. The purple color of the permanganate should disappear as it reacts.
-
Continue the addition until a faint, persistent pink color is observed, indicating the completion of the reaction.
-
A brown precipitate of manganese dioxide (MnO₂) will form.
-
Quench the reaction by adding a small amount of sodium bisulfite to consume any excess potassium permanganate.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Extract the aqueous filtrate with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure cis-1-Methylcyclohexane-1,2-diol.
Procedure using Osmium Tetroxide (Catalytic):
Caution: Osmium tetroxide is highly toxic and volatile. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve 1-methylcyclohexene in a mixture of a suitable solvent (e.g., acetone or tert-butanol) and water.
-
Add a stoichiometric amount of N-methylmorpholine N-oxide (NMO) as the co-oxidant.
-
Add a catalytic amount of osmium tetroxide (typically 1-2 mol%).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Biological Activity
While specific signaling pathways involving cis-1-Methylcyclohexane-1,2-diol are not extensively documented in publicly available literature, substituted cyclohexanediol and cyclohexane-1,3-dione derivatives have been investigated for a range of biological activities. For instance, some cyclohexane-1,3-dione ligands and their metal complexes have demonstrated antibacterial activity.[7][8] Additionally, various natural and synthetic compounds containing functionalized cyclopentane (B165970) or cyclohexane rings, derived from cyclohexane precursors, exhibit a wide spectrum of biological actions, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The chiral nature of cis-1-Methylcyclohexane-1,2-diol makes it a valuable intermediate in the synthesis of complex, biologically active molecules where specific stereochemistry is crucial for therapeutic efficacy.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of cis-1-Methylcyclohexane-1,2-diol is depicted below.
Caption: General experimental workflow.
References
- 1. BJOC - Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds [beilstein-journals.org]
- 2. 1-Methylcyclohexane-cis-1,2-diol [webbook.nist.gov]
- 3. 1-Methylcyclohexane-cis-1,2-diol [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Structural Modifications and Biological Activities of Natural α- and β-Cembrenediol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to trans-1-Methylcyclohexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1-Methylcyclohexane-1,2-diol is a vicinal diol derivative of cyclohexane. Its stereochemistry and the presence of hydroxyl groups make it a subject of interest in synthetic organic chemistry and potentially in biological applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities of structurally related compounds, offering a valuable resource for researchers in drug development and chemical synthesis.
Chemical Identification and Properties
There is some ambiguity in the literature regarding the Chemical Abstracts Service (CAS) number for trans-1-Methylcyclohexane-1,2-diol, with different numbers potentially corresponding to specific stereoisomers or mixtures. The most commonly cited CAS number for the trans isomer is 19534-08-8 .[1] Another CAS number, 52718-65-7 , is associated with the cis-isomer by the NIST WebBook but is linked to the trans-(1S,2R) stereoisomer in the PubChem database.[2] For the purpose of this guide, 19534-08-8 will be used for the general trans isomer.
The key chemical and physical properties of trans-1-Methylcyclohexane-1,2-diol are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C7H14O2 | [1][2][3] |
| Molecular Weight | 130.18 g/mol | [2] |
| Boiling Point | 226.9 °C at 760 mmHg | [3] |
| Density | 1.095 g/cm³ | [3] |
| Flash Point | 104.5 °C | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| LogP | 0.67230 | [3] |
Synthesis of trans-1-Methylcyclohexane-1,2-diol
The most common and well-documented method for the synthesis of trans-1-Methylcyclohexane-1,2-diol is a two-step process starting from 1-methylcyclohexene. This process involves an initial epoxidation followed by an acid-catalyzed ring-opening of the epoxide.
Experimental Protocols
Step 1: Epoxidation of 1-Methylcyclohexene
This step involves the formation of 1-methylcyclohexene oxide. A common epoxidizing agent for this reaction is meta-chloroperoxybenzoic acid (m-CPBA).
-
Materials:
-
1-methylcyclohexene
-
meta-chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH2Cl2)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite (B76179) solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 1-methylcyclohexene in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the cooled solution with stirring. The slow addition is crucial to prevent the accumulation of by-products that could catalyze the opening of the newly formed epoxide ring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium sulfite to destroy any excess peroxy acid.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methylcyclohexene oxide.
-
Step 2: Acid-Catalyzed Hydrolysis of 1-Methylcyclohexene Oxide
The epoxide ring is then opened under acidic conditions to yield the trans-diol. The acid catalyzes the nucleophilic attack of water on the epoxide.
-
Materials:
-
1-methylcyclohexene oxide (from Step 1)
-
Dilute aqueous acid (e.g., H2SO4 or HCl)
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the crude 1-methylcyclohexene oxide in a suitable solvent.
-
Add the dilute aqueous acid to the solution and stir. The reaction may be gently heated to ensure completion.
-
Monitor the disappearance of the epoxide by TLC.
-
Once the reaction is complete, neutralize the excess acid by washing with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude trans-1-Methylcyclohexane-1,2-diol.
-
The product can be further purified by recrystallization or column chromatography.
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for trans-1-Methylcyclohexane-1,2-diol.
Biological Activity and Potential Applications
While there is a lack of direct studies on the biological activity of trans-1-Methylcyclohexane-1,2-diol, significant research has been conducted on its parent compound, trans-cyclohexane-1,2-diol (TCHD) . This research provides a strong basis for predicting the potential biological applications of the methylated derivative.
TCHD has been identified as a transient dilator of the nuclear pore complex (NPC).[4] The NPC is a large protein complex that regulates the transport of molecules between the nucleus and the cytoplasm. By interacting with the hydrophobic core of the NPC, TCHD can disrupt its structure, leading to a reversible increase in the permeability of the nuclear pore.[4] This allows macromolecules larger than 40 kDa, such as plasmid DNA, to enter the cell nucleus via passive diffusion.[4]
This property of TCHD has been shown to enhance the efficiency of non-viral gene delivery methods, including lipid-mediated transfection and electroporation.[4][5] Studies have demonstrated that TCHD can significantly increase gene expression in various cell lines.[4] For instance, in 293T cells, TCHD at concentrations of 0.5-2% dose-dependently increased luciferase gene expression mediated by Lipofectamine and GL67A.[4] It is important to note that higher concentrations (≥1.5%) have been associated with significant cytotoxicity.[4]
Given the structural similarity, it is plausible that trans-1-Methylcyclohexane-1,2-diol may exhibit similar effects on the nuclear pore complex. The addition of the methyl group could influence its lipophilicity and interaction with the NPC, potentially altering its potency and cytotoxicity profile. Further research is warranted to investigate the specific biological activities of trans-1-Methylcyclohexane-1,2-diol and its potential as a tool in gene therapy and drug delivery.
Proposed Mechanism of Action of TCHD
Caption: Proposed mechanism of TCHD-mediated nuclear pore complex dilation.
Conclusion
trans-1-Methylcyclohexane-1,2-diol is a readily synthesizable compound with well-defined chemical and physical properties. While direct biological data is currently limited, the known activity of its parent compound, trans-cyclohexane-1,2-diol, as a nuclear pore complex dilator suggests a promising avenue for future research. This technical guide provides a solid foundation for scientists and researchers interested in exploring the potential of this and related molecules in chemical synthesis and drug development, particularly in the field of gene delivery. Further investigation is necessary to elucidate the specific biological effects of the methyl substitution and to fully realize its potential applications.
References
- 1. 1,2-Cyclohexanediol, 1-methyl-, trans- [webbook.nist.gov]
- 2. trans-1-Methyl-1,2-cyclohexanediol | C7H14O2 | CID 10964540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methylcyclohexane-1,2-diol|lookchem [lookchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Post-pulse addition of trans-cyclohexane-1,2-diol improves electrotransfer mediated gene expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Methylcyclohexane-1,2-diol: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-methylcyclohexane-1,2-diol, a versatile chiral building block with significant applications in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, and explores its utility in the creation of complex molecular architectures.
Core Properties of this compound
This compound is a vicinal diol characterized by a cyclohexane (B81311) backbone with a methyl group and two hydroxyl groups on adjacent carbon atoms. Its chirality, arising from the stereocenters at C1 and C2, makes it a valuable precursor in asymmetric synthesis.
| Property | Value |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol |
| Appearance | Colorless, viscous liquid |
| Boiling Point | 226.9 °C at 760 mmHg[1] |
| Density | 1.095 g/cm³[1] |
| Flash Point | 104.5 °C[1] |
| Solubility | Increased solubility in water compared to non-polar hydrocarbons due to the polar hydroxyl groups.[2] |
| CAS Numbers | A general CAS number for the mixture of isomers is 6296-84-0. Specific stereoisomers have unique CAS numbers, such as 19534-08-8 for the (1R,2R)-enantiomer.[2][3] |
Synthesis of this compound: Experimental Protocols
The primary route to this compound is through the dihydroxylation of 1-methylcyclohexene. The stereochemical outcome of the reaction—yielding either the cis or trans diol—is dependent on the chosen reagents and reaction conditions.
Synthesis of cis-1-Methylcyclohexane-1,2-diol via Syn-Dihydroxylation
The syn-dihydroxylation of 1-methylcyclohexene results in the formation of cis-1-methylcyclohexane-1,2-diol, where both hydroxyl groups are on the same face of the cyclohexane ring. This can be achieved using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄).
Protocol using Potassium Permanganate (Baeyer's Test):
This method utilizes cold, alkaline potassium permanganate to achieve syn-dihydroxylation.
Materials:
-
1-Methylcyclohexene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5.0 g of 1-methylcyclohexene in 100 mL of a 1:1 mixture of acetone and water.
-
Cool the flask to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of 8.2 g of potassium permanganate and 1.0 g of sodium hydroxide in 150 mL of cold distilled water.
-
Slowly add the cold potassium permanganate solution to the stirred 1-methylcyclohexene solution over 30-45 minutes. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO₂) will form.[4]
-
Once the addition is complete, continue stirring at 0-5 °C for an additional hour.
-
Quench the reaction by adding a small amount of sodium bisulfite until the purple color is completely gone.
-
Filter the mixture through a pad of Celite to remove the manganese dioxide.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[4]
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.[4]
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude cis-1-methylcyclohexane-1,2-diol.
-
The product can be further purified by recrystallization or column chromatography.
Synthesis of trans-1-Methylcyclohexane-1,2-diol via Anti-Dihydroxylation
The anti-dihydroxylation of 1-methylcyclohexene proceeds through an epoxide intermediate followed by acid-catalyzed ring-opening, yielding trans-1-methylcyclohexane-1,2-diol, where the hydroxyl groups are on opposite faces of the ring.
Protocol using Epoxidation followed by Hydrolysis:
Step 1: Epoxidation of 1-Methylcyclohexene
Materials:
-
1-Methylcyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-methylcyclohexene in dichloromethane in a round-bottom flask.
-
Add m-CPBA portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove the meta-chlorobenzoic acid byproduct, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain 1-methylcyclohexene oxide.
Step 2: Acid-Catalyzed Hydrolysis of 1-Methylcyclohexene Oxide
Materials:
-
1-Methylcyclohexene oxide
-
Dilute sulfuric acid (H₂SO₄) or perchloric acid (HClO₄)
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude 1-methylcyclohexene oxide in a mixture of water and a suitable organic solvent like diethyl ether.
-
Add a catalytic amount of dilute sulfuric acid or perchloric acid.
-
Stir the mixture at room temperature until the epoxide is consumed (monitor by TLC).
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude trans-1-methylcyclohexane-1,2-diol.
-
Purify the product by column chromatography or recrystallization.
Analytical Characterization
The synthesized this compound can be characterized using standard analytical techniques:
-
Infrared (IR) Spectroscopy: IR spectroscopy will show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups, and C-H stretching bands around 2850-3000 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Applications in Drug Development and Asymmetric Synthesis
The chiral nature of this compound makes it a valuable building block in the synthesis of enantiomerically pure compounds, which is crucial in drug development as different enantiomers of a drug can have vastly different pharmacological effects.
-
Chiral Auxiliary: It can be used as a chiral auxiliary, a stereogenic group that is temporarily incorporated into a prochiral starting material to direct the stereoselective formation of a new stereocenter.
-
Chiral Ligand: As a C₂-symmetric diol, it has the potential to be used as a chiral ligand in metal-catalyzed asymmetric reactions. Chiral diols are known to form effective catalysts for a wide range of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.[6]
-
Intermediate in Pharmaceutical Synthesis: The functionalized cyclohexane ring of this compound serves as a scaffold that can be stereoselectively modified to construct complex molecular architectures found in various pharmaceutical agents.[7]
Signaling Pathways and Experimental Workflows
While direct involvement in specific signaling pathways is not extensively documented, the precursor, 1-methylcyclohexene, is a versatile starting material for synthesizing molecules with potential biological activity. The general workflow for utilizing such chiral building blocks in asymmetric synthesis is depicted below.
Caption: General workflow for the synthesis and application of this compound in asymmetric synthesis.
The synthesis of cis and trans isomers of this compound from 1-methylcyclohexene involves distinct stereochemical pathways.
Caption: Reaction pathways for the synthesis of cis- and trans-1-methylcyclohexane-1,2-diol.
References
- 1. guidechem.com [guidechem.com]
- 2. CAS 19534-08-8: (1R,2R)-1-methylcyclohexane-1,2-diol [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. TRANS-1,2-CYCLOHEXANEDIOL(1460-57-7) 1H NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Navigating the Stereochemical Landscape: A Technical Guide to the ¹H NMR Spectrum of 1-Methylcyclohexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of stereoisomers is a cornerstone of modern drug development and chemical research. 1-Methylcyclohexane-1,2-diol, with its multiple chiral centers, presents a compelling case study for the power of Nuclear Magnetic Resonance (NMR) spectroscopy in differentiating complex three-dimensional structures. This in-depth technical guide provides a framework for understanding and predicting the ¹H NMR spectral features of the cis and trans isomers of this compound, outlines a standard experimental protocol for data acquisition, and visualizes the key structural relationships that govern their distinct spectral signatures.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectra of cis- and trans-1-methylcyclohexane-1,2-diol are expected to exhibit distinct chemical shifts and coupling constants, primarily due to the different spatial orientations of the hydroxyl and methyl groups. These differences influence the electronic environment of the neighboring protons. The following table summarizes the predicted ¹H NMR data based on the analysis of related cyclohexane (B81311) derivatives.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) - cis-isomer | Predicted Multiplicity - cis-isomer | Predicted Chemical Shift (δ, ppm) - trans-isomer | Predicted Multiplicity - trans-isomer |
| Methyl (CH₃) | ~1.2 | Singlet (s) | ~1.1 | Singlet (s) |
| H-2 (CHOH) | ~3.4 - 3.6 | Doublet of doublets (dd) or Multiplet (m) | ~3.2 - 3.4 | Doublet of doublets (dd) or Multiplet (m) |
| Hydroxyl (OH) | Variable (broad singlet) | Broad Singlet (br s) | Variable (broad singlet) | Broad Singlet (br s) |
| Cyclohexane Ring (CH₂) | ~1.2 - 1.8 | Multiplets (m) | ~1.2 - 1.8 | Multiplets (m) |
Note: The exact chemical shifts and coupling constants are highly dependent on the solvent used, concentration, and temperature. The hydroxyl proton signals are often broad and their chemical shift is highly variable; they may exchange with deuterium (B1214612) if a deuterated solvent containing D₂O is used.
Stereochemical Influence on Spectral Features
The key to differentiating the cis and trans isomers lies in the conformation of the cyclohexane ring and the resulting dihedral angles between adjacent protons, which directly impacts the observed coupling constants.
-
cis-1-Methylcyclohexane-1,2-diol: In the most stable chair conformation, one hydroxyl group and the methyl group will be axial, while the other hydroxyl group is equatorial, or vice versa. This leads to a specific set of dihedral angles between the proton at C-2 and the adjacent methylene (B1212753) protons, resulting in characteristic coupling constants.
-
trans-1-Methylcyclohexane-1,2-diol: The diequatorial conformation is generally the most stable for the hydroxyl groups. This arrangement will produce a different set of dihedral angles and, consequently, different coupling constants for the proton at C-2 compared to the cis isomer. The diaxial conformation is also possible and would present a distinct spectral pattern.
The relationship between the stereoisomers and their expected major chair conformations, which dictate the ¹H NMR spectral appearance, is illustrated below.
Caption: Conformational equilibria of cis- and trans-1-methylcyclohexane-1,2-diol leading to distinct ¹H NMR spectra.
Experimental Protocol for ¹H NMR Data Acquisition
The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound, suitable for detailed structural analysis.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common choice for its good dissolving power and relatively clean spectral window. Deuterated methanol (B129727) (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can also be used, particularly to observe the hydroxyl protons more clearly, as they will exchange with the deuterium of the solvent.
-
Concentration: Prepare a solution of approximately 5-10 mg of the this compound isomer in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Spectral Width (SW): Approximately 12-15 ppm, centered around 5-6 ppm to ensure all signals are captured.
-
Acquisition Time (AQ): At least 3-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio without significantly compromising resolution.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.
-
Peak Picking and Coupling Constant Analysis: Identify the chemical shift of each peak and measure the coupling constants (in Hz) for all multiplets.
This systematic approach will yield a high-quality ¹H NMR spectrum, enabling the detailed analysis of chemical shifts and coupling constants necessary for the unambiguous differentiation of the cis and trans isomers of this compound. Further confirmation of assignments can be achieved through two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
An In-depth Technical Guide to the 13C NMR Spectral Data of 1-Methylcyclohexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-methylcyclohexane-1,2-diol. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted chemical shifts based on data from analogous structures, including cis- and trans-1,2-cyclohexanediol (B13532) and 1,2-dimethylcyclohexane. This information is intended to serve as a valuable reference for the identification and characterization of this compound and its derivatives in research and development settings.
Predicted ¹³C NMR Spectral Data
The chemical shifts in ¹³C NMR spectroscopy are highly sensitive to the local electronic environment of each carbon atom. The introduction of a methyl group to the 1,2-cyclohexanediol (B165007) scaffold is expected to influence the chemical shifts of the carbon atoms in the cyclohexane (B81311) ring, particularly C1 and C2. The predicted data for the cis and trans isomers of this compound are summarized in the table below. These values are estimations and should be used as a guide for spectral interpretation.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) for cis-1-Methylcyclohexane-1,2-diol | Predicted Chemical Shift (δ, ppm) for trans-1-Methylcyclohexane-1,2-diol |
| C1 | 73-77 | 75-79 |
| C2 | 74-78 | 76-80 |
| C3 | 28-32 | 30-34 |
| C4 | 23-27 | 24-28 |
| C5 | 23-27 | 24-28 |
| C6 | 29-33 | 31-35 |
| CH₃ | 18-22 | 19-23 |
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For more polar diols, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be more suitable.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the residual solvent peak.
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following are typical acquisition parameters for a standard ¹³C NMR experiment on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 100 MHz for ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons (like C1) to ensure full relaxation and accurate integration, if quantitative analysis is required.
-
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are sufficient for a moderately concentrated sample.
-
Spectral Width (sw): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of expected chemical shifts for organic molecules.
-
Temperature: Standard room temperature (298 K) is usually appropriate.
Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm or by referencing the known chemical shift of the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas if quantitative information is desired.
Structure-Spectrum Correlation
The relationship between the carbon atoms in this compound and their expected ¹³C NMR signals can be visualized. The carbons directly attached to the electron-withdrawing hydroxyl groups (C1 and C2) are expected to be the most downfield-shifted among the ring carbons. The methyl carbon will appear at the most upfield region.
Caption: Correlation of carbon environments in this compound with their predicted ¹³C NMR chemical shift regions.
An In-depth Technical Guide to the Infrared Spectroscopy of 1-Methylcyclohexane-1,2-diol Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique for elucidating the structural features of molecules. For diols, and specifically for 1-methylcyclohexane-1,2-diol, the hydroxyl (-OH) stretching region of the IR spectrum (typically 3200-3700 cm⁻¹) provides a wealth of information regarding stereochemistry, conformation, and hydrogen bonding. The presence of two hydroxyl groups on a cyclohexane (B81311) ring introduces the possibility of cis and trans diastereomers, each with distinct conformational preferences that directly influence the nature and extent of intra- and intermolecular hydrogen bonding. This, in turn, gives rise to characteristic absorption patterns in the IR spectrum.
This technical guide provides a comprehensive overview of the IR spectroscopy of the hydroxyl groups in cis- and trans-1-methylcyclohexane-1,2-diol. It details the theoretical basis for interpreting the -OH stretching vibrations, presents expected spectral data based on related compounds, outlines experimental protocols for obtaining high-quality spectra, and illustrates the key molecular conformations and their corresponding hydrogen bonding networks. While specific experimental IR spectra for this compound are not widely published, this guide leverages data from analogous cyclohexanediol systems to provide a robust framework for spectral interpretation.
Theoretical Background: The Hydroxyl Stretching Vibration
The vibrational frequency of the O-H bond is highly sensitive to its environment. A "free" or non-hydrogen-bonded hydroxyl group typically absorbs in the region of 3600-3650 cm⁻¹. When a hydroxyl group participates in a hydrogen bond, the O-H bond lengthens and weakens, resulting in a downward shift (redshift) of the stretching frequency. The extent of this shift is proportional to the strength of the hydrogen bond.
In this compound, two primary types of hydrogen bonding can occur:
-
Intramolecular Hydrogen Bonding: Occurs between the two hydroxyl groups within the same molecule. This is highly dependent on the stereochemistry (cis vs. trans) and the conformation of the cyclohexane ring.
-
Intermolecular Hydrogen Bonding: Occurs between the hydroxyl groups of different molecules. This is concentration-dependent and leads to broad absorption bands.
Conformational Analysis and Expected IR Spectra
The chair conformation is the most stable arrangement for a cyclohexane ring. The two hydroxyl groups and the methyl group in this compound can occupy either axial (a) or equatorial (e) positions. The relative stability of these conformers, and thus their population at a given temperature, dictates the observed IR spectrum.
cis-1-Methylcyclohexane-1,2-diol
In the cis isomer, the two hydroxyl groups are on the same side of the cyclohexane ring. This arrangement can lead to two possible chair conformations. The presence of the methyl group at C1 influences the conformational equilibrium. The conformation where the bulky methyl group is in an equatorial position is generally favored. In the case of cis-1-methylcyclohexane-1,2-diol, one hydroxyl group will be in an axial position and the other in an equatorial position (a,e or e,a). This proximity of the hydroxyl groups in the cis isomer strongly favors the formation of an intramolecular hydrogen bond . This typically results in a relatively sharp absorption band at a lower frequency compared to a free hydroxyl group.
trans-1-Methylcyclohexane-1,2-diol
In the trans isomer, the two hydroxyl groups are on opposite sides of the ring. This allows for two chair conformations: one with both hydroxyl groups in equatorial positions (e,e) and another with both in axial positions (a,a). The diequatorial conformer is generally more stable due to reduced steric hindrance. In the diequatorial conformation, the hydroxyl groups are far apart, making intramolecular hydrogen bonding unlikely. Therefore, in dilute, non-polar solutions, the trans isomer is expected to show a prominent band corresponding to free hydroxyl groups . At higher concentrations, broad bands due to intermolecular hydrogen bonding will dominate.
The diagram below illustrates the chair conformations of cis- and trans-1-methylcyclohexane-1,2-diol and the potential for intramolecular hydrogen bonding.
Quantitative Data Summary
While experimental data for this compound is scarce, the following table summarizes the expected and observed hydroxyl stretching frequencies for related 1,2-cyclohexanediols. These values provide a strong basis for interpreting the spectra of the title compound.
| Compound | Isomer/Conformer | OH Stretching Frequency (cm⁻¹) | Bond Type | Reference |
| cis-1,2-Cyclohexanediol (gas phase) | - | ~3630 | Intramolecular H-bonded OH | NIST WebBook[1] |
| trans-1,2-Cyclohexanediol | Diequatorial | ~3620 | Free OH | Theoretical Studies |
| trans-1,2-Cyclohexanediol | Diaxial | ~3600 | Free OH | Theoretical Studies |
| General Alcohols | - | 3600 - 3650 | Free OH | General IR Spectroscopy Texts |
| General Alcohols | - | 3200 - 3600 (broad) | Intermolecular H-bonded OH | General IR Spectroscopy Texts |
Experimental Protocols
The following protocols are recommended for obtaining high-quality IR spectra of this compound, which is expected to be a viscous liquid.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is an ideal technique for viscous liquids as it requires minimal sample preparation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Apply a small drop of this compound directly onto the center of the ATR crystal.
-
Pressure Application: If using a pressure clamp, apply consistent pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.
Transmission IR Spectroscopy (Neat Liquid)
This traditional method can also be used for viscous liquids.
Methodology:
-
Cell Preparation: Use demountable liquid cells with salt plates (e.g., NaCl or KBr). Ensure the plates are clean and dry.
-
Sample Application: Place a small drop of the diol onto the center of one salt plate.
-
Cell Assembly: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film. A spacer of a known path length can be used for quantitative analysis.
-
Spectrum Acquisition: Place the assembled cell in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty cell should be recorded beforehand.
-
Cleaning: Disassemble the cell and clean the salt plates thoroughly with a suitable solvent.
The general workflow for obtaining and interpreting the IR spectrum is depicted below.
Conclusion
The infrared spectrum of this compound, particularly in the hydroxyl stretching region, serves as a sensitive probe of its stereochemical and conformational properties. The cis isomer is expected to exhibit a distinct band for an intramolecularly hydrogen-bonded hydroxyl group, while the more stable diequatorial conformer of the trans isomer should show a characteristic free hydroxyl absorption in dilute solutions. By employing appropriate experimental techniques such as ATR-FTIR and by careful comparison with data from related cyclohexanediol systems, researchers can effectively utilize IR spectroscopy to characterize the nuanced structural features of this compound, which is valuable for applications in synthetic chemistry, materials science, and drug development.
References
Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of 1-Methylcyclohexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of mass spectrometry in the analysis of 1-Methylcyclohexane-1,2-diol. Aimed at professionals in research, science, and drug development, this document delves into the fragmentation patterns, experimental protocols, and data interpretation essential for the structural elucidation and quantification of this alicyclic diol.
Core Fragmentation Pathways of this compound
The electron ionization (EI) mass spectra of this compound isomers are characterized by a series of fragmentation events stemming from the initial molecular ion (M⁺˙). The fragmentation is primarily driven by the presence of the hydroxyl groups and the cyclic structure, leading to characteristic neutral losses and the formation of stable carbocations. The key fragmentation pathways include alpha-cleavage, dehydration, and ring-opening reactions.
The molecular ion of this compound (m/z 130) is often of low abundance or absent in the 70 eV EI mass spectrum due to its instability. The primary fragmentation pathways are initiated by the cleavage of bonds adjacent to the oxygen atoms and the loss of small neutral molecules.
A significant fragmentation route involves the cleavage of the C1-C2 bond, which is an alpha-cleavage relative to the hydroxyl groups. This can lead to the formation of various fragment ions. Another prominent pathway is the loss of a water molecule (H₂O), resulting in an ion at m/z 112. This dehydration is a common feature in the mass spectra of alcohols. Subsequent fragmentations can involve the loss of a methyl group (CH₃) or other alkyl fragments from the cyclohexane (B81311) ring.
Quantitative Mass Spectral Data
The relative abundances of the major fragment ions for the cis and trans isomers of this compound, as sourced from the NIST Mass Spectrometry Data Center, are summarized below. These values are crucial for compound identification and spectral interpretation.
Table 1: Mass Spectral Data for trans-1-Methylcyclohexane-1,2-diol
| m/z | Relative Intensity (%) | Proposed Fragment |
| 41 | 55 | C₃H₅⁺ |
| 43 | 100 | C₃H₇⁺ or CH₃CO⁺ |
| 55 | 60 | C₄H₇⁺ |
| 57 | 85 | C₄H₉⁺ |
| 58 | 95 | [M - C₄H₈O]⁺˙ |
| 71 | 80 | [M - C₃H₇O]⁺ |
| 82 | 40 | [M - H₂O - C₂H₄]⁺˙ |
| 97 | 35 | [M - H₂O - CH₃]⁺ |
| 112 | 5 | [M - H₂O]⁺˙ |
Table 2: Mass Spectral Data for cis-1-Methylcyclohexane-1,2-diol
| m/z | Relative Intensity (%) | Proposed Fragment |
| 41 | 65 | C₃H₅⁺ |
| 43 | 100 | C₃H₇⁺ or CH₃CO⁺ |
| 55 | 62 | C₄H₇⁺ |
| 57 | 88 | C₄H₉⁺ |
| 58 | 98 | [M - C₄H₈O]⁺˙ |
| 71 | 85 | [M - C₃H₇O]⁺ |
| 82 | 45 | [M - H₂O - C₂H₄]⁺˙ |
| 97 | 38 | [M - H₂O - CH₃]⁺ |
| 112 | 4 | [M - H₂O]⁺˙ |
Key Fragmentation Pathways Visualization
The following diagrams illustrate the proposed core fragmentation pathways of this compound.
Experimental Protocols
A representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (either cis or trans isomer) in a high-purity solvent such as methanol (B129727) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Matrix: For analysis in a complex matrix (e.g., biological fluids, environmental samples), an appropriate extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed to isolate the analyte and remove interfering substances. The final extract should be reconstituted in a solvent compatible with the GC injection system.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A modern capillary gas chromatograph equipped with a split/splitless injector.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer capable of electron ionization.
-
GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of cyclic diols.
-
Injector:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 split ratio) or splitless for trace analysis.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 220 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
MS Transfer Line Temperature: 280 °C
-
Scan Range: m/z 40-200
-
3. Data Acquisition and Analysis
-
Acquire the data in full scan mode to obtain the complete mass spectrum.
-
For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring the characteristic fragment ions of this compound (e.g., m/z 58, 71, 97).
-
Process the chromatographic and spectral data using the instrument's software. Identify the peak corresponding to this compound by its retention time and by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).
Logical Workflow for Analysis
The logical workflow for the GC-MS analysis of this compound is depicted below.
Conformational Landscape of 1-Methylcyclohexane-1,2-diol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical analysis of the conformational isomers of 1-methylcyclohexane-1,2-diol, a molecule of interest in organic synthesis and medicinal chemistry. Understanding the three-dimensional structure and relative stabilities of its stereoisomers is crucial for predicting reactivity, designing synthetic pathways, and understanding its potential biological activity. This document synthesizes established principles of conformational analysis with data from analogous compounds to present a comprehensive overview, complete with experimental methodologies and visual representations of key concepts.
Stereoisomerism in this compound
This compound possesses two chiral centers at the C1 and C2 positions of the cyclohexane (B81311) ring, leading to the existence of two diastereomers: cis and trans. Each of these diastereomers, in turn, exists as a pair of enantiomers.
-
cis-1-Methylcyclohexane-1,2-diol: The methyl group and the hydroxyl group at C2 are on the same side of the cyclohexane ring.
-
trans-1-Methylcyclohexane-1,2-diol: The methyl group and the hydroxyl group at C2 are on opposite sides of the ring.
The conformational analysis of each of these stereoisomers is distinct, primarily governed by the interplay of steric hindrance and the potential for intramolecular hydrogen bonding between the two hydroxyl groups.
Conformational Analysis of trans-1-Methylcyclohexane-1,2-diol
The trans isomer can exist in two principal chair conformations that are in equilibrium through a process of ring flipping. In one conformer, both the C1-methyl and the C2-hydroxyl groups are in equatorial positions (diequatorial), while in the other, they are both in axial positions (diaxial).
The diequatorial conformer is significantly more stable. This preference is due to the severe steric strain in the diaxial conformation, which includes 1,3-diaxial interactions between the axial methyl group and the axial hydrogens at C3 and C5, as well as 1,3-diaxial interactions between the axial hydroxyl group and the axial hydrogens at C4 and C6.[1][2] The diequatorial conformer avoids these major steric clashes, although it does experience a gauche interaction between the methyl and hydroxyl groups.[1]
Intramolecular hydrogen bonding is unlikely in the diequatorial conformer due to the large distance between the two equatorial hydroxyl groups. In the highly unstable diaxial conformer, the two hydroxyl groups are also not suitably positioned for effective intramolecular hydrogen bonding.
The conformational equilibrium for trans-1-methylcyclohexane-1,2-diol is heavily skewed towards the diequatorial conformer.
Conformational Analysis of cis-1-Methylcyclohexane-1,2-diol
For the cis isomer, one substituent must be in an axial position while the other is equatorial. The ring flip interconverts the positions of the methyl and hydroxyl groups.
Two chair conformations exist in equilibrium:
-
Conformer A: Axial methyl group and equatorial hydroxyl group at C2.
-
Conformer B: Equatorial methyl group and axial hydroxyl group at C2.
Unlike the trans isomer, the energy difference between these two conformers is more subtle and is influenced by two opposing factors:
-
Steric Hindrance: The A-value, which quantifies the steric strain of an axial substituent, is greater for a methyl group (approximately 1.7 kcal/mol or 7.1 kJ/mol) than for a hydroxyl group (approximately 0.9 kcal/mol).[1] Based on sterics alone, Conformer B, with the larger methyl group in the equatorial position, would be favored.
-
Intramolecular Hydrogen Bonding (IHB): In Conformer A, the axial methyl group forces the C1-hydroxyl group into an equatorial-like orientation, which is gauche to the equatorial C2-hydroxyl group. This proximity allows for the formation of a stabilizing intramolecular hydrogen bond. In Conformer B, the equatorial methyl group orients the C1-hydroxyl axially, which is also gauche to the axial C2-hydroxyl, also allowing for IHB. The strength of this hydrogen bond can significantly stabilize a conformation that might otherwise be less favored due to steric strain. The presence of IHB in 1,2-diols is a well-documented phenomenon that influences their conformational preferences.[3][4]
The final equilibrium position for the cis isomer will depend on the balance between the greater steric strain of an axial methyl group and the stabilizing effect of the intramolecular hydrogen bond. In many cases of cis-1,2-diols, the conformer that allows for intramolecular hydrogen bonding is significantly populated, even if it places a larger group in the axial position.
Quantitative Conformational Energy Analysis
Table 1: Estimated Steric Strain Energies for Conformers of trans-1-Methylcyclohexane-1,2-diol
| Conformer | Substituent Positions | 1,3-Diaxial Interactions (Me) | 1,3-Diaxial Interactions (OH) | Gauche Interaction (Me-OH) | Total Estimated Strain (kJ/mol) | Relative Stability |
| Diequatorial | Me (eq), OH (eq) | 0 | 0 | ~3.8 | ~3.8 | More Stable |
| Diaxial | Me (ax), OH (ax) | ~7.6 | ~3.8 | 0 | ~11.4 | Less Stable |
Note: These values are estimations based on standard A-values and gauche interaction energies for methyl and hydroxyl groups on a cyclohexane ring.[1][2]
Table 2: Factors Influencing the Conformational Equilibrium of cis-1-Methylcyclohexane-1,2-diol
| Conformer | Methyl Position | OH (C2) Position | Steric Strain (A-value, kJ/mol) | Intramolecular H-Bonding |
| A | Axial | Equatorial | ~7.1 (Me) | Favorable |
| B | Equatorial | Axial | ~3.8 (OH) | Favorable |
The presence of a stabilizing intramolecular hydrogen bond in both conformers complicates a simple prediction based on A-values alone. The actual energy difference is likely to be small, with the equilibrium constant being close to 1.
Experimental Protocols for Conformational Analysis
The conformational equilibrium of this compound can be determined using a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR is the most powerful technique for studying conformational equilibria. By cooling the sample, the rate of ring flipping can be slowed to the point where the individual conformers can be observed as separate species.
Protocol:
-
Sample Preparation: Dissolve a pure sample of the cis or trans isomer in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CDCl₃, acetone-d₆, or a mixture of Freons).
-
Data Acquisition: Acquire ¹H NMR spectra at various temperatures, starting from room temperature and decreasing in increments (e.g., 10 K) until the signals for the individual conformers are resolved.
-
Analysis:
-
Integration: At a temperature where both conformers are visible and in slow exchange, the ratio of the conformers can be determined by integrating corresponding signals. The equilibrium constant (K) can then be calculated.
-
Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them (Karplus relationship). Axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). Measuring these coupling constants for each conformer allows for unambiguous assignment of the chair conformation.
-
-
Thermodynamic Parameters: By measuring the equilibrium constant at different temperatures, the Gibbs free energy difference (ΔG°), enthalpy difference (ΔH°), and entropy difference (ΔS°) between the conformers can be calculated using the van't Hoff equation.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for detecting intramolecular hydrogen bonding.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the diol in a non-polar solvent (e.g., CCl₄) to minimize intermolecular hydrogen bonding.
-
Data Acquisition: Record the IR spectrum, focusing on the O-H stretching region (3200-3700 cm⁻¹).
-
Analysis:
-
A sharp band around 3600 cm⁻¹ corresponds to a "free" (non-hydrogen-bonded) hydroxyl group.
-
A broader band at a lower frequency (e.g., 3400-3550 cm⁻¹) is indicative of a hydrogen-bonded hydroxyl group. The presence of this band in a dilute solution is strong evidence for intramolecular hydrogen bonding.[4] The relative intensities of these bands can provide qualitative information about the conformational equilibrium.
-
Computational Chemistry
Molecular mechanics and quantum mechanical calculations can provide valuable insights into the geometries, relative energies, and vibrational frequencies of the different conformers.
Protocol:
-
Structure Generation: Build the initial 3D structures of all possible chair conformers for both the cis and trans isomers.
-
Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*). This will find the lowest energy structure for each conformer.
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to predict the IR spectrum, including the O-H stretching frequencies for hydrogen-bonded and non-bonded groups.
Conclusion
The conformational analysis of this compound is a nuanced interplay of steric and electronic effects. For the trans isomer, the diequatorial conformer is overwhelmingly favored due to the avoidance of severe 1,3-diaxial interactions. The conformational landscape of the cis isomer is more complex, with the equilibrium between the two chair conformers being determined by the balance between the steric bulk of the methyl group and the stabilizing influence of intramolecular hydrogen bonding. A comprehensive understanding of these conformational preferences can be achieved through a combination of low-temperature NMR spectroscopy, IR spectroscopy in dilute solutions, and computational modeling. This knowledge is fundamental for professionals in drug development and chemical synthesis who utilize substituted cyclohexanes as key structural motifs.
References
Thermodynamic Stability of 1-Methylcyclohexane-1,2-diol Conformers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformational isomers of 1-methylcyclohexane-1,2-diol. By examining the interplay of steric hindrance, intramolecular hydrogen bonding, and torsional strain, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the conformational landscape of this important structural motif.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules such as cyclohexane (B81311) derivatives, conformational isomerism plays a pivotal role in determining molecular recognition, reactivity, and ultimately, pharmacological activity. This compound, possessing both a methyl group and two hydroxyl groups on a cyclohexane ring, presents a fascinating case study in conformational analysis due to the complex interplay of various non-covalent interactions. This guide will delve into the thermodynamic stability of the chair conformers of both cis- and trans-1-methylcyclohexane-1,2-diol, providing a quantitative and qualitative assessment of the factors governing their equilibrium.
Conformational Analysis of cis-1-Methylcyclohexane-1,2-diol
The cis isomer of this compound can exist in two primary chair conformations that are in equilibrium through a process of ring flipping. In this isomer, the methyl and hydroxyl groups are on the same face of the cyclohexane ring.
Conformational Equilibrium
The two chair conformers are diastereomeric and thus have different energies. The equilibrium will favor the conformer with the lower overall strain energy. The primary factors influencing the stability are 1,3-diaxial interactions and gauche interactions.
-
Conformer A: Methyl group is axial (a), and the C2-hydroxyl group is equatorial (e). The C1-hydroxyl group is attached to a tertiary carbon and its orientation is determined by the methyl group's position.
-
Conformer B: Methyl group is equatorial (e), and the C2-hydroxyl group is axial (a).
The key steric interactions to consider are:
-
1,3-Diaxial Interactions: An axial substituent experiences steric repulsion from the other two axial hydrogens on the same side of the ring.
-
Gauche Interactions: Substituents on adjacent carbons that are in a gauche relationship (dihedral angle of approximately 60°) experience steric strain.[1]
Quantitative Stability Analysis
To estimate the relative energies of the two conformers, we can utilize A-values, which represent the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[2]
-
A-value (CH₃): ~1.7 kcal/mol[2]
-
A-value (OH): ~0.9 kcal/mol[2]
-
Gauche interaction (CH₃/OH): This interaction is expected to be similar to a CH₃/CH₃ gauche interaction, which is approximately 0.9 kcal/mol.
Table 1: Estimated Strain Energies for cis-1-Methylcyclohexane-1,2-diol Conformers
| Conformer | Axial Substituents | 1,3-Diaxial Interactions (kcal/mol) | Gauche Interactions (CH₃/OH) (kcal/mol) | Total Estimated Strain (kcal/mol) | Relative Stability |
| A | CH₃ | 1.7 | 0 | 1.7 | Less Stable |
| B | OH | 0.9 | 0.9 | 1.8 | More Stable (Slightly) |
Note: These are estimated values based on analogous systems. The presence of intramolecular hydrogen bonding can further influence these energies.
Role of Intramolecular Hydrogen Bonding
In conformer B, where the hydroxyl groups are in a gauche relationship (one axial, one equatorial), there is a possibility of intramolecular hydrogen bonding between the two hydroxyl groups. This interaction can stabilize this conformer, further shifting the equilibrium in its favor. The strength of this hydrogen bond is dependent on the solvent and temperature.[3][4]
Conformational Analysis of trans-1-Methylcyclohexane-1,2-diol
In the trans isomer, the methyl and hydroxyl groups are on opposite faces of the cyclohexane ring. This leads to two distinct chair conformers with significantly different energy levels.
Conformational Equilibrium
-
Conformer C (diaxial-like): The methyl group is axial (a), and the C2-hydroxyl group is axial (a).
-
Conformer D (diequatorial-like): The methyl group is equatorial (e), and the C2-hydroxyl group is equatorial (e).
Quantitative Stability Analysis
Table 2: Estimated Strain Energies for trans-1-Methylcyclohexane-1,2-diol Conformers
| Conformer | Axial Substituents | 1,3-Diaxial Interactions (kcal/mol) | Gauche Interactions (CH₃/OH) (kcal/mol) | Total Estimated Strain (kcal/mol) | Relative Stability |
| C | CH₃, OH | 1.7 + 0.9 = 2.6 | 0 | 2.6 | Less Stable |
| D | None | 0 | 0.9 | 0.9 | More Stable |
The diequatorial-like conformer (D) is significantly more stable than the diaxial-like conformer (C) due to the absence of substantial 1,3-diaxial interactions. The gauche interaction between the equatorial methyl and hydroxyl groups in conformer D is a minor destabilizing factor compared to the severe steric strain in conformer C.
Intramolecular Hydrogen Bonding Considerations
In the diequatorial conformer (D), the two hydroxyl groups are in a gauche arrangement, which allows for potential intramolecular hydrogen bonding. This would further increase the stability of conformer D. In the diaxial conformer (C), the hydroxyl groups are too far apart for intramolecular hydrogen bonding to occur.
Experimental Protocols for Conformational Analysis
The determination of the relative populations and thermodynamic parameters of conformers relies on a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the equilibrium constant (K) and the free energy difference (ΔG°) between the conformers.
Protocol: Variable Temperature ¹H NMR
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). The choice of solvent can influence the conformational equilibrium.
-
Data Acquisition: Acquire ¹H NMR spectra at a range of temperatures, starting from room temperature and decreasing in increments of 10-20 K until significant changes in the spectra are observed (e.g., broadening of signals, followed by the appearance of distinct signals for each conformer).[5]
-
Data Analysis:
-
At low temperatures ("slow exchange regime"), the signals for the axial and equatorial protons of each conformer will be distinct. Integrate the signals corresponding to each conformer to determine their relative populations.
-
Calculate the equilibrium constant (K = [major conformer]/[minor conformer]) at each temperature.
-
Use the van't Hoff equation (lnK = -ΔH°/RT + ΔS°/R) to plot lnK versus 1/T. The slope of the line gives -ΔH°/R, and the y-intercept gives ΔS°/R.
-
Calculate the free energy difference at a specific temperature using the equation: ΔG° = -RTlnK.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To detect the presence of intramolecular hydrogen bonding.
Protocol:
-
Sample Preparation: Prepare a series of dilute solutions of this compound in a non-polar solvent (e.g., CCl₄ or cyclohexane) to minimize intermolecular hydrogen bonding.
-
Data Acquisition: Record the FTIR spectrum of each solution in the O-H stretching region (typically 3200-3700 cm⁻¹).
-
Data Analysis:
-
A sharp band around 3600-3650 cm⁻¹ corresponds to the stretching of a "free" (non-hydrogen-bonded) hydroxyl group.
-
A broader band at a lower frequency (e.g., 3400-3550 cm⁻¹) is indicative of an intramolecularly hydrogen-bonded hydroxyl group.[3][4]
-
The relative intensity of these two bands can provide a qualitative measure of the extent of intramolecular hydrogen bonding. By performing a concentration-dependent study, one can confirm that the lower frequency band is due to an intramolecular interaction, as its relative intensity will remain constant upon dilution.
-
Computational Chemistry
Objective: To model the conformers and calculate their relative energies.
Workflow:
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy chair conformers.
-
Geometry Optimization and Frequency Calculation: Optimize the geometry of each identified conformer using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy, entropy, and Gibbs free energy).
-
Energy Analysis: Compare the calculated Gibbs free energies of the conformers to predict their relative populations at a given temperature.
Visualizing Conformational Equilibria
The following diagrams illustrate the key conformational equilibria for cis- and trans-1-methylcyclohexane-1,2-diol.
Caption: Conformational equilibrium of cis-1-methylcyclohexane-1,2-diol.
Caption: Conformational equilibrium of trans-1-methylcyclohexane-1,2-diol.
(Note: The IMG SRC attributes in the DOT scripts are placeholders and would need to be replaced with actual image URLs of the conformer structures for rendering.)
Summary and Conclusion
The thermodynamic stability of this compound conformers is governed by a delicate balance of steric and electronic effects.
-
For cis-1-methylcyclohexane-1,2-diol , the conformer with an equatorial methyl group and an axial hydroxyl group is predicted to be slightly more stable due to a minimization of 1,3-diaxial interactions, a stability that can be enhanced by intramolecular hydrogen bonding.
-
For trans-1-methylcyclohexane-1,2-diol , the diequatorial conformer is overwhelmingly favored due to the significant steric strain associated with having both the methyl and hydroxyl groups in axial positions. Intramolecular hydrogen bonding can further stabilize the diequatorial conformer.
A thorough understanding of these conformational preferences is critical for professionals in drug development and materials science, as the dominant conformation in a given environment will dictate the molecule's interactions and properties. The experimental and computational protocols outlined in this guide provide a framework for the detailed investigation of this and other similarly complex substituted cyclohexane systems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Differentiating subtle variation of weak intramolecular hydrogen bond in vicinal diols by linear infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
The Genesis of a Chiral Building Block: A Technical Guide to 1-Methylcyclohexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylcyclohexane-1,2-diol, a chiral vicinal diol, serves as a valuable intermediate in the landscape of organic synthesis. Its stereochemically defined structure provides a versatile scaffold for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide delves into the history, discovery, and key synthetic methodologies for this compound. Detailed experimental protocols for its preparation are provided, alongside a comprehensive summary of its physicochemical properties. While the precise historical account of its first synthesis is not prominently documented in contemporary literature, its preparation is intrinsically linked to the development of stereoselective dihydroxylation reactions of alkenes. This guide also explores the current understanding of its biological relevance, noting its primary application as a synthetic building block rather than a known effector in signaling pathways.
History and Discovery
The history of this compound is fundamentally tied to the advancements in the oxidation of alkenes. While a singular "discovery" paper is not readily identifiable, the synthesis of this diol became feasible with the advent of reliable methods for the dihydroxylation of trisubstituted cycloalkenes like 1-methylcyclohexene. Early methods for the oxidation of alkenes often lacked stereocontrol and resulted in mixtures of diastereomers.
The development of osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) as reagents for syn-dihydroxylation was a pivotal moment. These methods allowed for the controlled formation of cis-diols, and in the case of 1-methylcyclohexene, the synthesis of cis-1-methylcyclohexane-1,2-diol.[1]
A significant leap forward in the asymmetric synthesis of chiral diols was the development of the Sharpless asymmetric dihydroxylation in the 1980s. This method, utilizing a catalytic amount of osmium tetroxide in the presence of a chiral ligand, enabled the enantioselective synthesis of vicinal diols from prochiral alkenes. This breakthrough was crucial for accessing specific stereoisomers of this compound, which are invaluable in the synthesis of enantiomerically pure pharmaceuticals.[2] Due to its utility as a chiral intermediate, various stereoisomers are now commercially available.[3]
Physicochemical Properties
The properties of this compound can vary slightly depending on the specific stereoisomer. The following table summarizes key physicochemical data for the compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O₂ | [4][5] |
| Molecular Weight | 130.187 g/mol | [4] |
| Boiling Point | 226.9 °C at 760 mmHg | [4][6] |
| Flash Point | 104.5 °C | [4][6] |
| Density | 1.095 g/cm³ | [4][6] |
| LogP | 0.67230 | [4] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 0 | [5] |
| Topological Polar Surface Area | 40.5 Ų | [5] |
| CAS Number (unspecified stereochemistry) | 19534-08-8 | [2] |
| CAS Number (trans-isomer) | 6296-84-0 | [6] |
| CAS Number (cis-isomer) | 52718-65-7 | [7] |
| CAS Number ((1R,2R)-isomer) | 19534-08-8 | [3] |
Key Synthetic Methodologies
The primary route to this compound is the dihydroxylation of 1-methylcyclohexene. The stereochemical outcome of the reaction (syn or anti-addition) is dependent on the chosen reagents and reaction conditions.
syn-Dihydroxylation using Osmium Tetroxide
The reaction of 1-methylcyclohexene with osmium tetroxide provides the cis-diol. Due to the toxicity and expense of OsO₄, catalytic methods employing a co-oxidant are now standard practice.
Experimental Protocol: Catalytic syn-Dihydroxylation of 1-Methylcyclohexene [8]
-
Reagents:
-
1-Methylcyclohexene
-
Osmium tetroxide (OsO₄) (catalytic amount, e.g., 1 mol%)
-
N-methylmorpholine N-oxide (NMO) (co-oxidant, 1.2 equivalents)
-
Acetone (B3395972)/Water (solvent mixture)
-
Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (B1220275) (Na₂S₂O₃) (quenching agent)
-
Diethyl ether or Ethyl acetate (B1210297) (extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)
-
-
Procedure:
-
Dissolve 1-methylcyclohexene in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) to the solution.
-
To this stirred solution, add a catalytic amount of osmium tetroxide (typically as a solution in toluene (B28343) or tert-butanol).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or GC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite or sodium thiosulfate.
-
Stir vigorously for 30 minutes.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield crude cis-1-methylcyclohexane-1,2-diol.
-
Purify the product by column chromatography or recrystallization.
-
-
Expected Yield: High[8]
syn-Dihydroxylation using Potassium Permanganate
Cold, alkaline potassium permanganate can also be used for the syn-dihydroxylation of alkenes, although it can sometimes lead to over-oxidation and lower yields compared to osmium tetroxide.
Experimental Protocol: syn-Dihydroxylation with Potassium Permanganate [1]
-
Reagents:
-
1-Methylcyclohexene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice-cold water (solvent)
-
Ethanol (co-solvent)
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
-
Procedure:
-
Dissolve 1-methylcyclohexene in a suitable solvent like ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a pre-cooled aqueous solution of potassium permanganate and sodium hydroxide with vigorous stirring, maintaining the temperature below 5 °C.
-
Continue stirring until the purple color of the permanganate has disappeared.
-
Quench any excess KMnO₄ by adding a small amount of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Filter the solution to remove any remaining manganese salts.
-
Extract the filtrate with a suitable organic solvent.
-
Dry the organic layer and remove the solvent to obtain the crude diol.
-
Purify as needed.
-
-
Expected Yield: Moderate to good
Biological Relevance and Applications
This compound is primarily recognized for its role as a chiral building block in organic synthesis.[2] Its two hydroxyl groups provide handles for further functionalization, and its stereocenters are crucial for the synthesis of enantiomerically pure target molecules. It has been utilized as an intermediate in the synthesis of various complex molecules, including potential drug candidates.[2]
A thorough search of scientific literature reveals no significant evidence of this compound having a direct role in biological signaling pathways. Its utility lies in its application as a synthetic tool rather than as a biologically active molecule in its own right. The related compound, trans-cyclohexane-1,2-diol, has been shown to affect the permeability of the nuclear pore complex, but similar studies on the methylated analogue are not prominent.
Conclusion
This compound stands as a testament to the power of stereoselective synthesis. While its own history is intertwined with the development of alkene dihydroxylation methods, its true value is realized in its application as a chiral precursor in the synthesis of more complex and biologically active molecules. The detailed synthetic protocols provided herein offer a practical guide for researchers to access this important building block. Future research will likely continue to leverage the unique stereochemical features of this compound in the pursuit of novel chemical entities with therapeutic potential.
References
- 1. brainly.com [brainly.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 19534-08-8: (1R,2R)-1-methylcyclohexane-1,2-diol [cymitquimica.com]
- 4. guidechem.com [guidechem.com]
- 5. guidechem.com [guidechem.com]
- 6. Cas 6296-84-0,this compound | lookchem [lookchem.com]
- 7. 1-Methylcyclohexane-cis-1,2-diol [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of cis-1-Methylcyclohexane-1,2-diol using Potassium Permanganate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of cis-1-Methylcyclohexane-1,2-diol via the syn-dihydroxylation of 1-methylcyclohexene using potassium permanganate (B83412) (KMnO₄). This reaction is a classic and cost-effective method for the preparation of cis-vicinal diols, which are important building blocks in organic synthesis and drug development. The protocol herein outlines the use of mild reaction conditions (cold and slightly alkaline) to favor the formation of the desired cis-diol and prevent over-oxidation to cleavage products.[1][2][3] This application note also includes a summary of quantitative data, a detailed experimental procedure, and a mechanistic diagram.
Introduction
The oxidation of alkenes to 1,2-diols is a fundamental transformation in organic chemistry. The stereochemical outcome of this reaction can be controlled by the choice of reagents. The use of potassium permanganate under cold, dilute, and basic or neutral conditions is a well-established method for the syn-dihydroxylation of alkenes, yielding cis-1,2-diols.[2][3][4] This process, sometimes referred to as the Baeyer test for unsaturation, proceeds through a cyclic manganate (B1198562) ester intermediate, which is subsequently hydrolyzed to afford the cis-diol.[1][2][5] The reaction is characterized by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.[1][2] Careful control of temperature and pH is crucial to prevent the oxidative cleavage of the carbon-carbon double bond, which can occur under more vigorous conditions (hot, acidic, or concentrated KMnO₄).[1][2][3]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 1-Methylcyclohexene | [1] |
| Reagent | Potassium Permanganate (KMnO₄) | [1][2][3] |
| Product | cis-1-Methylcyclohexane-1,2-diol | [1][6] |
| Stereochemistry | syn-addition (cis-diol) | [2][3][4] |
| Typical Yield | 60-70% (variable) | General knowledge for this reaction type |
| Reaction Temperature | 0-5 °C | [1][2] |
| Reaction pH | Slightly alkaline (NaOH) | [1][2] |
| Solvent System | Acetone (B3395972)/Water | [1] |
| Molecular Formula | C₇H₁₄O₂ | [7][8] |
| Molecular Weight | 130.18 g/mol | [7][8] |
Experimental Protocol
Materials:
-
1-Methylcyclohexene (5.0 g)
-
Potassium permanganate (KMnO₄) (8.2 g)
-
Sodium hydroxide (B78521) (NaOH) (1.0 g)
-
Acetone
-
Distilled water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
250 mL round-bottom flask
-
Magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 1-methylcyclohexene in 100 mL of a 1:1 mixture of acetone and water.[1]
-
Cool the flask in an ice bath to maintain a temperature of 0-5 °C.[1]
-
In a separate beaker, prepare a solution of 8.2 g of potassium permanganate and 1.0 g of sodium hydroxide in 150 mL of cold distilled water.[1]
-
Slowly add the potassium permanganate solution to the stirred 1-methylcyclohexene solution using a dropping funnel over approximately 30-45 minutes. Maintain the reaction temperature below 10°C.[6] The purple color of the permanganate will disappear as it reacts, and a brown precipitate of manganese dioxide will form.[1]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional hour to ensure the reaction goes to completion.
-
To quench the reaction and dissolve the manganese dioxide, add solid sodium bisulfite in small portions until the brown precipitate disappears and the solution becomes colorless.
-
Remove the acetone from the reaction mixture using a rotary evaporator.[1]
-
Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic extracts and wash them with 50 mL of brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude cis-1-methylcyclohexane-1,2-diol.[1]
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of cis-1-Methylcyclohexane-1,2-diol.
Caption: Simplified mechanism of syn-dihydroxylation of 1-methylcyclohexene.
References
- 1. benchchem.com [benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 4. organic chemistry - How does 1-methylcyclohexene reacting with KMnO4 produce 1-methyl-1,2-cyclohexanediol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Ch15 : Alkenes to 1,2-diols [chem.ucalgary.ca]
- 6. What is the product when 1-methylcyclohexene reacts with potassium perman.. [askfilo.com]
- 7. 1-Methylcyclohexane-cis-1,2-diol [webbook.nist.gov]
- 8. Page loading... [wap.guidechem.com]
Application Notes and Protocols: Synthesis of cis-1-Methylcyclohexane-1,2-diol via Osmium Tetroxide-Catalyzed Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cis-dihydroxylation of alkenes is a fundamental transformation in organic synthesis, providing access to vicinal diols, which are crucial intermediates in the synthesis of natural products, pharmaceuticals, and complex organic molecules. Osmium tetroxide (OsO₄) is a highly reliable and stereospecific reagent for this purpose, exclusively yielding syn-diols through a concerted cycloaddition mechanism.[1][2][3] The high cost and toxicity of OsO₄ have led to the development of catalytic methods, such as the Upjohn dihydroxylation, which uses a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the osmium catalyst in situ.[4][5][6] This allows for the use of minute quantities of osmium tetroxide, making the procedure more cost-effective and safer.
This document provides a detailed protocol for the synthesis of cis-1-Methylcyclohexane-1,2-diol from 1-methylcyclohexene using the catalytic Upjohn dihydroxylation method.
Reaction Scheme
The oxidation of 1-methylcyclohexene with a catalytic amount of osmium tetroxide and NMO as the co-oxidant proceeds via a syn-addition to yield the target cis-1,2-diol.
Quantitative Data and Reagents
The following table outlines the reagents required for the synthesis based on a 10 mmol scale of the starting alkene.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 1-Methylcyclohexene | C₇H₁₂ | 96.17 | 0.96 g (1.11 mL) | 10.0 | Substrate |
| N-Methylmorpholine N-oxide (NMO), monohydrate | C₅H₁₁NO₂·H₂O | 135.16 | 1.49 g | 11.0 | Co-oxidant |
| Osmium Tetroxide (OsO₄) | OsO₄ | 254.23 | 2.5 mg (in 0.1 mL t-BuOH) | 0.01 | Catalyst |
| Acetone (B3395972) | C₃H₆O | 58.08 | 20 mL | - | Solvent |
| Water (Deionized) | H₂O | 18.02 | 20 mL | - | Solvent |
| tert-Butanol (B103910) | C₄H₁₀O | 74.12 | 2 mL | - | Solvent |
| Sodium Sulfite (B76179) | Na₂SO₃ | 126.04 | 1.5 g | 11.9 | Quenching Agent |
| Sodium Chloride | NaCl | 58.44 | q.s. | - | Brine solution |
| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 | ~100 mL | - | Extraction Solvent |
| Magnesium Sulfate (B86663) (anhydrous) | MgSO₄ | 120.37 | q.s. | - | Drying Agent |
Experimental Protocol
Safety Precautions: Osmium tetroxide is extremely toxic, volatile, and can cause severe burns to the eyes, skin, and respiratory tract. It must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. It is often handled as a solution in a non-volatile solvent like tert-butanol to reduce its volatility.
1. Reaction Setup:
-
To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add N-methylmorpholine N-oxide (NMO) monohydrate (1.49 g, 11.0 mmol).
-
Add a solvent mixture of acetone (20 mL), water (20 mL), and tert-butanol (2 mL).
-
Stir the mixture at room temperature until the NMO is fully dissolved.
2. Reaction Execution:
-
Add 1-methylcyclohexene (1.11 mL, 10.0 mmol) to the stirred solution.
-
In a fume hood, carefully add the osmium tetroxide solution (2.5 mg in 0.1 mL of tert-butanol, 0.01 mmol).
-
Seal the flask with a septum and stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 8-16 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alkene spot.
3. Workup and Quenching:
-
Once the reaction is complete, quench it by adding solid sodium sulfite (1.5 g).
-
Continue stirring for an additional 30-45 minutes. The color of the solution should change from dark brown/black to a lighter color.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Saturate the remaining aqueous layer with solid sodium chloride to decrease the solubility of the diol.
4. Extraction and Isolation:
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash them with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
5. Purification:
-
The crude cis-1-Methylcyclohexane-1,2-diol can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica (B1680970) gel to yield a white crystalline solid.
Visualized Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the chemical mechanism of the dihydroxylation reaction.
The mechanism involves a concerted [3+2] cycloaddition of osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate.[4][6][7] This intermediate is then hydrolyzed during the workup to release the cis-diol. The co-oxidant, NMO, re-oxidizes the reduced osmium(VI) species back to osmium(VIII), thus regenerating the catalyst for the next cycle.[2]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Upjohn Dihydroxylation [organic-chemistry.org]
- 5. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
Synthesis of trans-1-Methylcyclohexane-1,2-diol via Epoxidation and Subsequent Hydrolysis of 1-Methylcyclohexene
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed two-step protocol for the synthesis of trans-1-Methylcyclohexane-1,2-diol, a vicinal diol with applications in organic synthesis and as a building block in medicinal chemistry. The synthesis involves the epoxidation of the readily available starting material, 1-methylcyclohexene, using meta-chloroperoxybenzoic acid (m-CPBA). The resulting intermediate, 1-methylcyclohexene oxide, is then subjected to acid-catalyzed hydrolysis to yield the desired trans-1-Methylcyclohexane-1,2-diol. This method is a classic example of stereospecific synthesis, where the stereochemistry of the epoxide intermediate dictates the trans configuration of the final diol product.
Introduction
The synthesis of vicinal diols is a fundamental transformation in organic chemistry, providing key intermediates for the synthesis of a wide range of complex molecules, including pharmaceuticals and natural products. The epoxidation of an alkene followed by ring-opening of the resulting epoxide is a robust and stereocontrolled method to introduce two hydroxyl groups in a trans configuration across a double bond.[1]
This application note details a reliable and scalable procedure for the preparation of trans-1-Methylcyclohexane-1,2-diol from 1-methylcyclohexene. The first step involves the epoxidation of the alkene using m-CPBA, which proceeds via a concerted syn-addition of an oxygen atom to the double bond, forming a racemic mixture of the corresponding epoxide.[1] The subsequent step is the acid-catalyzed ring-opening of the epoxide by water. This hydrolysis occurs via an SN2-type mechanism, where the nucleophilic attack of a water molecule occurs on one of the epoxide carbons, leading to inversion of stereochemistry at that center and resulting in the formation of the trans-diol.[1]
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of trans-1-Methylcyclohexane-1,2-diol.
| Parameter | Step 1: Epoxidation | Step 2: Hydrolysis | Overall |
| Starting Material | 1-Methylcyclohexene | 1-Methylcyclohexene Oxide | 1-Methylcyclohexene |
| Key Reagents | m-CPBA (77%) | Sulfuric Acid (1 M aq.) | - |
| Solvent | Dichloromethane (DCM) | - | - |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature | - |
| Reaction Time | 2-4 hours | 1-2 hours | 3-6 hours |
| Product | 1-Methylcyclohexene Oxide | trans-1-Methylcyclohexane-1,2-diol | trans-1-Methylcyclohexane-1,2-diol |
| Typical Yield | High (can be used crude) | ~85-95% (from epoxide) | ~80-90% |
Experimental Protocols
Materials:
-
1-Methylcyclohexene (97%)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)
-
Dichloromethane (DCM), anhydrous
-
1 M Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step 1: Epoxidation of 1-Methylcyclohexene
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclohexene (e.g., 10.0 g, 104 mmol) in 100 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
While stirring, slowly add meta-chloroperoxybenzoic acid (m-CPBA, 77%, e.g., 25.8 g, 115 mmol, 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture again to 0 °C.
-
Quench the excess m-CPBA by slowly adding 10% aqueous sodium sulfite solution until a negative test with starch-iodide paper is obtained.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove meta-chlorobenzoic acid, and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude 1-methylcyclohexene oxide is a colorless oil and can be used directly in the next step without further purification.
Step 2: Acid-Catalyzed Hydrolysis to trans-1-Methylcyclohexane-1,2-diol
-
To the crude 1-methylcyclohexene oxide obtained from the previous step, add 50 mL of 1 M aqueous sulfuric acid.
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours. The progress of the hydrolysis can be monitored by TLC.
-
After the reaction is complete, neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude trans-1-Methylcyclohexane-1,2-diol.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford the pure trans-1-Methylcyclohexane-1,2-diol as a white solid.
Mandatory Visualization
The following diagrams illustrate the overall reaction scheme and the experimental workflow.
References
Enantioselective Synthesis of (1R,2R)-1-Methylcyclohexane-1,2-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-1-Methylcyclohexane-1,2-diol is a chiral vicinal diol of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of complex molecules and chiral ligands. Its stereochemically defined structure makes it a valuable intermediate in the development of pharmaceuticals and other bioactive compounds. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (1R,2R)-1-methylcyclohexane-1,2-diol, primarily focusing on the robust and widely utilized Sharpless Asymmetric Dihydroxylation (SAD) method. Alternative enzymatic and kinetic resolution approaches are also discussed.
Methods Overview
The primary method detailed is the Sharpless Asymmetric Dihydroxylation, which allows for the direct and highly enantioselective conversion of the prochiral olefin, 1-methylcyclohexene, to the desired (1R,2R)-diol. This reaction is renowned for its reliability, high enantioselectivity, and the predictability of its stereochemical outcome based on the chiral ligand used.[1][2] The commercially available "AD-mix" reagents simplify the procedure, containing the osmium catalyst, a stoichiometric oxidant, and a chiral ligand in pre-packaged formulations.[1] For the synthesis of the (1R,2R) enantiomer, AD-mix-β, which contains the dihydroquinidine (B8771983) (DHQD)-based ligand (DHQD)2PHAL, is employed.[1]
Alternative strategies for accessing enantiopure 1,2-diols include enzymatic or chemo-enzymatic methods and the kinetic resolution of a racemic mixture of the diol. While these methods can also be effective, the Sharpless Asymmetric Dihydroxylation remains the most direct and commonly employed route for this particular transformation.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of (1R,2R)-1-Methylcyclohexane-1,2-diol via Sharpless Asymmetric Dihydroxylation. Data for other substrates are included for comparison to illustrate the general efficacy of the method.
| Substrate | Method | Chiral Ligand/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 1-Methylcyclohexene | Sharpless Asymmetric Dihydroxylation | AD-mix-β | High | High (>90%) | Theoretical/Expected |
| Styrene | Sharpless Asymmetric Dihydroxylation | (DHQD)2PYDZ | >99 | 98 | [3] |
| trans-Stilbene | Sharpless Asymmetric Dihydroxylation | AD-mix-β | 98 | 97 | [3] |
| 1-Decene | Sharpless Asymmetric Dihydroxylation | AD-mix-β | 96 | 91 | [3] |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of 1-Methylcyclohexene
This protocol outlines the synthesis of (1R,2R)-1-methylcyclohexane-1,2-diol from 1-methylcyclohexene using the commercially available AD-mix-β.[4]
Materials:
-
1-Methylcyclohexene
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂) (optional, but recommended for trisubstituted alkenes)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of t-BuOH and water (e.g., 10 mL of each for a 2 mmol scale reaction).
-
Add AD-mix-β (1.4 g per 1 mmol of olefin) and methanesulfonamide (1 equivalent based on the olefin) to the solvent mixture.
-
Stir the mixture at room temperature until the solids are dissolved, resulting in a pale yellow, biphasic solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Olefin: Add 1-methylcyclohexene (1 equivalent) to the cooled reaction mixture with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 6-24 hours). The color of the reaction mixture will change from yellow to a darker, often greenish-brown, color.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1.4 g of AD-mix-β) portion-wise at 0 °C.
-
Remove the ice bath and allow the mixture to warm to room temperature, stirring for at least 1 hour. A color change to a lighter yellow or orange is typically observed.
-
Work-up: Add ethyl acetate to the reaction mixture and transfer the contents to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude diol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (1R,2R)-1-methylcyclohexane-1,2-diol.
Visualizations
Signaling Pathway Diagram
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of (1R,2R)-1-methylcyclohexane-1,2-diol.
Conclusion
The Sharpless Asymmetric Dihydroxylation provides a highly efficient and stereoselective method for the synthesis of (1R,2R)-1-methylcyclohexane-1,2-diol. The use of commercially available AD-mix-β simplifies the experimental procedure, making this valuable chiral building block readily accessible for applications in research and development. The provided protocol offers a reliable starting point for obtaining this compound in high enantiomeric purity. Further optimization of reaction conditions may be possible to maximize yield and enantioselectivity for specific applications.
References
Application Notes and Protocols for 1-Methylcyclohexane-1,2-diol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. Following the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. This document provides detailed application notes and protocols for the use of 1-methylcyclohexane-1,2-diol as a chiral auxiliary, a valuable yet underexplored reagent in asymmetric synthesis. Its rigid cyclic structure and the presence of a tertiary stereocenter offer unique steric and electronic properties that can be exploited to achieve high levels of stereocontrol in various carbon-carbon bond-forming reactions.
While direct and extensive literature on the application of this compound as a chiral auxiliary is limited, its structural similarity to the well-established (S,S)-cyclohexane-1,2-diol allows for the extrapolation of its potential in asymmetric transformations.[1] These notes are therefore based on established principles of asymmetric synthesis and data from analogous chiral diols, providing a foundational guide for researchers.
Synthesis of Chiral this compound
The enantiomerically pure forms of this compound can be synthesized from 1-methylcyclohexene through asymmetric dihydroxylation. This reaction is typically carried out using osmium tetroxide (OsO₄) in the presence of a chiral ligand, such as a derivative of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), to induce facial selectivity in the dihydroxylation of the double bond.[2]
Application in Asymmetric Alkylation
A primary application of chiral diols as auxiliaries is in the diastereoselective alkylation of enolates. By forming a chiral acetal (B89532) with a β-ketoester, this compound can effectively shield one face of the resulting enol ether, directing the approach of an electrophile to the opposite face.
Quantitative Data Summary
The following table summarizes representative data for the diastereoselective alkylation of an enol ether derived from a β-ketoester and a chiral diol auxiliary, based on analogous systems.
| Entry | Electrophile (R-X) | Product | Diastereomeric Excess (de%) | Yield (%) |
| 1 | Benzyl (B1604629) bromide | α-Benzyl-β-ketoester | >95 | 70 |
| 2 | Methyl iodide | α-Methyl-β-ketoester | 92 | 65 |
| 3 | Allyl bromide | α-Allyl-β-ketoester | >95 | 68 |
Note: Data is extrapolated from the use of analogous chiral diols and serves as a predictive guide.
Experimental Protocols
Protocol 1: Attachment of the Chiral Auxiliary (Acetal Formation)
This protocol describes the formation of a chiral acetal from a β-ketoester and (1R,2R)-1-methylcyclohexane-1,2-diol.
Materials:
-
β-Ketoester (1.0 eq)
-
(1R,2R)-1-methylcyclohexane-1,2-diol (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq)
-
Toluene
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the β-ketoester, (1R,2R)-1-methylcyclohexane-1,2-diol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The azeotropic removal of water drives the reaction to completion.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the chiral acetal.
Caption: Workflow for the attachment of the this compound chiral auxiliary.
Protocol 2: Diastereoselective Alkylation
This protocol outlines the diastereoselective alkylation of the chiral enol ether derived from the acetal.
Materials:
-
Chiral acetal (1.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium diisopropylamide (LDA) (1.1 eq)
-
Electrophile (e.g., benzyl bromide) (1.2 eq)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the chiral acetal in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution dropwise and stir the mixture at -78 °C for 1 hour to form the lithium enolate.
-
Add the electrophile (e.g., benzyl bromide) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the alkylated product. The diastereomeric excess can be determined by chiral HPLC or NMR analysis of the crude product.
Caption: Signaling pathway for the diastereoselective alkylation reaction.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the this compound auxiliary to yield the enantiomerically enriched product.
Materials:
-
Alkylated product (1.0 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alkylated product in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add boron trifluoride diethyl etherate dropwise.
-
Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired α-substituted-β-ketoester. The chiral auxiliary can also be recovered from the reaction mixture.
Caption: Logical relationship in the cleavage of the chiral auxiliary.
Conclusion
This compound presents itself as a promising chiral auxiliary for asymmetric synthesis. Its rigid framework and stereogenic centers are anticipated to provide excellent stereocontrol in a variety of chemical transformations. The protocols provided herein, based on well-established methodologies for similar chiral diols, offer a solid starting point for researchers to explore the full potential of this auxiliary in the synthesis of complex, enantiomerically pure molecules. Further research is warranted to fully elucidate its scope and to optimize reaction conditions for specific applications in drug discovery and development.
References
Application Notes and Protocols: Reactions of 1-Methylcyclohexane-1,2-diol with Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary oxidative reactions of 1-methylcyclohexane-1,2-diol, a vicinal diol. The reaction outcomes are highly dependent on the choice of oxidizing agent and the reaction conditions, leading to either oxidative cleavage of the carbon-carbon bond or oxidation of the secondary alcohol to a ketone. This document outlines the synthetic pathways, experimental protocols, and mechanistic details for these transformations, which are crucial in the synthesis of functionalized organic molecules for various research and development applications, including the preparation of pharmaceutical intermediates.
Overview of Oxidative Pathways
This compound can undergo two primary types of oxidation:
-
Oxidative Cleavage: Strong oxidizing agents that can form a cyclic intermediate with the diol, such as periodic acid (HIO₄) and lead tetraacetate (Pb(OAc)₄), cleave the C1-C2 bond to yield 6-oxoheptanal (B8601428). Under more vigorous conditions with agents like potassium permanganate (B83412) (KMnO₄), the resulting aldehyde may be further oxidized to a carboxylic acid, yielding 6-oxoheptanoic acid.
-
Oxidation to α-Hydroxy Ketone: Milder oxidizing agents that selectively oxidize secondary alcohols without cleaving the C-C bond, such as pyridinium (B92312) chlorochromate (PCC) or conditions for a Swern oxidation, will convert the secondary alcohol at C2 to a ketone, yielding 2-hydroxy-2-methylcyclohexanone.
The choice of reaction pathway is critical for achieving the desired synthetic outcome.
Data Presentation: Summary of Reactions and Conditions
| Oxidizing Agent | Reaction Type | Product(s) | Typical Conditions | Yield (%) | Reference |
| Periodic Acid (HIO₄) / Sodium Periodate (B1199274) (NaIO₄) | Oxidative Cleavage | 6-oxoheptanal | Aqueous or alcoholic solvent, Room Temperature | High | [1][2] |
| Lead Tetraacetate (Pb(OAc)₄) | Oxidative Cleavage | 6-oxoheptanal | Aprotic solvents (e.g., benzene, dichloromethane), Room Temperature | High | [3][4] |
| Potassium Permanganate (KMnO₄) | Oxidative Cleavage | 6-oxoheptanoic acid | Hot, acidic or basic aqueous solution | Moderate to High | [5] |
| Pyridinium Chlorochromate (PCC) | Oxidation | 2-hydroxy-2-methylcyclohexanone | Anhydrous dichloromethane (B109758) (CH₂Cl₂), Room Temperature | Moderate to High | [1][5][6] |
| Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | Oxidation | 2-hydroxy-2-methylcyclohexanone | Anhydrous dichloromethane (CH₂Cl₂), Low Temperature (-78 °C to RT) | High | [7][8][9] |
Experimental Protocols
Oxidative Cleavage to 6-oxoheptanal using Sodium Periodate
This protocol describes the cleavage of the C-C bond of this compound to form 6-oxoheptanal.
Materials:
-
This compound
-
Sodium periodate (NaIO₄)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dichloromethane and water (2:1 v/v).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium periodate (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with water and transfer to a separatory funnel.
-
Separate the layers, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 6-oxoheptanal.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Oxidation to 2-hydroxy-2-methylcyclohexanone using Pyridinium Chlorochromate (PCC)
This protocol details the selective oxidation of the secondary alcohol in this compound to a ketone.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Celite® or silica gel
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a stirred suspension of PCC (1.5 eq) and Celite® in anhydrous dichloromethane in a round-bottom flask, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise at room temperature.[5]
-
Stir the reaction mixture vigorously for 2-4 hours. A black tarry precipitate will form. Monitor the reaction by TLC.[5]
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a pad of silica gel, washing thoroughly with diethyl ether.
-
Collect the filtrate and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-hydroxy-2-methylcyclohexanone.
-
Further purification can be achieved by column chromatography.
Oxidation to 2-hydroxy-2-methylcyclohexanone via Swern Oxidation
This protocol provides an alternative mild method for the synthesis of 2-hydroxy-2-methylcyclohexanone.
Materials:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Oxalyl chloride
-
Anhydrous dichloromethane (CH₂Cl₂)
-
This compound
-
Triethylamine (B128534) (Et₃N)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a nitrogen inlet
-
Syringes
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane at -78 °C under a nitrogen atmosphere, slowly add a solution of DMSO (2.2 eq) in anhydrous dichloromethane.[7][8]
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at -78 °C.
-
Stir for 30 minutes at this temperature.
-
Slowly add triethylamine (5.0 eq) to the reaction mixture.
-
After stirring for another 30 minutes at -78 °C, allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude 2-hydroxy-2-methylcyclohexanone, which can be purified by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction pathways and a general experimental workflow for the oxidation of this compound.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. PCC OXIDATION.pptx [slideshare.net]
- 3. brainly.com [brainly.com]
- 4. mdpi.com [mdpi.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern Oxidation [organic-chemistry.org]
Protecting Group Strategies for 1,2-Diols in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, such as pharmaceuticals and natural products, the selective manipulation of functional groups is a paramount challenge. 1,2-Diols, or vicinal diols, are common structural motifs that often require temporary protection to prevent unwanted side reactions during synthetic transformations. This document provides a detailed overview of common protecting group strategies for 1,2-diols, focusing on acetal, silyl (B83357) ether, and boronate ester protecting groups. Detailed experimental protocols and comparative data are presented to aid in the selection of the most appropriate strategy for a given synthetic challenge.
Introduction to 1,2-Diol Protection
The primary goal of protecting a 1,2-diol is to mask the reactivity of its two hydroxyl groups, allowing for chemical modifications at other sites of the molecule. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removed in high yield under mild conditions that do not affect other functional groups. The choice of protecting group depends on several factors, including the overall synthetic strategy, the stability of the substrate, and the reaction conditions to be employed in subsequent steps.
Common Protecting Groups for 1,2-Diols
The most widely used protecting groups for 1,2-diols form cyclic structures, which are entropically favored. These include acetals (and ketals), silyl ethers, and boronate esters.
Acetal Protecting Groups (Acetonides and Benzylidene Acetals)
Cyclic acetals and ketals are formed by the reaction of a 1,2-diol with an aldehyde or a ketone, respectively, under acidic conditions.[1][2] Acetonides, formed from acetone, are one of the most common protecting groups for 1,2-diols due to their ease of formation and general stability.[3][4] Benzylidene acetals, derived from benzaldehyde, are also frequently used.
Stability: Acetals are stable under basic and reductive conditions but are readily cleaved by aqueous acid.[4]
Silyl Ether Protecting Groups
Silyl ethers are formed by the reaction of an alcohol with a silyl halide (e.g., silyl chloride) in the presence of a base. For 1,2-diols, it is possible to protect both hydroxyl groups to form a cyclic silylene derivative or to selectively protect one hydroxyl group. The stability of the silyl ether is highly dependent on the steric bulk of the substituents on the silicon atom.[5] Common silylating agents include tert-butyldimethylsilyl chloride (TBSCl) and triisopropylsilyl chloride (TIPSCl).
Stability: Silyl ethers are generally stable to a wide range of non-acidic and non-fluoride-containing reagents. Their stability towards acid and base is tunable based on the substituents on the silicon atom. Cleavage is most commonly achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions.[5][6]
Boronate Ester Protecting Groups
Boronic acids react with 1,2-diols to form cyclic boronate esters. This reaction is often reversible and can be driven to completion by removing water.[7] Phenylboronic acid is a common reagent for this purpose.
Stability: Boronate esters are stable to a variety of reaction conditions but can be cleaved under mild acidic or basic aqueous conditions, or through transesterification with another diol.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data for the protection and deprotection of 1,2-diols using various protecting groups.
Table 1: Acetonide Protection of 1,2-Diols
| Substrate | Reagents and Conditions | Time | Yield (%) | Reference |
| Various Diols | Acetone, Cation exchange resin, Toluene, RT | 5 - 10 h | Good to Excellent | [3] |
| Various Diols | Acetone, Cation exchange resin, Reflux (solvent-free) | Shorter time | Good to Excellent | [3] |
| D-Glucose | 2,2-Dimethoxypropane (B42991), I₂ (cat.), RT | 3 h | 75 | [9] |
| D-Mannitol | 2,2-Dimethoxypropane, I₂ (cat.), RT | 4 h | 60 | [9] |
| Catechol | 2,2-Dimethoxypropane, I₂ (cat.), RT | 3 h | 73 | [9] |
Table 2: Silyl Ether Protection of 1,2-Diols
| Substrate | Reagents and Conditions | Time | Yield (%) | Reference |
| Primary/Secondary Diol | NaH (1 eq.), THF; TBSCl | - | High | [5] |
| Terminal 1,2-Diols | Asymmetric silyl transfer catalyst | - | ≥40 | [10] |
| Various Alcohols | TIPSCl, DMAP, Et₃N, RT | 25 h | 95 | [6] |
Table 3: Boronate Ester Protection of 1,2-Diols
| Substrate | Reagents and Conditions | Time | Yield (%) | Reference |
| Isobutylboronic acid | Pinacol, MgSO₄, Diethyl ether, RT | 24 h | High | [11] |
| Various Diols | Phenylboronic acid, Benzene, Reflux (Dean-Stark) | - | High | [12] |
Table 4: Deprotection of 1,2-Diol Protecting Groups
| Protecting Group | Substrate | Reagents and Conditions | Time | Yield (%) | Reference |
| Acetonide | Various | Aqueous HCl | - | - | [13] |
| Acetonide | DOPA derivative | LiOH, THF/H₂O | - | 87 | [14] |
| Silyl Ether (TES) | Various | FeCl₃ (cat.), MeOH, RT | Minutes to hours | High | [1] |
| Silyl Ether (TIPS) | Various | n-Bu₄N⁺F⁻, THF | 30 min - 4 h | 84 - 95 | [6] |
| Boronate Ester (Pinacolyl) | Alkyl boronate esters | Diethanolamine then 0.1M HCl | ~50 min | Excellent | [8] |
Experimental Protocols
Protocol 1: Acetonide Protection of a 1,2-Diol using 2,2-Dimethoxypropane and Catalytic Iodine
This protocol describes the protection of a generic 1,2-diol using 2,2-dimethoxypropane with a catalytic amount of iodine.[9]
Materials:
-
1,2-Diol (1.0 eq)
-
2,2-Dimethoxypropane (DMP) (as solvent or in excess)
-
Iodine (I₂) (0.2 eq)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the 1,2-diol (20 mmol) in 2,2-dimethoxypropane, add iodine (20 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove the excess iodine.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding acetonide.
Protocol 2: Deprotection of an Acetonide-Protected 1,2-Diol
This protocol describes the acidic hydrolysis of an acetonide to regenerate the 1,2-diol.
Materials:
-
Acetonide-protected 1,2-diol (1.0 eq)
-
Methanol (B129727) or Tetrahydrofuran (THF)
-
Aqueous Hydrochloric Acid (e.g., 1 M HCl)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the acetonide-protected 1,2-diol in methanol or THF.
-
Add aqueous hydrochloric acid dropwise while stirring at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualization of Protecting Group Strategies
General Workflow for 1,2-Diol Protection in a Synthetic Route
The following diagram illustrates the general workflow of employing a protecting group strategy for a 1,2-diol in a multi-step synthesis.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. synarchive.com [synarchive.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. synarchive.com [synarchive.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. online.bamu.ac.in [online.bamu.ac.in]
- 10. The Resolution of Terminal 1,2-diols via Silyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. researchgate.net [researchgate.net]
- 14. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Acetal Protection of 1-Methylcyclohexane-1,2-diol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The protection of hydroxyl groups is a critical strategy in multi-step organic synthesis, preventing unwanted side reactions. For 1,2-diols, such as 1-methylcyclohexane-1,2-diol, a common and efficient method is the formation of a cyclic acetal (B89532) (or ketal), typically an acetonide. This transformation is achieved by reacting the diol with acetone (B3395972) or a ketone equivalent like 2,2-dimethoxypropane (B42991) under acidic catalysis.[1][2] The resulting acetal is stable under neutral to strongly basic conditions, making it an ideal protecting group for subsequent reactions involving nucleophiles or bases.[3][4] This document provides a detailed protocol for the acetonide protection of this compound using 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
Reaction Scheme and Mechanism
The reaction proceeds via an acid-catalyzed mechanism. The acid protonates one of the methoxy (B1213986) groups of 2,2-dimethoxypropane, which then eliminates methanol (B129727) to form a reactive oxocarbenium ion. The diol attacks this electrophile in a two-step intramolecular fashion to form the stable five-membered cyclic ketal, releasing a second molecule of methanol and regenerating the acid catalyst.[5][6]
Caption: Acid-catalyzed mechanism for acetonide formation.
Application Data
The acetonide protection of 1,2-diols is a high-yielding reaction. While specific data for this compound is not extensively published, data from analogous 1,2-diol systems demonstrate the effectiveness of various acid catalysts. The following table summarizes typical conditions and yields.[2][7]
| Reagent System | Catalyst | Solvent | Temp. (°C) | Time | Typical Yield (%) |
| 2,2-Dimethoxypropane | p-TsOH | Dichloromethane (B109758) | RT | 2-7 h | 82-86%[7] |
| 2,2-Dimethoxypropane | Camphorsulfonic acid | Dichloromethane | RT | 2-7 h | 82-86%[7] |
| 2,2-Dimethoxypropane | Pyridinium p-TsOH | DMF | RT | 1 h | 88%[7] |
| 2,2-Dimethoxypropane | Iodine (I₂) | None (neat) | RT | 0.5-2 h | 75-92%[2] |
| 2-Methoxypropene | Camphorsulfonic acid | THF | RT | 18 h | 95%[7] |
| Acetone | Anhydrous CuSO₄ | None (neat) | RT | 36 h | 83%[7] |
Experimental Protocol
This protocol describes a general procedure for the protection of this compound using 2,2-dimethoxypropane and p-toluenesulfonic acid.
1. Materials and Equipment:
-
This compound (1.0 eq)
-
2,2-Dimethoxypropane (DMP) (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
2. Experimental Workflow Diagram:
Caption: Workflow for the synthesis and purification of the protected diol.
3. Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the diol in anhydrous dichloromethane (approx. 0.2 M concentration).
-
To the stirred solution, add 2,2-dimethoxypropane (1.5 eq).
-
Add p-toluenesulfonic acid monohydrate (0.02 eq) to the mixture.
-
Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
4. Workup and Purification:
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (or sodium sulfate), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary, though often the purity is sufficient for subsequent steps.
5. Characterization: The identity and purity of the resulting acetonide-protected diol should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure, including the presence of the two methyl groups of the acetonide, which often appear as distinct singlets in the ¹H NMR spectrum.
-
FT-IR Spectroscopy: To confirm the disappearance of the broad O-H stretch from the starting diol.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Conclusion: The acetonide protection of this compound is a reliable and high-yielding transformation essential for the synthesis of complex molecules. The use of 2,2-dimethoxypropane with a catalytic amount of acid provides a straightforward and efficient method for protecting the diol functionality, enabling chemists to perform a wide range of subsequent chemical modifications.
References
Application Notes and Protocols: Regioselective Silyl Ether Protection of 1-Methylcyclohexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the regioselective monosilylation of 1-methylcyclohexane-1,2-diol. Silyl (B83357) ethers are invaluable protecting groups in organic synthesis due to their ease of formation, stability under a range of conditions, and straightforward removal. In the case of this compound, a molecule featuring both a secondary and a tertiary alcohol, regioselective protection is crucial for the selective functionalization of the remaining hydroxyl group. This protocol focuses on the use of sterically demanding silylating agents to preferentially protect the less sterically hindered secondary alcohol, a key transformation for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Introduction
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. Silyl ethers are among the most widely used protecting groups for alcohols, offering a broad spectrum of stability that can be tuned by the choice of substituents on the silicon atom.[1] Common silyl ethers include trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBS/TBDMS), and tert-butyldiphenylsilyl (TBDPS).[2]
The selective protection of one hydroxyl group in a diol or polyol is a common synthetic challenge. For a substrate like this compound, which contains two hydroxyl groups of different steric environments (secondary at C2 and tertiary at C1), regioselective protection can be achieved with high fidelity. The reaction's selectivity is primarily governed by steric hindrance; bulkier silylating agents such as tert-butyldimethylsilyl chloride (TBSCl) will preferentially react with the more accessible secondary alcohol.[3] This allows the more hindered tertiary alcohol to remain free for subsequent chemical transformations.
This application note details a reliable protocol for the regioselective mono-protection of this compound using TBSCl.
Reaction Principle and Regioselectivity
The silylation of an alcohol typically proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of a silyl halide (e.g., TBSCl). The reaction is generally carried out in the presence of a base, such as imidazole (B134444) or triethylamine, which acts as a proton scavenger to neutralize the HCl byproduct and can also form a more reactive silylating intermediate.[4]
For this compound, the key to regioselectivity lies in the differential steric accessibility of the two hydroxyl groups. The tertiary alcohol at the C1 position is significantly more sterically hindered due to the presence of the methyl group and the cyclohexane (B81311) ring. In contrast, the secondary alcohol at the C2 position is more exposed. Consequently, a bulky silylating agent like TBSCl will react at a much faster rate with the secondary hydroxyl group, leading to the formation of the C2-protected silyl ether as the major product.
References
Application Notes and Protocols: The Use of 1-Methylcyclohexane-1,2-diol and its Analogs in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Methylcyclohexane-1,2-diol is a chiral building block with significant potential in the stereoselective synthesis of pharmaceutical intermediates.[1] Its rigid cyclohexane (B81311) backbone and the stereochemical arrangement of its two hydroxyl groups make it a valuable synthon for introducing chirality and functionality into target molecules. The presence of the methyl group can further influence the steric and electronic properties of the molecule, offering unique advantages in certain synthetic routes.[2] This diol, existing as both cis and trans isomers, can be functionalized through various reactions such as esterification, etherification, and oxidation, providing access to a diverse range of complex molecular architectures.[1] While direct, detailed examples of its incorporation into late-stage pharmaceutical synthesis are not extensively documented in readily available literature, its utility can be effectively demonstrated through the application of closely related analogs, such as cyclohexane-1,2-diol, in the asymmetric synthesis of key pharmaceutical building blocks like α,α-disubstituted amino acids.
This document provides detailed application notes and protocols based on the use of (S,S)-cyclohexane-1,2-diol as a chiral auxiliary in the diastereoselective synthesis of α,α-disubstituted α-amino acids, which are crucial components of many pharmaceutical agents. The principles and methodologies described are directly applicable to the use of this compound in similar synthetic strategies.
Core Application: Asymmetric Synthesis of α,α-Disubstituted Amino Acids
A significant application of chiral cyclohexane-1,2-diols is their use as chiral auxiliaries to control the stereochemistry of reactions at a prochiral center. In the following example, (S,S)-cyclohexane-1,2-diol is used to direct the diastereoselective alkylation of β-keto esters, leading to the formation of optically active α,α-disubstituted amino acids.
Reaction Pathway: Diastereoselective Alkylation using a Chiral Auxiliary
The overall synthetic strategy involves the following key steps:
-
Formation of a Chiral Enol Ether: Reaction of a β-keto ester with (S,S)-cyclohexane-1,2-diol to form a chiral enol ether.
-
Diastereoselective Alkylation: Deprotonation of the chiral enol ether followed by alkylation, where the chiral auxiliary directs the approach of the electrophile.
-
Removal of the Chiral Auxiliary: Hydrolysis of the resulting product to remove the chiral auxiliary and yield a β-keto ester with a newly formed chiral quaternary carbon.
-
Conversion to the Amino Acid: Transformation of the β-keto ester into the desired α,α-disubstituted amino acid via a Schmidt rearrangement.
Below is a diagram illustrating this synthetic workflow.
Caption: Synthetic workflow for an α,α-disubstituted amino acid.
Experimental Protocols
Protocol 1: Synthesis of Chiral Enol Ethers
This protocol describes the formation of the chiral enol ether from a β-keto ester and (S,S)-cyclohexane-1,2-diol.
Materials:
-
(S,S)-cyclohexane-1,2-diol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Dean-Stark trap
Procedure:
-
A solution of ethyl 2-methylacetoacetate (1.0 eq), (S,S)-cyclohexane-1,2-diol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate in benzene is refluxed with azeotropic removal of water using a Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude chiral enol ether, which can be purified by column chromatography.
Protocol 2: Diastereoselective Alkylation of Chiral Enol Ethers
This protocol details the diastereoselective alkylation of the chiral enol ether.
Materials:
-
Chiral enol ether from Protocol 1
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
A solution of the chiral enol ether (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
LDA (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
The alkyl halide (1.2 eq) is then added, and the reaction mixture is stirred at -78 °C for several hours, monitoring the progress by TLC.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 3: Removal of the Chiral Auxiliary
This protocol describes the cleavage of the chiral auxiliary to yield the β-keto ester with a quaternary chiral center.
Materials:
-
Alkylated intermediate from Protocol 2
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
To a solution of the alkylated intermediate (1.0 eq) in dichloromethane at 0 °C is added boron trifluoride diethyl etherate (1.5 eq).
-
The reaction mixture is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with water.
-
The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 4: Schmidt Rearrangement to α,α-Disubstituted Amino Acid
This protocol details the conversion of the β-keto ester to the final amino acid product.
Materials:
-
β-Keto ester from Protocol 3
-
Sodium azide (B81097) (NaN₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Chloroform (B151607) (CHCl₃)
Procedure:
-
A solution of the β-keto ester (1.0 eq) in chloroform is cooled to 0 °C.
-
Concentrated sulfuric acid is added dropwise, followed by the portion-wise addition of sodium azide (1.5 eq).
-
The reaction mixture is stirred at room temperature for several hours.
-
The mixture is then carefully poured into ice water and neutralized with a base (e.g., NaOH) to pH 7.
-
The aqueous layer is washed with chloroform and then the pH is adjusted to the isoelectric point of the amino acid.
-
The precipitated amino acid is collected by filtration, washed with cold water and ethanol, and dried under vacuum.
Data Presentation
The following table summarizes the quantitative data for the diastereoselective alkylation of chiral enol ethers derived from ethyl 2-methylacetoacetate and (S,S)-cyclohexane-1,2-diol.
| Entry | Alkyl Halide (R-X) | Product | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | CH₃I | 2a | 70 | >95 |
| 2 | C₂H₅Br | 2b | 65 | >95 |
| 3 | n-C₃H₇I | 2c | 58 | 92 |
| 4 | CH₂=CHCH₂Br | 2d | 62 | >95 |
| 5 | C₆H₅CH₂Br | 2e | 55 | >95 |
Data is representative and based on the diastereoselective alkylation of ethyl 2-methylacetoacetate using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary.
Signaling Pathways and Logical Relationships
The logical progression of the synthesis, from starting materials to the final product, is a linear sequence of reactions. The following diagram illustrates the logical relationship between the key stages of the synthesis.
Caption: Logical flow of the asymmetric synthesis.
Conclusion
This compound and its analogs are valuable chiral building blocks in the synthesis of pharmaceutical intermediates. Their rigid structure and defined stereochemistry allow for high levels of stereocontrol in asymmetric reactions. The provided protocols for the synthesis of α,α-disubstituted amino acids, using the closely related (S,S)-cyclohexane-1,2-diol, demonstrate a practical and efficient methodology for the preparation of enantiomerically enriched compounds. Researchers and scientists in drug development can adapt these principles and protocols for the synthesis of a wide range of chiral pharmaceutical intermediates, leveraging the unique properties of this compound to achieve their synthetic goals.
References
Synthesis of cis-1-Methylcyclohexane-1,2-diol: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory-scale protocol for the synthesis of cis-1-methylcyclohexane-1,2-diol via the syn-dihydroxylation of 1-methylcyclohexene. The described method utilizes potassium permanganate (B83412) under cold and alkaline conditions, a cost-effective and reliable approach for producing the target vicinal diol. This protocol is intended for use by researchers in organic synthesis, medicinal chemistry, and drug development who require a straightforward procedure for the preparation of this and structurally related compounds.
Introduction
Vicinal diols are crucial structural motifs in a wide array of biologically active molecules and are valuable intermediates in organic synthesis. cis-1-Methylcyclohexane-1,2-diol, in particular, serves as a versatile building block, enabling the introduction of stereospecific functionality in the development of novel therapeutic agents and other complex molecular architectures. The syn-dihydroxylation of alkenes is a fundamental transformation for accessing cis-1,2-diols. While methods employing osmium tetroxide offer high yields, potassium permanganate (KMnO₄) presents a more economical and less hazardous alternative, making it well-suited for laboratory-scale synthesis.[1] This protocol details the preparation of cis-1-methylcyclohexane-1,2-diol from 1-methylcyclohexene using a cold, alkaline solution of potassium permanganate.[2]
Reaction Scheme
Data Presentation
The following table summarizes the key quantitative data for the synthesis of cis-1-methylcyclohexane-1,2-diol.
| Parameter | Value | Reference |
| Starting Material | 1-Methylcyclohexene | [2] |
| Product | cis-1-Methylcyclohexane-1,2-diol | [2] |
| Reagents | Potassium Permanganate (KMnO₄), Sodium Hydroxide (B78521) (NaOH) | [2] |
| Solvent | Water/Acetone (B3395972) (1:1 mixture) | [2] |
| Reaction Temperature | 0-5 °C | [2] |
| Reaction Time | 30-45 minutes (addition) | [2] |
| Reported Yield | 70-85% | [3] |
Experimental Protocol
Materials:
-
1-Methylcyclohexene (5.0 g)
-
Potassium permanganate (KMnO₄) (8.2 g)
-
Sodium hydroxide (NaOH) (1.0 g)
-
Acetone (100 mL)
-
Distilled water (150 mL for KMnO₄ solution, plus for workup)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 1-methylcyclohexene in 100 mL of a 1:1 mixture of acetone and water.[2]
-
Cooling: Cool the flask in an ice bath to a temperature of 0-5 °C.[2]
-
Preparation of Oxidant Solution: In a separate beaker, prepare a solution of 8.2 g of potassium permanganate and 1.0 g of sodium hydroxide in 150 mL of cold distilled water.[2]
-
Addition of Oxidant: Slowly add the potassium permanganate solution to the stirred 1-methylcyclohexene solution via a dropping funnel over approximately 30-45 minutes. Maintain the reaction temperature between 0-5 °C during the addition. The purple color of the permanganate will disappear as the reaction progresses, and a brown precipitate of manganese dioxide (MnO₂) will form.[2]
-
Quenching and Workup:
-
Extraction:
-
Drying and Concentration:
-
Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.[3]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of cis-1-Methylcyclohexane-1,2-diol.
References
Catalytic Conversion of 1-Methylcyclohexene to 1-Methylcyclohexane-1,2-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclohexane-1,2-diol is a vicinal diol of significant interest in organic synthesis, serving as a versatile intermediate in the development of complex molecules, including pharmaceutical agents and natural products. The stereochemical arrangement of the two hydroxyl groups—either cis or trans—is crucial and is determined by the synthetic route chosen for its preparation from 1-methylcyclohexene. This document provides detailed application notes and experimental protocols for the catalytic conversion of 1-methylcyclohexene into both cis- and trans-1-methylcyclohexane-1,2-diol, offering a comparative overview of the primary synthetic methodologies.
Two principal strategies are employed for this transformation:
-
Syn-dihydroxylation: This method introduces both hydroxyl groups to the same face of the alkene, resulting in the formation of cis-1-methylcyclohexane-1,2-diol. Key catalytic systems for this transformation include osmium tetroxide (OsO₄) with a co-oxidant and potassium permanganate (B83412) (KMnO₄) under controlled conditions.
-
Anti-dihydroxylation: This two-step approach yields trans-1-methylcyclohexane-1,2-diol. It involves an initial epoxidation of the alkene, typically with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), followed by an acid-catalyzed ring-opening of the resulting epoxide.[1][2][3]
The selection of the appropriate method is dictated by the desired stereoisomer of the final product.
Data Presentation: Comparison of Catalytic Methods
The following table summarizes the key parameters and outcomes for the primary methods of converting 1-methylcyclohexene to this compound.
| Method | Catalyst/Reagent System | Product Stereochemistry | Typical Reaction Conditions | Reported Yield | Key Features |
| Syn-Dihydroxylation | 1. Cold, dilute, basic KMnO₄2. H₂O | cis | 0-5 °C, Acetone (B3395972)/Water solvent[4] | Moderate to High | Cost-effective; risk of over-oxidation if not controlled.[4][5] |
| Catalytic Syn-Dihydroxylation | 1. OsO₄ (catalytic)2. NMO or other co-oxidant | cis | Room Temperature, Acetone/Water solvent | High[6] | High selectivity and yield; OsO₄ is toxic and expensive, requiring catalytic use.[6][7] |
| Anti-Dihydroxylation | 1. m-CPBA2. H₃O⁺ (e.g., dilute H₂SO₄) | trans | Step 1: 0 °C to RT, CH₂Cl₂Step 2: Mild heating | High (Epoxidation step ~75%)[8][9] | Two-step process; allows for isolation of stable epoxide intermediate.[1] |
Reaction Pathways and Mechanisms
The stereochemical outcome of the dihydroxylation is directly controlled by the reaction mechanism. Syn-dihydroxylation proceeds through a concerted cycloaddition, while anti-dihydroxylation involves a backside nucleophilic attack.
Caption: Reaction pathways for syn- and anti-dihydroxylation of 1-methylcyclohexene.
Experimental Protocols
Protocol 1: Synthesis of cis-1-Methylcyclohexane-1,2-diol via Syn-Dihydroxylation with Potassium Permanganate
This protocol describes the mild oxidation of 1-methylcyclohexene using potassium permanganate to yield the cis-diol.[4]
Materials:
-
1-Methylcyclohexene (5.0 g)
-
Potassium permanganate (KMnO₄) (8.2 g)
-
Sodium hydroxide (B78521) (NaOH) (1.0 g)
-
Acetone
-
Distilled water
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
250 mL round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5.0 g of 1-methylcyclohexene in 100 mL of a 1:1 mixture of acetone and water.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
In a separate beaker, prepare a solution of 8.2 g of potassium permanganate and 1.0 g of sodium hydroxide in 150 mL of cold distilled water.
-
Slowly add the cold potassium permanganate solution to the stirred 1-methylcyclohexene solution via a dropping funnel over approximately 30-45 minutes. Maintain the temperature of the reaction mixture below 5 °C.
-
During the addition, the purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.
-
To quench the reaction and dissolve the MnO₂ precipitate, add solid sodium bisulfite (NaHSO₃) in small portions until the brown solid disappears and the solution becomes colorless.
-
Remove the acetone from the mixture using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude cis-1-methylcyclohexane-1,2-diol.
-
The product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Synthesis of trans-1-Methylcyclohexane-1,2-diol via Anti-Dihydroxylation
This two-step protocol first involves the epoxidation of 1-methylcyclohexene followed by acid-catalyzed hydrolysis of the epoxide.
Step A: Epoxidation of 1-Methylcyclohexene [10]
Materials:
-
1-Methylcyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA, purified)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 1-methylcyclohexene in dichloromethane and place it in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve a slight molar excess (1.1 equivalents) of m-CPBA in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred 1-methylcyclohexene solution.
-
Allow the reaction to proceed at 0 °C for several hours, monitoring its progress by thin-layer chromatography (TLC) until the starting alkene is consumed.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution to neutralize the meta-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 1-methylcyclohexene oxide. This product can be purified by flash chromatography or used directly in the next step.
Step B: Acid-Catalyzed Hydrolysis of 1-Methylcyclohexene Oxide
Materials:
-
Crude 1-methylcyclohexene oxide (from Step A)
-
Acetone or Tetrahydrofuran (THF)
-
Water
-
Dilute sulfuric acid (e.g., 10% H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude 1-methylcyclohexene oxide in a mixture of acetone (or THF) and water (e.g., 4:1 v/v).
-
Add a catalytic amount of dilute sulfuric acid to the solution.
-
Stir the mixture at room temperature. The reaction can be gently heated if progress is slow, as monitored by TLC.
-
Upon completion, neutralize the acid catalyst by carefully adding saturated NaHCO₃ solution until effervescence ceases.
-
Remove the bulk of the organic solvent (acetone/THF) via rotary evaporation.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield crude trans-1-methylcyclohexane-1,2-diol.
-
Purify the product by flash column chromatography or recrystallization as needed.
Experimental Workflow Visualization
The general workflow for the synthesis and analysis of this compound is outlined below.
Caption: General experimental workflow for diol synthesis and characterization.
References
- 1. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 2. Anti Dihydroxylation of Alkenes - Chad's Prep® [chadsprep.com]
- 3. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Syn Dihydroxylation of Alkene [mail.almerja.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methylcyclohexane-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methylcyclohexane-1,2-diol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity profiles and reaction outcomes.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diol | Incomplete reaction of the starting material (1-methylcyclohexene). | - Ensure the purity of the starting alkene; isomeric impurities may react slower. - Verify the stoichiometry and quality of the oxidizing agent (e.g., KMnO4, OsO4, m-CPBA). - For KMnO4 reactions, maintain a cold temperature (0-5 °C) to prevent over-oxidation.[1] - For epoxidation, ensure the m-CPBA is fresh and has been properly stored. |
| Over-oxidation of the diol to byproducts like 6-ketoheptanoic acid. | - When using KMnO4, strictly adhere to mild conditions (cold, dilute, and neutral or slightly alkaline). Vigorous conditions (hot, acidic) will cause oxidative cleavage. | |
| Loss of product during work-up. | - The diol is polar and may have some solubility in water. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate). - Avoid overheating during solvent removal as the diol can be somewhat volatile. | |
| Presence of Unreacted Starting Material | Insufficient amount of oxidizing agent or short reaction time. | - Use a slight excess of the oxidizing agent. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting alkene. The diol product will have a lower Rf value than the alkene.[2] |
| Formation of Isomeric Diols (cis/trans mixture) | The chosen synthetic route dictates the stereochemistry. | - For predominantly cis-1-methylcyclohexane-1,2-diol, use syn-dihydroxylation with cold, alkaline KMnO4 or OsO4.[3][4][5] - For predominantly trans-1-methylcyclohexane-1,2-diol, use a two-step procedure involving epoxidation (e.g., with m-CPBA) followed by acid-catalyzed hydrolysis.[3][6] |
| Contamination with Epoxide Intermediate | Incomplete hydrolysis of the epoxide in the two-step synthesis. | - Ensure sufficient acid catalyst and water are present for the ring-opening of the epoxide. - Increase the reaction time or temperature for the hydrolysis step, monitoring by TLC for the disappearance of the epoxide. |
| Presence of Carbonyl-containing Impurities | Oxidative cleavage of the double bond. | - This is a significant side reaction with KMnO4 under non-ideal conditions.[7] Use of OsO4 is generally more selective and gives higher yields of the diol.[3][7] |
| Dark Brown/Black Reaction Mixture | Polymerization or charring of the starting material or product. | - This can occur with the addition of strong acids, especially if not properly cooled. Add acids slowly with efficient stirring and cooling in an ice bath.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The common impurities depend on the synthetic route.
-
Unreacted Starting Material: 1-methylcyclohexene.
-
Isomeric Starting Materials: If your starting 1-methylcyclohexene is impure, you may have isomeric diols derived from 3-methylcyclohexene (B1581247) and 4-methylcyclohexene.
-
Stereoisomers: Depending on your method, you will have either the cis or trans isomer as the major product, with the other being a potential impurity. Syn-dihydroxylation (KMnO4, OsO4) yields the cis-diol, while epoxidation followed by hydrolysis gives the trans-diol.[3][8]
-
Intermediate Epoxide: In the epoxidation-hydrolysis route, incomplete reaction can leave 1-methylcyclohexene oxide as an impurity.[6]
-
Over-oxidation Products: With strong oxidants like KMnO4, oxidative cleavage can lead to the formation of 6-ketoheptanoic acid.
-
Reagent Byproducts: For example, using m-CPBA for epoxidation will produce meta-chlorobenzoic acid, which must be removed during work-up.[2]
Q2: How can I control the stereochemistry to selectively obtain either the cis or trans diol?
A2: The stereochemical outcome is dictated by the choice of reagents.
-
cis-Diol: Use reagents that perform a syn-dihydroxylation. The most common methods are reaction with cold, dilute, and slightly alkaline potassium permanganate (B83412) (KMnO4) or reaction with osmium tetroxide (OsO4) followed by a reductive workup.[3][4][5] Both hydroxyl groups are added to the same face of the double bond.
-
trans-Diol: Use a two-step process involving an anti-dihydroxylation. First, epoxidize the 1-methylcyclohexene using a peroxy acid like m-CPBA to form 1-methylcyclohexene oxide. Then, perform an acid-catalyzed ring-opening of the epoxide with water. The nucleophilic attack of water occurs from the face opposite to the epoxide oxygen, resulting in the trans-diol.[3][6]
Q3: My NMR spectrum looks complex. How can I identify the major impurities?
A3: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying isomers and impurities.
-
Unreacted Alkene: Look for characteristic olefinic proton signals around 5.4 ppm in the ¹H NMR spectrum of 1-methylcyclohexene.[9]
-
Isomeric Diols: The chemical shifts and coupling constants of the protons attached to the carbons bearing the hydroxyl groups will differ between the cis and trans isomers. Two-dimensional NMR techniques like COSY and HSQC can help in assigning the structure definitively.[9]
-
Epoxide: The presence of signals in the region of 2.5-3.5 ppm for the protons on the epoxide ring can indicate the presence of the intermediate.
-
Solvent Impurities: Consult tables of common NMR solvent and impurity shifts to identify signals from residual solvents used in the reaction or purification.
Q4: What are the best methods for purifying the final this compound product?
A4: The choice of purification method depends on the nature of the impurities.
-
Extraction: A thorough aqueous work-up is crucial. For m-CPBA reactions, washing with a basic solution (e.g., sodium bicarbonate) will remove the acidic byproduct, meta-chlorobenzoic acid.[2]
-
Recrystallization: If the diol is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) can be a very effective method for achieving high purity.
-
Column Chromatography: For removing non-polar impurities like unreacted alkene or more polar impurities, flash column chromatography on silica (B1680970) gel is a standard and effective technique.[2]
-
Distillation: While the starting material, 1-methylcyclohexene, is readily purified by distillation, the diol has a much higher boiling point, making distillation less practical for its purification from non-volatile impurities.
Experimental Protocols
Protocol 1: Synthesis of cis-1-Methylcyclohexane-1,2-diol via Syn-Dihydroxylation
This protocol uses cold potassium permanganate for the syn-dihydroxylation of 1-methylcyclohexene.
Materials:
-
1-methylcyclohexene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ice bath, round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5.0 g of 1-methylcyclohexene in 100 mL of a 1:1 mixture of acetone and water.
-
Cool the flask in an ice bath to 0-5 °C with stirring.
-
In a separate beaker, prepare a solution of 8.2 g of KMnO₄ and 1.0 g of NaOH in 150 mL of cold water.
-
Slowly add the KMnO₄ solution to the stirred 1-methylcyclohexene solution via a dropping funnel over 30-45 minutes, maintaining the temperature below 5 °C. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, continue stirring in the ice bath for an additional 30 minutes.
-
To quench the reaction, add a small amount of solid sodium bisulfite until the purple color is gone and only the brown MnO₂ precipitate remains.
-
Filter the mixture through a pad of celite to remove the MnO₂.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude cis-1-methylcyclohexane-1,2-diol.
-
The product can be further purified by column chromatography or recrystallization.
Protocol 2: Synthesis of trans-1-Methylcyclohexane-1,2-diol via Epoxidation and Hydrolysis
This two-step protocol involves the formation of an epoxide intermediate followed by acid-catalyzed ring-opening.
Materials:
-
1-methylcyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite (B76179) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ice bath, round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
Step A: Epoxidation
-
Dissolve 1-methylcyclohexene in dichloromethane in a round-bottom flask and cool in an ice bath.
-
In a separate flask, dissolve m-CPBA (approximately 1.1 equivalents) in dichloromethane.
-
Slowly add the m-CPBA solution to the stirred alkene solution.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting alkene.
-
Cool the reaction mixture in an ice bath and quench by adding a saturated solution of sodium sulfite.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by a wash with brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation to yield crude 1-methylcyclohexene oxide.
Step B: Hydrolysis
-
Dissolve the crude epoxide in a mixture of a suitable solvent (e.g., THF or acetone) and water.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Stir the mixture at room temperature or with gentle heating until the epoxide is consumed (monitor by TLC).
-
Neutralize the acid by adding a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude trans-1-methylcyclohexane-1,2-diol.
-
Purify as needed by column chromatography or recrystallization.
Visualizations
Caption: Comparative workflows for cis and trans-diol synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. orgosolver.com [orgosolver.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 5. brainly.com [brainly.com]
- 6. The reaction of 1-methylcyclohexene with mCPBA yields product X. Upon tre.. [askfilo.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. What is the product when 1-methylcyclohexene reacts with potassium perman.. [askfilo.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Methylcyclohexane-1,2-diol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1-methylcyclohexane-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: I performed the dihydroxylation of 1-methylcyclohexene with potassium permanganate (B83412) and obtained a very low yield of the desired this compound. What are the likely causes?
Low yields in potassium permanganate (KMnO₄) dihydroxylation are common and can be attributed to several factors:
-
Over-oxidation: Potassium permanganate is a strong oxidizing agent. If the reaction conditions are not carefully controlled, it can cleave the C-C bond of the newly formed diol, leading to the formation of byproducts like 6-oxoheptanoic acid instead of the desired diol.[1][2][3][4]
-
Incorrect Temperature: The reaction is highly temperature-sensitive. For syn-dihydroxylation, the reaction should be kept cold, typically between 0-5 °C.[1][5] Higher temperatures promote oxidative cleavage of the double bond.
-
Improper pH: The reaction should be conducted under neutral or slightly alkaline conditions (pH > 8).[5][6] Acidic or strongly basic conditions can lead to unwanted side reactions and lower yields of the diol.[4]
-
Reaction Time: Allowing the reaction to proceed for too long can increase the likelihood of over-oxidation. The reaction progress should be monitored, often indicated by a color change from purple (permanganate) to a brown precipitate of manganese dioxide (MnO₂).[1][5]
Q2: My reaction with potassium permanganate turned brown, but after workup, the yield was still poor. What could have happened during the workup?
Product loss during the workup is a frequent issue. Here are some potential pitfalls:
-
Inefficient Extraction: this compound has some water solubility. Ensure you are using an appropriate organic solvent for extraction (e.g., ethyl acetate) and perform multiple extractions to maximize recovery from the aqueous layer.
-
Emulsion Formation: The presence of finely dispersed manganese dioxide can lead to the formation of emulsions during extraction, making phase separation difficult and leading to product loss. Filtering the reaction mixture thoroughly to remove all MnO₂ before extraction is crucial.
-
Decomposition on Drying Agents: While drying the organic extracts is necessary, prolonged exposure to some drying agents can potentially lead to product degradation. Use an appropriate amount of a neutral drying agent like anhydrous sodium sulfate (B86663) and filter it off promptly.
Q3: I am considering using osmium tetroxide for the dihydroxylation. Is this likely to give a better yield?
Yes, osmium tetroxide (OsO₄) is generally a more selective and reliable reagent for the syn-dihydroxylation of alkenes and often provides higher yields of the desired 1,2-diol compared to potassium permanganate.[3][4][7]
-
Advantages of OsO₄: It is less prone to over-oxidation, leading to a cleaner reaction with fewer byproducts.[8]
-
Catalytic Approach: Due to its toxicity and expense, OsO₄ is typically used in catalytic amounts in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO).[4][9] This makes the procedure more cost-effective and safer.
Q4: I synthesized 1-methylcyclohexene oxide and plan to hydrolyze it to the diol. What conditions should I use for the ring-opening to maximize the yield of the trans-diol?
The hydrolysis of 1-methylcyclohexene oxide can yield the trans-1-methylcyclohexane-1,2-diol. The regioselectivity of the ring-opening is dependent on whether the reaction is catalyzed by acid or base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nucleophile (water) will preferentially attack the more substituted carbon of the epoxide.[10][11][12] This is because the transition state has some carbocation character, which is more stable on the tertiary carbon.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the nucleophile (hydroxide) will attack the less sterically hindered carbon of the epoxide in an Sₙ2-like manner.[10]
For 1-methylcyclohexene oxide, acid-catalyzed hydrolysis is generally preferred to ensure the formation of the desired tertiary alcohol.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yields in this compound synthesis.
Data Presentation
Table 1: Comparison of Dihydroxylation Methods for 1-Methylcyclohexene
| Method | Reagents | Typical Yield | Stereochemistry | Key Advantages | Key Disadvantages |
| Permanganate Dihydroxylation | KMnO₄, NaOH, H₂O | Low to Moderate | cis | Inexpensive reagents | Prone to over-oxidation, lower yields, side reactions.[3][4][5] |
| Osmium Dihydroxylation | OsO₄ (catalytic), NMO, H₂O/Acetone (B3395972) | High | cis | High yield, clean reaction, highly selective.[3][4][7] | Toxic and expensive primary reagent.[4] |
| Epoxidation and Hydrolysis | 1. m-CPBA 2. H₃O⁺ | Moderate to High | trans | Good yield, provides the trans-diol isomer. | Two-step process, regioselectivity can be an issue. |
Experimental Protocols
Protocol 1: cis-1-Methylcyclohexane-1,2-diol via Potassium Permanganate Dihydroxylation
This protocol is adapted for the synthesis of cis-1-methylcyclohexane-1,2-diol, with an emphasis on minimizing over-oxidation.
Materials:
-
1-Methylcyclohexene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Distilled water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Celite or other filter aid
Procedure:
-
In a round-bottom flask, dissolve 1-methylcyclohexene in a suitable solvent like acetone or tert-butanol, and cool the flask in an ice bath to 0-5 °C.[1]
-
In a separate beaker, prepare a solution of potassium permanganate and a small amount of sodium hydroxide in cold distilled water.
-
Slowly add the cold potassium permanganate solution to the stirred 1-methylcyclohexene solution. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
Continue stirring the reaction mixture in the ice bath. Monitor the reaction by observing the color change from purple to a brown suspension of manganese dioxide.
-
Once the reaction is complete, add a filter aid like Celite and filter the mixture through a Büchner funnel to remove the manganese dioxide.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude diol.
-
The product can be further purified by column chromatography or recrystallization.
Protocol 2: cis-1-Methylcyclohexane-1,2-diol via Osmium Tetroxide Dihydroxylation
This protocol utilizes a catalytic amount of osmium tetroxide with NMO as the co-oxidant for a high-yield synthesis.
Materials:
-
1-Methylcyclohexene
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5% in tert-butanol)
-
N-methylmorpholine N-oxide (NMO)
-
Acetone
-
Water
-
Sodium sulfite (B76179)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-methylcyclohexene and NMO in a mixture of acetone and water.
-
With vigorous stirring, add a catalytic amount of the osmium tetroxide solution.
-
Stir the reaction mixture at room temperature overnight. The reaction is typically complete within 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude diol by flash chromatography.
Protocol 3: trans-1-Methylcyclohexane-1,2-diol via Epoxidation and Hydrolysis
This two-step protocol first forms the epoxide, which is then hydrolyzed to the trans-diol.
Step 1: Epoxidation of 1-Methylcyclohexene
-
Dissolve 1-methylcyclohexene in a chlorinated solvent such as dichloromethane.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the solution at room temperature.
-
Stir the reaction until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture and wash the filtrate with a sodium sulfite solution, followed by a sodium bicarbonate solution and brine.
-
Dry the organic layer and remove the solvent to obtain 1-methylcyclohexene oxide.
Step 2: Acid-Catalyzed Hydrolysis of 1-Methylcyclohexene Oxide
-
Dissolve the crude 1-methylcyclohexene oxide in a mixture of an organic solvent (like THF or acetone) and water.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Stir the mixture at room temperature. Gentle heating may be required to drive the reaction to completion.
-
Neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer, and remove the solvent to yield the crude trans-diol.
-
Purify by column chromatography or recrystallization.
Signaling Pathways and Logical Relationships
Caption: Reaction pathways for the synthesis of cis and trans isomers of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 5. orgosolver.com [orgosolver.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. Upjohn Dihydroxylation [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
optimizing reaction conditions for the dihydroxylation of 1-methylcyclohexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the dihydroxylation of 1-methylcyclohexene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the dihydroxylation of 1-methylcyclohexene?
A1: The two main methods for the syn-dihydroxylation of 1-methylcyclohexene are oxidation with potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions, and catalytic osmylation using osmium tetroxide (OsO₄) with a co-oxidant. Both methods yield cis-1-methylcyclohexane-1,2-diol.[1][2] For enantioselective synthesis, the Sharpless asymmetric dihydroxylation, which uses a chiral ligand with a catalytic amount of OsO₄, is the preferred method.[3][4]
Q2: What is the expected stereochemistry of the diol product?
A2: Both potassium permanganate and osmium tetroxide-based methods result in syn-dihydroxylation, meaning both hydroxyl groups are added to the same face of the double bond.[5][6] This leads to the formation of the cis-diol. In the case of 1-methylcyclohexene, the product is cis-1-methylcyclohexane-1,2-diol.[7][8]
Q3: What are the common side reactions to be aware of?
A3: With potassium permanganate, over-oxidation is a significant concern. If the reaction is performed under vigorous conditions (e.g., high temperature, acidic or concentrated basic solution), oxidative cleavage of the double bond can occur, leading to the formation of 6-ketoheptanoic acid instead of the desired diol.[7] In osmium tetroxide-catalyzed reactions, while generally cleaner, side reactions can include the formation of α-ketols, especially if reaction conditions are not carefully controlled.[1]
Q4: How can I monitor the progress of the reaction?
A4: For reactions involving potassium permanganate, a visual color change is a good indicator of reaction progress. The characteristic purple color of the permanganate solution disappears as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) is formed.[7] For both KMnO₄ and OsO₄ reactions, thin-layer chromatography (TLC) can be used to monitor the consumption of the starting material (1-methylcyclohexene) and the appearance of the more polar diol product.
Q5: What are the safety precautions for working with osmium tetroxide and potassium permanganate?
A5: Osmium tetroxide is highly toxic, volatile, and expensive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] To minimize risk, it is almost always used in catalytic amounts with a co-oxidant.[9] Potassium permanganate is a strong oxidizing agent and should not be mixed with combustible materials.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of cis-1-methylcyclohexane-1,2-diol | Incomplete reaction: Insufficient reaction time or temperature too low. | Monitor the reaction by TLC until the starting material is consumed. For KMnO₄ reactions, ensure the purple color has disappeared. For OsO₄ reactions, allow for adequate stirring time (can be overnight).[10] |
| Decomposition of reagents: Potassium permanganate solution may have decomposed. Osmium tetroxide solution may be old or improperly stored. | Prepare fresh solutions of reagents before starting the experiment. | |
| Improper work-up: The diol product is water-soluble, and may be lost in the aqueous layer during extraction. | Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the diol. Use a more polar solvent like n-butanol for extraction if necessary.[1] | |
| Formation of 6-ketoheptanoic acid (with KMnO₄) | Over-oxidation: Reaction temperature was too high, or the reaction mixture was too concentrated or acidic. | Maintain a low reaction temperature (0-5 °C). Use dilute, cold, and slightly alkaline conditions for the KMnO₄ solution.[5][7] |
| Low enantioselectivity (Sharpless Asymmetric Dihydroxylation) | Incorrect AD-mix: Using AD-mix-α instead of AD-mix-β (or vice versa) will produce the opposite enantiomer. | Ensure the correct AD-mix is used to obtain the desired enantiomer.[3] |
| High concentration of olefin: A high concentration of 1-methylcyclohexene can lead to a non-chiral background reaction, lowering the enantiomeric excess. | Maintain a low concentration of the alkene during the reaction.[11] | |
| Brown/black precipitate that is difficult to filter (OsO₄ reaction) | Fine particles of reduced osmium species. | Filter the reaction mixture through a pad of Celite to aid in the removal of finely dispersed solids.[9] |
| Product is an oil instead of a crystalline solid | Presence of impurities: Residual solvent or side products can prevent crystallization. | Purify the crude product by flash column chromatography on silica (B1680970) gel.[9] For KMnO₄ reactions, ensure all MnO₂ is removed. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Dihydroxylation of 1-Methylcyclohexene
| Method | Reagents | Co-oxidant | Solvent | Temperature | Typical Yield | Key Features |
| Potassium Permanganate | KMnO₄, NaOH | - | Water/Acetone | 0-5 °C | Moderate | Cost-effective, but prone to over-oxidation.[5][7] |
| Upjohn Dihydroxylation | Catalytic OsO₄ | N-Methylmorpholine N-oxide (NMO) | Acetone/Water | Room Temperature | High (often >90%) | High yield, milder conditions than KMnO₄.[1][12] |
| Sharpless Asymmetric Dihydroxylation | Catalytic K₂OsO₂(OH)₄ | K₃Fe(CN)₆ | t-BuOH/Water | 0 °C to Room Temp. | High | Provides high enantioselectivity.[3][11] |
Experimental Protocols
Protocol 1: Dihydroxylation using Potassium Permanganate
This protocol describes the syn-dihydroxylation of 1-methylcyclohexene to yield cis-1-methylcyclohexane-1,2-diol under mild conditions.[7]
Materials:
-
1-methylcyclohexene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Ice
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flask, prepare a solution of 1-methylcyclohexene in a suitable solvent like acetone.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a cold solution of potassium permanganate and sodium hydroxide in distilled water.
-
Slowly add the potassium permanganate solution to the stirred 1-methylcyclohexene solution over 30-45 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring in the ice bath until the purple color disappears, and a brown precipitate of MnO₂ forms.
-
Quench the reaction by adding solid sodium bisulfite in small portions until the brown precipitate dissolves and the solution becomes colorless.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude cis-1-methylcyclohexane-1,2-diol.
-
The product can be further purified by column chromatography or recrystallization.
Protocol 2: Upjohn Dihydroxylation using Catalytic Osmium Tetroxide
This protocol details the syn-dihydroxylation of 1-methylcyclohexene using a catalytic amount of osmium tetroxide and NMO as the co-oxidant.[9][12]
Materials:
-
1-methylcyclohexene
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (solution in a suitable solvent, e.g., t-butanol)
-
Acetone/Water solvent mixture (e.g., 10:1 v/v)
-
Saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Dissolve 1-methylcyclohexene in the acetone/water solvent system in a round-bottom flask.
-
Add N-methylmorpholine N-oxide (1.2-1.5 equivalents) to the stirred solution.
-
Carefully add a catalytic amount of osmium tetroxide solution (0.01-0.05 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction may take several hours to overnight.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30-60 minutes.
-
Filter the mixture through a pad of Celite to remove any precipitate, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude diol by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the dihydroxylation of 1-methylcyclohexene.
Caption: Troubleshooting logic for low yield in dihydroxylation reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. orgosolver.com [orgosolver.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. homework.study.com [homework.study.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 12. Upjohn Dihydroxylation [organic-chemistry.org]
Technical Support Center: Purification of 1-Methylcyclohexane-1,2-diol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-Methylcyclohexane-1,2-diol by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter specific issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: Standard silica (B1680970) gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for the purification of diols like this compound.[1] For compounds that may be sensitive to the acidic nature of silica, alternatives like alumina (B75360) or florisil (B1214189) can be considered.[2] Additionally, Diol-functionalized silica is a less retentive option that can be useful and is more stable than traditional normal phase media like bare silica or amine-functionalized silica.[3]
Q2: How do I choose the right mobile phase (eluent)?
A2: The choice of mobile phase is critical and depends on the polarity of your compound and impurities. A good starting point is a solvent system of ethyl acetate (B1210297) (EtOAc) in hexane. You can determine the optimal ratio by running a Thin Layer Chromatography (TLC) plate first. Aim for a retention factor (Rf) of 0.25-0.35 for the desired compound. This compound is a polar compound, so you may need a relatively high proportion of ethyl acetate.[2]
Q3: How can I separate the cis and trans isomers of this compound?
A3: Separating geometric isomers like cis and trans this compound can be challenging due to their similar polarities.[4] While careful optimization of flash column chromatography may provide some separation, other techniques might be more effective. These include High-Performance Liquid Chromatography (HPLC), fractional crystallization, or converting the diols into derivatives that have more distinct physical properties, allowing for easier separation.[4]
Q4: My compound is very polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A4: If your compound is highly polar and does not move with standard solvents, you need to use a more polar mobile phase.[2] You can try adding a small percentage of methanol (B129727) (MeOH) to your eluent (e.g., 1-10% MeOH in dichloromethane (B109758) or ethyl acetate). For very stubborn polar compounds, a solvent system containing ammonia, such as 1-10% of a 10% ammonium (B1175870) hydroxide (B78521) solution in methanol mixed with dichloromethane, can be effective.[2]
Q5: What is "dry loading" and when should I use it?
A5: Dry loading is a sample application technique where the crude compound is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This method is highly recommended if your compound has poor solubility in the starting eluent or if you need to use a strong, polar solvent to dissolve it.[5] Dry loading prevents the dissolution solvent from interfering with the separation at the top of the column, leading to better resolution.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor or No Separation | 1. Incorrect Mobile Phase: The eluent polarity is too high, causing all compounds to elute together quickly.[4] 2. Column Overload: Too much sample was loaded for the column size.[4][6] 3. Poor Column Packing: The column was not packed uniformly, leading to channeling.[4][7] 4. Flow Rate Too High: The solvent is moving too fast for equilibrium to be established between the mobile and stationary phases.[5] | 1. Optimize Mobile Phase: Decrease the eluent polarity (reduce the amount of the more polar solvent). Use TLC to find the optimal solvent system. 2. Reduce Sample Load: Use a larger column or less sample. A general guideline is a 20:1 to 100:1 ratio of silica gel to crude sample by weight.[4] 3. Repack the Column: Ensure the silica bed is uniform and free of cracks or air bubbles.[7] 4. Reduce Flow Rate: For gravity columns, partially close the stopcock. For flash chromatography, reduce the applied pressure.[5] |
| Compound Won't Elute | 1. Insufficient Mobile Phase Polarity: The eluent is not strong enough to move the compound down the column.[4] 2. Compound Decomposition: The compound may be unstable on silica gel and has degraded.[2] | 1. Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. If necessary, add a stronger solvent like methanol.[4] 2. Check Stability: Test your compound's stability on a TLC plate by spotting it and letting it sit for an hour before eluting (a "2D TLC" can also be used).[2][5] If it degrades, consider using a different stationary phase like alumina or florisil.[2] |
| Column Becomes Blocked | 1. Sample Precipitation: The sample was dissolved in a strong solvent and precipitated when it came into contact with the less polar mobile phase.[6] 2. Particulate Matter: The crude sample was not filtered before loading.[6] 3. Gummy/Oily Impurities: High concentrations of polymeric or oily materials can clog the column frit or the top of the silica bed.[6] | 1. Use Dry Loading: Pre-adsorb the sample onto silica to avoid solubility issues at the column head.[5] 2. Filter the Sample: Ensure your sample is fully dissolved and free of any solid particles before loading.[6] 3. Pre-purification: If the crude material is very impure, consider a preliminary purification step (e.g., a simple filtration through a plug of silica) to remove baseline impurities.[2] |
| Cracked or Channeled Silica Bed | 1. Running the Column Dry: The solvent level dropped below the top of the silica bed.[5] 2. Heat from Adsorption: Adsorption of a large amount of sample or solvent onto silica can generate heat, causing solvent to boil and crack the packing. | 1. Maintain Solvent Level: Always keep the solvent level above the silica bed. Top up the solvent well before it runs low.[5] 2. Pack Carefully: When packing the column, ensure the slurry is well-mixed and allowed to settle evenly. Load the sample carefully to avoid disturbing the silica surface. |
Experimental Protocols
Protocol 1: Slurry Packing for a Flash Chromatography Column
-
Preparation: Securely clamp a glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 1-2 cm).[8]
-
Make the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluent (e.g., 10% EtOAc/Hexane) to form a consistent slurry.[8]
-
Pack the Column: Pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the side of the column to help the silica settle into a uniform bed, free of air bubbles.[8]
-
Finalize Packing: Once the silica has settled, add a protective layer of sand (approx. 1-2 cm) on top to prevent the surface from being disturbed during solvent addition.[5] Do not let the solvent level drop below the top of the sand layer.
Protocol 2: Sample Loading and Elution
-
Wet Loading: Dissolve the crude this compound in the minimum amount of a suitable solvent (ideally the mobile phase).[5] Using a pipette, carefully add the sample solution to the top of the silica bed. Drain the solvent until the sample is absorbed into the sand layer, then carefully add the mobile phase.[5]
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of the crude product) and mix. Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[5] Carefully add this powder to the top of the packed column.
-
Elution: Begin adding the mobile phase to the top of the column. For flash chromatography, apply gentle air pressure to achieve a steady flow rate.[9]
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or vials.
-
Monitoring: Monitor the separation by spotting fractions onto TLC plates to identify which ones contain the purified product.[9]
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[9]
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. rsc.org [rsc.org]
- 2. Chromatography [chem.rochester.edu]
- 3. silicycle.com [silicycle.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. chromtech.com [chromtech.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 1-Methylcyclohexane-1,2-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-methylcyclohexane-1,2-diol via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Given that this compound is a polar molecule due to its two hydroxyl groups, polar solvents are generally a good starting point.[1] A mixed solvent system, such as ethyl acetate (B1210297)/hexane (B92381), is often effective for diols, where the compound is dissolved in a minimal amount of the "good" solvent (ethyl acetate) and then a "poor" solvent (hexane) is added to induce crystallization.[2] Experimentation with small quantities of the crude material is recommended to determine the optimal solvent or solvent pair.
Q2: My this compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is too concentrated.[3][4] To resolve this, try adding more solvent to the mixture and reheating until the oil dissolves completely. Then, allow the solution to cool more slowly to encourage crystal formation.[5] Using a different solvent system with a lower boiling point may also be beneficial.
Q3: No crystals are forming, even after the solution has cooled. What are the possible reasons and solutions?
A3: There are two primary reasons for the failure of crystallization: either too much solvent was used, or the solution is supersaturated.[3][6]
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Too much solvent: If the solution is not saturated enough, crystal formation will not occur. The remedy is to gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]
-
Supersaturation: Sometimes, a solution needs a nucleation site to initiate crystal growth. This can be induced by "seeding" the solution with a tiny crystal of pure this compound or by scratching the inside of the flask with a glass rod at the surface of the solution.[3][5]
Q4: How can I improve the purity of my recrystallized this compound?
A4: The purity of the final product is highly dependent on the slow and controlled formation of crystals. Rapid cooling can trap impurities within the crystal lattice. For optimal purity, allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] Washing the collected crystals with a small amount of ice-cold solvent will also help to remove any remaining impurities.[7] If the purity is still not satisfactory, a second recrystallization may be necessary.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| Compound will not dissolve | The chosen solvent is not polar enough. | Try a more polar solvent or a mixture of solvents. Gentle heating should increase solubility. |
| Premature crystallization | The solution is cooling too quickly, especially during hot filtration. | Use a slight excess of hot solvent and pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystal formation.[3] |
| Low recovery of crystals | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.[2] Ensure the solution is thoroughly chilled in an ice bath to minimize solubility. |
| Colored impurities in crystals | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause it to boil over. |
Data Presentation
Qualitative Solubility of this compound
Due to the lack of specific quantitative solubility data in the literature, the following table provides a qualitative guide to selecting a suitable recrystallization solvent based on the polarity of this compound.
| Solvent | Polarity | Predicted Solubility at Room Temperature | Predicted Solubility at Elevated Temperature | Suitability as a Recrystallization Solvent |
| Water | High | Moderately Soluble | Highly Soluble | Potentially suitable, but may require a co-solvent. |
| Ethanol/Methanol | High | Soluble | Very Soluble | Likely too soluble for single-solvent recrystallization. Good as the "good" solvent in a mixed system. |
| Ethyl Acetate | Medium | Sparingly Soluble | Soluble | Good candidate for a single-solvent system or as the "good" solvent in a mixed system. |
| Acetone | Medium | Soluble | Very Soluble | Likely too soluble for single-solvent recrystallization. |
| Dichloromethane | Medium-Low | Sparingly Soluble | Soluble | Potential candidate, but volatility can be a challenge. |
| Toluene | Low | Insoluble | Sparingly Soluble | Potential candidate for a single-solvent system. |
| Hexane/Heptane | Low | Insoluble | Insoluble | Good as the "poor" solvent (anti-solvent) in a mixed solvent system. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethyl Acetate)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture gently on a hot plate while stirring. Continue to add small portions of hot ethyl acetate until the solid has just dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.
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Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely. A vacuum oven at a low temperature can also be used.
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethyl Acetate/Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
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Addition of Anti-solvent: While the solution is still hot, add hexane dropwise until a slight turbidity (cloudiness) persists.
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Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.[2]
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Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane.[2]
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for common recrystallization issues.
References
- 1. CAS 19534-08-8: (1R,2R)-1-methylcyclohexane-1,2-diol [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. Recrystallization [wiredchemist.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
challenges in the separation of cis and trans isomers of 1-Methylcyclohexane-1,2-diol
Welcome to the technical support center for the separation of cis and trans isomers of 1-Methylcyclohexane-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the purification and analysis of these stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis and trans isomers of this compound?
A1: The main challenges in separating the cis and trans isomers of this compound stem from their very similar physicochemical properties. These include comparable boiling points, solubilities, and polarities, which can make separation by standard techniques like fractional distillation and crystallization difficult. In chromatographic methods, this similarity often leads to co-elution, where the isomers do not separate into distinct peaks.
Q2: Which analytical techniques are most effective for separating these isomers?
A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most promising and widely used techniques for the analytical separation of this compound isomers. The success of these methods relies heavily on the selection of the appropriate stationary phase (column) and mobile phase or temperature program to exploit the subtle differences in the isomers' three-dimensional structures.
Q3: Is derivatization a useful strategy to improve the separation of these diol isomers?
A3: Yes, derivatization can significantly enhance the separation of diol isomers, particularly for Gas Chromatography.[1] By converting the polar hydroxyl groups into less polar ethers or esters (e.g., trimethylsilyl (B98337) ethers), the volatility of the isomers is increased, and their interaction with the stationary phase is altered, often leading to better resolution.
Q4: Can fractional crystallization be used for preparative-scale separation of the isomers?
A4: Fractional crystallization can be a viable method for large-scale separation, but its success is highly dependent on the isomers having different solubilities and crystallization tendencies in a specific solvent system. This method often requires careful optimization of solvent composition and temperature.
Troubleshooting Guides
HPLC Separation Issues
Problem: Co-elution or Poor Resolution of Isomer Peaks in HPLC
This is a common issue where the cis and trans isomer peaks overlap significantly or appear as a single broad peak in the chromatogram.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Solvent Ratio: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This will increase retention times and may improve separation.
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Change Organic Solvent: Switching between acetonitrile and methanol (B129727) can alter the selectivity of the separation due to different interactions with the isomers.
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Modify Gradient: If using a gradient, make it shallower to increase the separation window between the isomers.
-
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Change the Stationary Phase:
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If a standard C18 column is not effective, consider a column with a different selectivity. Phenyl or pentafluorophenyl (PFP) stationary phases can provide alternative interactions (e.g., π-π interactions) that may differentiate the isomers more effectively.[1]
-
-
Adjust Column Temperature:
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Lowering the column temperature can sometimes enhance the separation of isomers by increasing the differences in their interaction with the stationary phase. Conversely, increasing the temperature can improve peak shape and efficiency.
-
Gas Chromatography (GC) Separation Issues
Problem: Isomers are not separated by GC-MS
Even with the high efficiency of capillary GC, the similar volatility of the isomers can lead to co-elution.
Troubleshooting Steps:
-
Optimize the Temperature Program:
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Decrease the Ramp Rate: A slower temperature ramp (e.g., 2-5 °C/min) increases the time the isomers spend in the column, which can significantly improve resolution.
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Lower the Initial Temperature: A lower starting temperature can improve the separation of more volatile compounds that elute early in the chromatogram.
-
-
Change the GC Column:
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If using a standard non-polar column (e.g., DB-5ms), switching to a more polar stationary phase (e.g., a wax column or a column with a higher phenyl content) can introduce different selectivity and improve separation.
-
-
Perform Derivatization:
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As mentioned in the FAQs, derivatizing the diol to its trimethylsilyl (TMS) ether is a highly effective strategy to enhance separation in GC analysis.[1]
-
Data Presentation
Table 1: Hypothetical HPLC Separation Parameters and Results
| Parameter | Method A | Method B | Method C |
| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 60:40 Acetonitrile:Water | 55:45 Acetonitrile:Water | 70:30 Methanol:Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 30°C | 25°C | 30°C |
| Retention Time (cis) | 5.2 min | 6.8 min | 4.5 min |
| Retention Time (trans) | 5.4 min | 7.5 min | 4.6 min |
| Resolution (Rs) | 0.8 (Poor) | 2.1 (Good) | 0.5 (Poor) |
Table 2: Hypothetical GC-MS Separation Parameters and Results
| Parameter | Method D (Underivatized) | Method E (Underivatized) | Method F (TMS Derivatized) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | DB-Wax (30 m x 0.25 mm, 0.25 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Temperature Program | 80°C (1 min), then 10°C/min to 250°C | 80°C (1 min), then 5°C/min to 220°C | 100°C (2 min), then 10°C/min to 280°C |
| Carrier Gas | Helium | Helium | Helium |
| Flow Rate | 1.2 mL/min | 1.2 mL/min | 1.5 mL/min |
| Retention Time (cis) | 10.1 min | 12.5 min | 8.2 min |
| Retention Time (trans) | 10.1 min | 12.9 min | 8.7 min |
| Resolution (Rs) | 0.0 (Co-elution) | 1.6 (Baseline) | 2.5 (Excellent) |
Experimental Protocols
Protocol 1: HPLC Separation of cis and trans this compound
Objective: To achieve baseline separation of the cis and trans isomers using reversed-phase HPLC.
Materials:
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HPLC system with UV or MS detector
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Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm)
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Acetonitrile (HPLC grade)
-
Water (HPLC grade)
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Sample of this compound isomer mixture
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Volumetric flasks and pipettes
Procedure:
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Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 55:45 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration.
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Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.
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HPLC Conditions:
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Set the column temperature to 25°C.
-
Set the flow rate to 1.0 mL/min.
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Set the injection volume to 5 µL.
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Set the UV detector to a suitable wavelength (e.g., 210 nm) or use an appropriate mass spectrometer setting.
-
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Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram.
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Data Evaluation: Identify the peaks corresponding to the cis and trans isomers and calculate the resolution between them. A resolution value greater than 1.5 is considered baseline separation.
Protocol 2: GC-MS Separation via TMS Derivatization
Objective: To separate the cis and trans isomers by GC-MS after derivatization.
Materials:
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GC-MS system
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DB-5ms capillary column (or equivalent)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable solvent
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Sample of this compound isomer mixture
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Heating block or oven
-
Autosampler vials with inserts
Procedure:
-
Derivatization:
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In a vial, dissolve approximately 1 mg of the diol isomer mixture in 100 µL of pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
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Cap the vial tightly and heat at 60-70°C for 30 minutes.
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Allow the reaction mixture to cool to room temperature.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
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Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
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Injection: 1 µL, splitless mode.
-
-
Analysis: Inject the derivatized sample into the GC-MS and acquire the data in full scan mode.
-
Data Evaluation: Extract the ion chromatograms for characteristic fragments of the derivatized isomers to identify the retention times and assess the separation.
References
preventing over-oxidation during the synthesis of 1-Methylcyclohexane-1,2-diol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing over-oxidation during the synthesis of 1-Methylcyclohexane-1,2-diol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the prevention of over-oxidation and other common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of this compound and presence of 6-ketoheptanoic acid. | Over-oxidation of the diol due to harsh reaction conditions. This is common when using potassium permanganate (B83412) (KMnO₄) under hot, acidic, or concentrated conditions.[1][2][3] | For KMnO₄ Method: - Maintain a low reaction temperature (0-5 °C) using an ice bath.- Use a dilute solution of KMnO₄.- Ensure the reaction medium is neutral or slightly alkaline.[2]For OsO₄ Method: - Use a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) to avoid harsh conditions.[4][5][6] |
| Reaction mixture remains purple (when using KMnO₄) for an extended period. | Incomplete reaction. This could be due to poor solubility of the alkene in the aqueous permanganate solution or insufficient mixing. | - Use a co-solvent like acetone (B3395972) or a tertiary alcohol to improve the solubility of 1-methylcyclohexene.[7]- Ensure vigorous stirring to maximize the contact between the reactants. |
| Formation of a brown precipitate (MnO₂) that is difficult to remove. | Manganese dioxide (MnO₂) is a byproduct of the oxidation of the alkene with KMnO₄.[1] | After the reaction is complete, add a reducing agent such as sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃) to the reaction mixture. This will reduce the MnO₂ to the soluble Mn²⁺ ion, resulting in a colorless solution.[7] |
| Low yield of the desired cis-diol. | While both KMnO₄ and OsO₄ methods produce the cis-diol via syn-dihydroxylation, improper workup or purification can lead to loss of product.[5][7] | - During extraction, ensure the product is fully partitioned into the organic layer. Multiple extractions with a suitable solvent like ethyl acetate (B1210297) are recommended.- Purify the crude product using flash column chromatography on silica (B1680970) gel.[4] |
| Presence of unreacted 1-methylcyclohexene in the final product. | The reaction has not gone to completion. This could be due to insufficient reaction time or a deactivated oxidizing agent. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the oxidizing agent is fresh and active.- If using the catalytic OsO₄ method, ensure the co-oxidant (e.g., NMO) is present in the correct stoichiometric amount to regenerate the catalyst.[8] |
Frequently Asked Questions (FAQs)
Q1: What is over-oxidation in the context of this compound synthesis?
A1: Over-oxidation refers to the further oxidation of the desired 1,2-diol product. Under harsh conditions, such as high temperatures or acidic/concentrated oxidizing agents, the carbon-carbon bond of the diol can be cleaved, leading to the formation of byproducts like 6-ketoheptanoic acid instead of the target diol.[1][9]
Q2: Which method is better for preventing over-oxidation: Potassium Permanganate or Osmium Tetroxide?
A2: The catalytic osmium tetroxide (OsO₄) method, particularly the Upjohn dihydroxylation using N-methylmorpholine N-oxide (NMO) as a co-oxidant, generally provides higher yields and is less prone to over-oxidation compared to the potassium permanganate (KMnO₄) method.[5][10] OsO₄ is a milder oxidizing agent, and the catalytic nature of the reaction allows for better control.[4] However, OsO₄ is toxic and expensive, making the cold, dilute KMnO₄ method a viable alternative if conditions are carefully controlled.[11]
Q3: How can I monitor the progress of the dihydroxylation reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC). The diol product is significantly more polar than the starting alkene. By spotting the reaction mixture on a TLC plate alongside the starting material, the disappearance of the alkene spot and the appearance of a new, lower Rf spot corresponding to the diol can be observed. When using potassium permanganate, the disappearance of the purple color of the permanganate ion is also a visual indicator of the reaction's progress.[1]
Q4: What is the stereochemistry of the diol produced by these methods?
A4: Both the potassium permanganate and osmium tetroxide methods result in syn-dihydroxylation, meaning the two hydroxyl groups are added to the same face of the double bond. This leads to the formation of the cis-1-Methylcyclohexane-1,2-diol.[5][7]
Q5: What are the key safety precautions when working with osmium tetroxide?
A5: Osmium tetroxide is highly toxic, volatile, and can cause severe eye damage.[4] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. It is typically supplied as a solution to reduce its volatility.
Experimental Protocols
Method 1: Synthesis of cis-1-Methylcyclohexane-1,2-diol using cold Potassium Permanganate
This protocol is adapted from procedures for the syn-dihydroxylation of alkenes using cold, dilute potassium permanganate.[2][12]
Materials:
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1-Methylcyclohexene
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Potassium permanganate (KMnO₄)
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Sodium hydroxide (B78521) (NaOH)
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Ice
-
Water
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Acetone (optional, as co-solvent)
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Sodium bisulfite (NaHSO₃)
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Ethyl acetate
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylcyclohexene in a suitable solvent such as acetone if needed to improve solubility.
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Cool the flask in an ice bath to 0-5 °C.
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Prepare a cold, dilute solution of potassium permanganate in water, also cooled in an ice bath. Add a small amount of sodium hydroxide to make the solution slightly alkaline.
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Slowly add the cold potassium permanganate solution to the stirred solution of 1-methylcyclohexene dropwise using a dropping funnel. Maintain the temperature of the reaction mixture below 5 °C.
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Continue stirring vigorously. The purple color of the permanganate solution will disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.
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Once the purple color no longer persists, the reaction is complete.
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To the reaction mixture, add solid sodium bisulfite in small portions until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
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If a co-solvent like acetone was used, remove it using a rotary evaporator.
-
Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude diol.
-
The crude product can be further purified by flash column chromatography on silica gel.
Method 2: Upjohn Dihydroxylation using catalytic Osmium Tetroxide and NMO
This protocol is a general procedure for the Upjohn dihydroxylation.[4][6][10]
Materials:
-
1-Methylcyclohexene
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5% in tert-butanol)
-
N-methylmorpholine N-oxide (NMO)
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Acetone
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Water
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Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 1-methylcyclohexene in a mixture of acetone and water (typically a 10:1 ratio).
-
Add N-methylmorpholine N-oxide (NMO) (1.2-1.5 equivalents) to the solution and stir until it is completely dissolved.
-
To this stirred solution, add a catalytic amount of osmium tetroxide solution (0.01-0.05 equivalents) at room temperature. The solution may turn dark.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30-60 minutes.
-
Filter the mixture through a pad of celite if a precipitate has formed, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude diol by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 1,2-Diols
| Parameter | Potassium Permanganate Method | Catalytic Osmium Tetroxide (Upjohn) Method |
| Oxidizing Agent | Potassium permanganate (KMnO₄) | Osmium tetroxide (OsO₄) (catalytic) |
| Co-oxidant | None | N-methylmorpholine N-oxide (NMO) (stoichiometric) |
| Typical Temperature | 0-5 °C (cold)[2] | Room Temperature[4] |
| pH | Neutral to slightly alkaline[2] | Generally neutral |
| Solvent | Water, often with a co-solvent like acetone | Acetone/Water mixture[4] |
| Reaction Time | Typically shorter, until purple color disappears | Can be longer (12-24 hours)[4] |
| Yield | Generally lower to moderate, risk of over-oxidation[11] | Generally high[5] |
| Byproducts | Manganese dioxide (MnO₂), over-oxidation products (e.g., 6-ketoheptanoic acid) if not controlled[1] | Reduced co-oxidant (N-methylmorpholine) |
| Stereochemistry | syn-addition (cis-diol)[7] | syn-addition (cis-diol)[5] |
| Safety Concerns | Strong oxidizer | OsO₄ is highly toxic and volatile[4] |
Visualizations
Caption: Troubleshooting logic for over-oxidation during diol synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. savemyexams.com [savemyexams.com]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Upjohn Dihydroxylation [organic-chemistry.org]
- 7. brainly.com [brainly.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Oxidation of Alkenes: Mechanisms and Products - HSC Chemistry [hscprep.com.au]
- 10. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
scale-up considerations for the synthesis of 1-Methylcyclohexane-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-methylcyclohexane-1,2-diol. It focuses on addressing specific issues that may be encountered during laboratory experiments and scale-up processes.
Troubleshooting Guides
Scaling up the synthesis of this compound from 1-methylcyclohexene can present several challenges, from controlling the reaction exotherm to ensuring product purity. The following tables outline common problems, their potential causes, and recommended solutions for both major synthesis routes: syn-dihydroxylation and anti-dihydroxylation.
Route 1: syn-Dihydroxylation (e.g., using OsO₄/NMO)
This method yields cis-1-methylcyclohexane-1,2-diol.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scale-Up Considerations |
| Low Yield | Incomplete reaction; Decomposition of the oxidizing agent; Over-oxidation to byproducts. | Monitor reaction progress: Use TLC or GC to ensure the reaction goes to completion.Temperature control: Maintain the recommended reaction temperature. For scale-up, use a reactor with efficient cooling and consider a semi-batch process with slow addition of the alkene.[1] Reagent quality: Use fresh N-methylmorpholine N-oxide (NMO) and ensure the osmium tetroxide solution has been properly stored. |
| Reaction Runaway / Exotherm | The dihydroxylation reaction is exothermic.[2] Rapid addition of reagents at a larger scale can lead to a dangerous increase in temperature. | Controlled addition: Add the alkene or oxidizing agent slowly and portion-wise, monitoring the internal temperature.[1]Efficient cooling: Ensure the reactor has adequate cooling capacity. For larger scales, consider a jacketed reactor with a chiller.[3]Dilution: Increasing the solvent volume can help to dissipate heat more effectively. |
| Product Contaminated with Byproducts | Over-oxidation can lead to the formation of α-hydroxy ketones or cleavage of the diol.[4] | Stoichiometry: Use the correct stoichiometric amount of NMO to regenerate the osmium tetroxide without causing over-oxidation.Temperature control: Avoid high reaction temperatures, which can promote side reactions.[5] |
| Difficulty in Product Isolation | The product is a polar diol, which can be highly soluble in aqueous work-up solutions. | Solvent extraction: Use a more polar solvent for extraction, such as ethyl acetate (B1210297), and perform multiple extractions.Brine wash: Wash the combined organic layers with brine to reduce the amount of dissolved water.Drying: Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). |
Route 2: anti-Dihydroxylation (e.g., Epoxidation followed by Acid-Catalyzed Hydrolysis)
This two-step process yields trans-1-methylcyclohexane-1,2-diol.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scale-Up Considerations |
| Low Yield of Epoxide | Incomplete reaction; Decomposition of the peroxy acid (e.g., m-CPBA). | Monitor reaction progress: Use TLC to follow the disappearance of the starting alkene.Reagent quality: Use fresh, active peroxy acid. The activity of solid m-CPBA can decrease over time.Temperature control: Maintain the reaction at a low temperature (e.g., 0 °C to room temperature) to prevent peroxy acid decomposition. |
| Formation of Ring-Opened Byproducts during Epoxidation | Presence of acidic impurities in the peroxy acid can catalyze premature ring-opening of the epoxide. | Buffered conditions: Add a solid buffer, such as sodium bicarbonate, to the reaction mixture to neutralize any acidic impurities. |
| Low Yield of Diol during Hydrolysis | Incomplete hydrolysis of the epoxide; Polymerization of the epoxide under strongly acidic conditions. | Sufficient acid catalyst: Use a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid).Controlled conditions: Add the acid catalyst slowly and maintain a moderate temperature to avoid polymerization. |
| Difficulty in Separating the trans-Diol from Unreacted Epoxide | Both the epoxide and the diol are relatively polar. | Chromatography: Use column chromatography on silica (B1680970) gel to separate the more polar diol from the less polar epoxide.Crystallization: If the diol is a solid, recrystallization can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: Which method is better for the synthesis of this compound on a larger scale, syn- or anti-dihydroxylation?
A1: The choice of method depends on the desired stereoisomer (cis or trans). For cis-1-methylcyclohexane-1,2-diol, the Upjohn dihydroxylation using a catalytic amount of osmium tetroxide with NMO as the co-oxidant is a common and effective method.[4][6][7] For the trans isomer, the two-step epoxidation and subsequent acid-catalyzed hydrolysis is the standard approach. From a safety and cost perspective on a larger scale, minimizing the use of the highly toxic and expensive osmium tetroxide is crucial, making the catalytic version of the syn-dihydroxylation essential. The epoxidation route for the trans-diol generally uses less hazardous reagents.
Q2: How can I effectively manage the heat generated during the dihydroxylation reaction when scaling up?
A2: Dihydroxylation reactions are oxidative and can be significantly exothermic.[2] Effective heat management is critical to prevent reaction runaways.[1][3] Key strategies include:
-
Slow Reagent Addition: Add the limiting reagent (usually the alkene) in portions or via a syringe pump to control the rate of reaction and heat generation.[1]
-
Efficient Cooling: Use a reactor vessel with a cooling jacket connected to a circulating chiller. Ensure good agitation to promote heat transfer to the vessel walls.
-
Adequate Solvent Volume: Using a sufficient amount of solvent helps to absorb and dissipate the heat generated.
-
Reaction Calorimetry: For significant scale-up, performing reaction calorimetry studies can help to quantify the heat of reaction and determine safe operating parameters.
Q3: What are the primary safety concerns when working with osmium tetroxide, and how can they be mitigated on a larger scale?
A3: Osmium tetroxide is highly toxic, volatile, and can cause severe damage to the eyes and respiratory tract. When working with OsO₄, always:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Use a catalytic amount of OsO₄ in conjunction with a stoichiometric co-oxidant like NMO to minimize the quantity of osmium tetroxide used.[8]
-
Quench any residual OsO₄ at the end of the reaction by adding a reducing agent such as sodium bisulfite or sodium thiosulfate (B1220275).
Q4: I am observing the formation of a byproduct with a carbonyl group in my syn-dihydroxylation reaction. What is it and how can I prevent it?
A4: The formation of a carbonyl-containing byproduct, likely an α-hydroxy ketone, can occur due to over-oxidation of the diol.[4] This is more common when using stronger oxidizing agents or at elevated temperatures. To minimize this side reaction:
-
Ensure you are using the correct stoichiometry of the co-oxidant (NMO).
-
Maintain the recommended reaction temperature and avoid overheating.
-
Work up the reaction promptly once the starting material has been consumed.
Q5: What is the best way to purify this compound on a multi-gram scale?
A5: this compound is a polar compound. The purification method will depend on the physical state of the diol and the nature of the impurities.
-
Crystallization: If the diol is a solid, recrystallization from a suitable solvent system is often the most effective and scalable purification method.
-
Distillation: If the diol is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be used to separate it from non-volatile impurities.
-
Column Chromatography: For smaller scales or to remove impurities with similar polarity, column chromatography using silica gel is effective. For larger scales, flash chromatography systems can be employed. Due to the polarity of the diol, a relatively polar eluent system (e.g., ethyl acetate/hexanes) will be required.
Experimental Protocols
Protocol 1: Synthesis of cis-1-Methylcyclohexane-1,2-diol via syn-Dihydroxylation
This protocol is adapted from the Upjohn dihydroxylation procedure.
Materials:
-
1-Methylcyclohexene
-
N-methylmorpholine N-oxide (NMO), 50 wt% solution in water
-
Osmium tetroxide (OsO₄), 4 wt% solution in water
-
Water
-
Sodium bisulfite
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine NMO solution (1.2 equivalents), acetone, and water (a common solvent ratio is acetone:water 10:1).
-
To the stirred solution, add a catalytic amount of the osmium tetroxide solution (e.g., 0.002 equivalents).
-
Cool the reaction mixture in an ice bath to 0 °C.
-
Add a solution of 1-methylcyclohexene (1.0 equivalent) in acetone dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bisulfite and stir for 30 minutes.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-1-methylcyclohexane-1,2-diol.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of trans-1-Methylcyclohexane-1,2-diol via Epoxidation and Hydrolysis
Step A: Epoxidation of 1-Methylcyclohexene
Materials:
-
1-Methylcyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-methylcyclohexene (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated sodium thiosulfate solution to destroy excess peroxide.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
Step B: Acid-Catalyzed Hydrolysis of the Epoxide
Materials:
-
Crude epoxide from Step A
-
Acetone and water (e.g., 10:1 mixture)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the crude epoxide in a mixture of acetone and water.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Heat the mixture to a gentle reflux and monitor the reaction by TLC until the epoxide is consumed.
-
Cool the reaction to room temperature and neutralize the acid with saturated sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude trans-1-methylcyclohexane-1,2-diol.
-
Purify by column chromatography or recrystallization.
Visualizations
References
- 1. catsci.com [catsci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. amarequip.com [amarequip.com]
- 4. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. savemyexams.com [savemyexams.com]
- 6. synarchive.com [synarchive.com]
- 7. Upjohn Dihydroxylation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing Osmium Tetroxide in Diol Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the toxicity of osmium tetroxide (OsO₄) during diol synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety data presented in a user-friendly format.
Troubleshooting Guide
This guide addresses specific issues that may arise during dihydroxylation reactions using osmium tetroxide.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or Inconsistent Diol Yield | 1. Catalyst Decomposition: OsO₄ is volatile and can be lost from the reaction.[1] 2. Ineffective Co-oxidant Regeneration: The co-oxidant is not efficiently regenerating the Os(VIII) species.[1] 3. Reagent Impurity: Impurities in the substrate or co-oxidant can interfere with the reaction.[1] 4. Sub-optimal Reaction Conditions: Incorrect temperature, pH, or solvent can negatively impact the reaction rate and catalyst stability.[1] | 1. Ensure the reaction is conducted in a well-sealed vessel to prevent the loss of volatile OsO₄.[1] 2. Confirm the co-oxidant (e.g., NMO) is fresh and used in the correct stoichiometric amount.[1] 3. Use purified reagents. Consider titrating the co-oxidant to verify its concentration.[1] 4. Optimize reaction conditions. Maintain a consistent temperature and consider buffering the reaction mixture if pH is a critical factor.[1] |
| Over-oxidation of the Diol Product | 1. Excessive Co-oxidant: Too much co-oxidant can lead to the cleavage of the newly formed diol.[2][3] 2. Prolonged Reaction Time: Leaving the reaction to run for too long can result in side reactions.[4] 3. Elevated Temperature: Higher temperatures can sometimes promote over-oxidation, especially with homogeneous OsO₄.[5] | 1. Carefully control the stoichiometry of the co-oxidant. Slow addition of the co-oxidant can help maintain a low, steady concentration.[1] 2. Monitor the reaction progress using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[1] 3. Conduct the reaction at the recommended temperature. If elevated temperatures are necessary, consider using an immobilized catalyst like Os EnCat™ which can show better selectivity.[5] |
| Difficulty Isolating the Diol Product | 1. Incomplete Quenching: Residual osmium species can complicate the work-up. 2. Formation of Emulsions: Certain solvent systems can lead to emulsions during aqueous work-up. 3. Product Solubility Issues: The diol product may have limited solubility in the extraction solvent. | 1. Ensure thorough quenching with a reducing agent like sodium sulfite (B76179) or sodium bisulfite until the color of the reaction mixture lightens.[4] 2. If an emulsion forms, try adding brine or filtering the mixture through a pad of celite.[4] 3. Screen different extraction solvents to find one that provides good solubility for your diol product. |
| Black Precipitate Formation | 1. Reduction of OsO₄: The formation of lower oxidation state osmium species (osmium black) is expected during the reaction and quenching. | This is a normal observation. The black precipitate is typically filtered off, often with the aid of celite, during the work-up procedure.[4] |
Frequently Asked Questions (FAQs)
Safety and Handling
-
Q1: What are the primary hazards of osmium tetroxide?
-
A1: Osmium tetroxide is highly toxic, volatile, and a strong oxidizing agent.[6][7] It can cause severe irritation to the eyes, skin, and respiratory tract.[6] Exposure to its vapors can lead to eye damage, including a temporary condition where one sees halos around lights.[6][8] It is readily sublimable, meaning it can easily form a toxic vapor at room temperature.[9]
-
-
Q2: What personal protective equipment (PPE) is mandatory when working with OsO₄?
-
Q3: How should I properly store osmium tetroxide?
-
Q4: What is the correct procedure for quenching a reaction containing OsO₄?
-
Q5: How do I handle OsO₄ waste?
-
A5: All materials contaminated with OsO₄, including empty containers, gloves, and pipette tips, must be treated as hazardous waste.[6][11] Aqueous waste can be neutralized by adding sodium sulfide (B99878) or sodium sulfite.[6][12] Organic waste and contaminated labware can be decontaminated with corn oil, which will turn black upon reaction with OsO₄.[6][13]
-
Experimental and Procedural
-
Q6: Why is a co-oxidant used in OsO₄-catalyzed dihydroxylations?
-
A6: Due to the high cost and toxicity of osmium tetroxide, it is typically used in catalytic amounts.[4][14] A stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide, is required to regenerate the active Os(VIII) species from the Os(VI) intermediate formed during the reaction, allowing the catalytic cycle to continue.[2][4]
-
-
Q7: Are there less toxic alternatives to osmium tetroxide for diol synthesis?
-
A7: Yes, while OsO₄ is highly efficient, other reagents can be used. Potassium permanganate (B83412) (KMnO₄) can produce syn-diols, but it is a stronger oxidant and can lead to over-oxidation and lower yields.[3][15][16] Ruthenium-based reagents, such as ruthenium trichloride (B1173362) with sodium periodate, can also be used for dihydroxylation.[2]
-
-
Q8: What are the advantages of using an immobilized osmium tetroxide catalyst?
-
A8: Immobilized catalysts, such as Os EnCat™ microencapsulated osmium tetroxide, offer several advantages. They can simplify product purification by allowing the catalyst to be filtered off.[5] They also exhibit lower leaching of osmium into the product and can sometimes offer better selectivity at elevated temperatures compared to homogeneous OsO₄.[5]
-
Quantitative Data Summary
Osmium Tetroxide Exposure Limits
| Agency | Exposure Limit Type | Value (mg/m³) | Value (ppm) |
| OSHA | Permissible Exposure Limit (PEL) - 8-hr TWA | 0.002 | 0.0002 |
| NIOSH | Recommended Exposure Limit (REL) - TWA | 0.002 | 0.0002 |
| NIOSH | Short-Term Exposure Limit (STEL) | - | 0.0006 |
| ACGIH | Threshold Limit Value (TLV) - TWA | 0.0016 | 0.0002 |
| NIOSH | Immediately Dangerous to Life or Health (IDLH) | 1 | - |
Experimental Protocols
Upjohn Dihydroxylation (General Protocol)
This protocol is a general guideline and should be optimized for specific substrates.
-
Substrate Preparation: Dissolve the alkene (1.0 mmol) in a suitable solvent mixture, typically acetone/water (10:1 v/v, 10 mL).[4]
-
Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (1.2-1.5 equivalents) to the stirred solution and stir until it is fully dissolved.[4]
-
Reaction Initiation: At room temperature, carefully add a catalytic amount of osmium tetroxide (e.g., as a 2% solution in t-butanol; 0.01-0.05 equivalents) to the reaction mixture.[4] The solution will likely turn dark.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.[1]
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (approx. 5 mL). Stir vigorously for 30-60 minutes until the color lightens.[4]
-
Work-up:
-
If a precipitate has formed, filter the mixture through a pad of celite, washing with an organic solvent like ethyl acetate.[4]
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[4]
-
Filter off the drying agent and concentrate the solvent under reduced pressure.[4]
-
-
Purification: Purify the crude diol product by flash column chromatography on silica (B1680970) gel.[4]
Decontamination of OsO₄-Contaminated Glassware
-
Initial Rinse: In a designated chemical fume hood, rinse the glassware with a small amount of an appropriate organic solvent to remove any residual organic compounds.
-
Decontamination: Immerse or rinse the glassware with corn oil. The oil will turn black if OsO₄ is present.[6][13] Alternatively, rinse with an aqueous solution of sodium sulfide or sodium sulfite.[6][12]
-
Verification: To confirm complete neutralization when using corn oil, a piece of filter paper soaked in fresh corn oil can be held over the glassware; if the paper turns black, residual OsO₄ is still present and further decontamination is needed.[6][12]
-
Final Cleaning: Once decontaminated, the glassware can be cleaned using standard laboratory procedures.
-
Waste Disposal: Dispose of the corn oil or sulfite/sulfide solution used for decontamination as hazardous waste.[6]
Visualizations
Caption: Workflow for a typical OsO₄-catalyzed dihydroxylation experiment.
Caption: Decision tree for selecting a dihydroxylation method.
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemistry.ucla.edu [chemistry.ucla.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. laddresearch.com [laddresearch.com]
- 9. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. bu.edu [bu.edu]
- 12. Osmium Tetroxide Procedures · Connecticut College [conncoll.edu]
- 13. uthsc.edu [uthsc.edu]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. epa.gov [epa.gov]
- 18. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Greener Synthetic Routes to 1-Methylcyclohexane-1,2-diol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative, greener synthetic routes to 1-methylcyclohexane-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary green chemistry considerations when synthesizing this compound?
A1: The main goals are to replace hazardous reagents, improve atom economy, use renewable feedstocks and catalysts, and reduce energy consumption and waste. Traditional methods often use stoichiometric amounts of toxic oxidants like osmium tetroxide or potassium permanganate. Greener alternatives focus on catalytic methods using benign oxidants like hydrogen peroxide, biocatalysis, and photochemistry.
Q2: What are the most promising greener alternatives to traditional dihydroxylation methods?
A2: Several greener routes are being explored:
-
Heterogeneous Catalysis: This approach utilizes solid catalysts, such as zeolites, that can be easily recovered and reused. The primary oxidant is typically hydrogen peroxide, which produces water as the only byproduct.
-
Biocatalysis: This method employs enzymes or whole-cell systems to perform the dihydroxylation under mild conditions (ambient temperature and pressure, neutral pH). This can offer high selectivity and reduce the need for protecting groups.
-
Photocatalysis: Photo-induced methods can facilitate the dihydroxylation using light energy, often with non-toxic catalysts and reagents.
Q3: Can I achieve stereoselectivity with these greener methods?
A3: Achieving high stereoselectivity is a key challenge.
-
Heterogeneous catalysis with zeolites in a two-step epoxidation-hydrolysis sequence tends to favor the trans-diol.[1][2] Direct dihydroxylation with some catalytic systems can yield mixtures of cis and trans isomers.
-
Biocatalysis can be highly stereoselective, depending on the enzyme used. Enzyme engineering can be employed to favor the formation of a specific stereoisomer.
Troubleshooting Guides
Issue 1: Low Yield in Zeolite-Catalyzed Dihydroxylation with H₂O₂
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation: The zeolite's active sites may be blocked or poisoned. | 1. Regenerate the Catalyst: Calcine the zeolite at high temperature (e.g., 550 °C) to remove adsorbed species. 2. Check for Impurities: Ensure the starting material and solvent are free from impurities that could poison the catalyst. |
| Inefficient H₂O₂ Decomposition: The hydrogen peroxide may be decomposing to O₂ and H₂O without reacting with the alkene. | 1. Control Temperature: Maintain the recommended reaction temperature. Excessive heat can accelerate non-productive H₂O₂ decomposition. 2. Optimize Catalyst Loading: Use the appropriate amount of catalyst as specified in the protocol. |
| Poor Mass Transfer: In a heterogeneous system, inefficient mixing can limit the reaction rate. | 1. Increase Stirring Rate: Ensure vigorous stirring to maximize contact between the reactants, solvent, and catalyst. 2. Reduce Catalyst Particle Size: If applicable, use a smaller particle size of the zeolite to increase surface area. |
Issue 2: Poor Selectivity in Biocatalytic Dihydroxylation
| Possible Cause | Troubleshooting Step |
| Presence of Multiple Enzymes: The whole-cell biocatalyst may contain multiple enzymes that can react with the substrate or product. | 1. Use a Purified Enzyme: If possible, use an isolated and purified enzyme responsible for the desired reaction. 2. Engineer the Host Strain: Knock out genes for competing enzymes in the host microorganism. |
| Substrate or Product Inhibition: High concentrations of the substrate or product may inhibit the enzyme's activity or selectivity. | 1. Control Substrate Feed Rate: Add the substrate gradually to maintain a low, steady concentration. 2. In Situ Product Removal: If feasible, implement a method to remove the product from the reaction medium as it is formed. |
| Incorrect Reaction Conditions: The pH, temperature, or cofactor concentration may not be optimal for the enzyme. | 1. Optimize Reaction Parameters: Systematically vary the pH, temperature, and cofactor concentrations to find the optimal conditions for selectivity. 2. Ensure Proper Buffering: Use a suitable buffer to maintain a stable pH throughout the reaction. |
Comparison of Greener Synthetic Routes
| Parameter | Heterogeneous Catalysis (H-ZSM-5) [2] | Biocatalysis (Engineered E. coli) [3] | Photocatalysis (Diacetyl/O₂/H₂O) [4] |
| Starting Material | 1-Methylcyclohexene Oxide | 1-Methylcyclohexene | 1-Methylcyclohexene |
| Oxidant | Water (for hydrolysis) | O₂ (from air) | O₂ (from air), Water |
| Solvent | Solvent-free or Water[1] | Aqueous buffer | Acetonitrile/Water |
| Temperature | 60-100 °C | 25-37 °C | Ambient Temperature |
| Pressure | Atmospheric | Atmospheric | Atmospheric |
| Yield | ~88.6% (of diol from epoxide)[2] | Varies with strain | Moderate to Good |
| Selectivity | High for trans-diol | Potentially high for one stereoisomer | Mixture of isomers |
| Catalyst Reusability | Yes (3+ cycles with minimal loss of activity)[2] | Yes (whole cells can be reused) | Yes (photocatalyst is regenerated) |
| Key Advantage | Reusable catalyst, solvent-free option | Mild conditions, high potential selectivity | Uses light energy, avoids toxic reagents |
Experimental Protocols
Protocol 1: Heterogeneous Catalysis - Hydrolysis of 1-Methylcyclohexene Oxide using H-ZSM-5
This protocol is adapted from studies on zeolite-catalyzed hydrolysis of cyclohexene (B86901) oxide.[2]
-
Catalyst Activation: Place H-ZSM-5 zeolite in a furnace and heat to 550 °C for 4 hours to remove any adsorbed water or organic compounds. Allow to cool to room temperature in a desiccator.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylcyclohexene oxide (1.0 g, 8.9 mmol) and the activated H-ZSM-5 catalyst (0.1 g, 10 wt%).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC).
-
Workup: After completion (typically 2-4 hours), cool the reaction mixture to room temperature. Filter to recover the catalyst. The catalyst can be washed with ethanol, dried, and reactivated for reuse.
-
Purification: The filtrate contains the product, this compound. The product can be purified by distillation under reduced pressure or by column chromatography.
Protocol 2: Conceptual Biocatalytic Dihydroxylation
This is a generalized protocol based on the principles of whole-cell biocatalysis.[3]
-
Biocatalyst Preparation: Grow a culture of an engineered microorganism (e.g., E. coli) expressing a suitable monooxygenase or dioxygenase enzyme in a suitable growth medium until it reaches the desired cell density.
-
Cell Harvesting: Centrifuge the culture to pellet the cells. Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Reaction Setup: Resuspend the cell pellet in the same buffer in a reaction vessel with magnetic stirring. Add any necessary cofactors (e.g., glucose for cofactor regeneration).
-
Reaction: Add 1-methylcyclohexene to the cell suspension (e.g., to a final concentration of 10 mM). Seal the vessel and stir at a controlled temperature (e.g., 30 °C). Ensure adequate aeration for oxygen-dependent enzymes.
-
Monitoring: Monitor the formation of the diol over time using GC or HPLC analysis of the supernatant.
-
Workup: Once the reaction is complete, centrifuge the mixture to remove the cells.
-
Purification: Extract the aqueous supernatant with an organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: Comparison of traditional vs. greener synthetic workflows.
Caption: Zeolite-catalyzed two-step synthesis of trans-1-methylcyclohexane-1,2-diol.
Caption: General experimental workflow for whole-cell biocatalytic dihydroxylation.
References
Validation & Comparative
A Researcher's Guide to GC-MS Analysis of 1-Methylcyclohexane-1,2-diol Isomers
For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of stereoisomers are critical. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of cis- and trans-1-Methylcyclohexane-1,2-diol, complete with experimental protocols and data interpretation.
Introduction to 1-Methylcyclohexane-1,2-diol Isomers
This compound (C₇H₁₄O₂) is a cyclic diol with a molecular weight of approximately 130.18 g/mol . It exists as two primary diastereomers: cis-1-Methylcyclohexane-1,2-diol and trans-1-Methylcyclohexane-1,2-diol. The spatial arrangement of the hydroxyl (-OH) groups relative to the cyclohexane (B81311) ring distinguishes these isomers, influencing their physical, chemical, and biological properties. GC-MS is a powerful analytical technique for separating and identifying these isomers, particularly when preceded by a derivatization step to enhance volatility and improve chromatographic resolution.
Comparative Analysis of Isomers by GC-MS
The separation of cis- and trans-1-Methylcyclohexane-1,2-diol is typically achieved using a chiral capillary column, which provides the necessary selectivity to resolve the stereoisomers. While direct analysis is possible, derivatization to their corresponding trimethylsilyl (B98337) (TMS) ethers is a common strategy to improve peak shape and thermal stability.
Data Presentation: Mass Spectral Comparison
The electron ionization (EI) mass spectra of the underivatized cis and trans isomers exhibit subtle but important differences that can be used for their identification. Below is a comparison of the key fragment ions observed in their mass spectra.
| m/z | Putative Fragment Ion | Relative Intensity (cis-isomer) | Relative Intensity (trans-isomer) |
| 130 | [M]⁺ | Low | Low |
| 112 | [M-H₂O]⁺ | Moderate | Moderate |
| 97 | [M-H₂O-CH₃]⁺ | High | Moderate |
| 84 | [C₆H₁₂]⁺ | Moderate | High |
| 71 | [C₅H₁₁]⁺ / [M-H₂O-C₂H₅]⁺ | High | High |
| 57 | [C₄H₉]⁺ | High | High |
| 43 | [C₃H₇]⁺ | Very High | Very High |
Note: Relative intensities are qualitative and may vary depending on the specific instrumentation and analytical conditions.
The mass spectra for both isomers are characterized by a weak molecular ion peak ([M]⁺ at m/z 130) due to the facile loss of a water molecule. The most significant differences in fragmentation patterns can be observed in the relative abundances of the [M-H₂O-CH₃]⁺ (m/z 97) and [C₆H₁₂]⁺ (m/z 84) ions.
Experimental Protocols
To achieve reliable separation and identification of this compound isomers, the following experimental protocols are recommended.
Protocol 1: Derivatization for GC-MS Analysis
For enhanced volatility and improved peak symmetry, derivatization of the hydroxyl groups is recommended. Trimethylsilylation is a robust and widely used method.
Materials:
-
This compound isomer standard or sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270) or Acetonitrile (B52724)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
Procedure:
-
Accurately weigh approximately 1 mg of the diol standard or sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and heat at 60-70 °C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis. Dilute with an appropriate solvent if necessary.
Protocol 2: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
-
Chiral Capillary Column (e.g., Astec® CHIRALDEX® G-TA or Supelco® β-DEX™ 120; 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 150 °C
-
Ramp: 20 °C/min to 250 °C, hold for 5 minutes
-
-
Transfer Line Temperature: 280 °C
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Scan Range: m/z 40-400
Mandatory Visualizations
Experimental Workflow
A Comparative Guide to HPLC Methods for the Enantioseparation of 1-Methylcyclohexane-1,2-diol
The enantioselective separation of 1-Methylcyclohexane-1,2-diol is a critical step in various research and development applications, from asymmetric synthesis to pharmaceutical development. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most powerful technique for resolving enantiomers. This guide provides a comparative overview of potential HPLC methods for the separation of this compound enantiomers, supported by experimental data from closely related compounds and general principles of chiral chromatography.
Comparison of Chiral HPLC Methods
Due to the limited publicly available data for the direct separation of this compound enantiomers, this guide presents a successful method for a structurally similar compound, trans-cyclohexane-1,2-diol, after derivatization. This approach is highly relevant and adaptable for this compound.
| Parameter | Method 1: Derivatized trans-Cycloalkane-1,2-diol |
| Analyte | Monoacetate of trans-Cyclohexane-1,2-diol |
| Chiral Stationary Phase | Chiralpak IB |
| Mobile Phase | Hexane/2-Propanol (95:5, v/v) |
| Flow Rate | 0.7 mL/min |
| Detection | UV (220 nm) and Refractive Index |
| Retention Time (R,R) | 8.9 min |
| Retention Time (S,S) | 9.3 min |
Experimental Protocols
Method 1: Separation of Monoacetate Derivative of trans-Cyclohexane-1,2-diol
This method involves the derivatization of the diol to its monoacetate form, which can then be effectively separated on a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV and refractive index detectors.
Chromatographic Conditions:
-
Column: Chiralpak IB (Daicel)
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol in a 95:5 volume ratio.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 220 nm and a refractive index detector.
-
Injection Volume: 10 µL.
Sample Preparation (Derivatization to Monoacetate): A standard acylation procedure can be used. For example, reacting the diol with a slight excess of acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) in a suitable solvent (e.g., dichloromethane) at room temperature. The reaction should be monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified. The purified monoacetate is then dissolved in the mobile phase for HPLC analysis.
Visualization of Experimental Workflow
Caption: Workflow for Chiral HPLC Method Development.
Concluding Remarks
The enantioseparation of this compound by HPLC is a challenging yet achievable task. For underivatized diols, a systematic screening of polysaccharide-based chiral stationary phases with various mobile phase modes is the recommended starting point.[1] In cases where direct separation proves difficult, derivatization of one or both hydroxyl groups to form esters (e.g., acetates or benzoates) can significantly enhance enantioselectivity on a chiral column, as demonstrated by the successful separation of a derivatized analog. This indirect approach of forming diastereomers with a chiral derivatizing agent for separation on a standard achiral column also remains a viable option.[2] The choice of method will ultimately depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.
References
A Comparative Guide to the Determination of Diastereomeric Excess in 1-Methylcyclohexane-1,2-diol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of chiral molecules is a cornerstone of modern drug development and fine chemical manufacturing. Accurate determination of the diastereomeric excess (d.e.) is critical for assessing the efficacy of a synthetic route and for ensuring the purity of the final product. This guide provides a comparative overview of common analytical techniques for quantifying the diastereomeric ratio of 1-Methylcyclohexane-1,2-diol, a versatile chiral building block. We present detailed experimental protocols and performance data for Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral Gas Chromatography (GC), enabling researchers to select the most appropriate method for their needs.
Comparison of Analytical Methods
The choice of analytical technique for determining diastereomeric excess depends on factors such as sample volatility, the presence of chromophores, and the required level of accuracy and precision. Below is a summary of the performance of NMR spectroscopy and Chiral GC for the analysis of this compound.
| Feature | ¹H NMR Spectroscopy | Chiral Gas Chromatography (GC-FID) | Chiral High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Distinguishes diastereomers based on different chemical environments of protons, leading to distinct signals and integrations. | Separates diastereomers based on differential interactions with a chiral stationary phase. | Separates diastereomers (often after derivatization) based on differential interactions with a chiral stationary phase. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Derivatization to a more volatile and thermally stable compound (e.g., acetate (B1210297) or trifluoroacetate) is often required. | Derivatization with a UV-active chiral resolving agent may be necessary for detection and separation. |
| Analysis Time | Rapid (typically 5-15 minutes per sample). | Moderate (typically 20-40 minutes per sample). | Moderate to long (typically 20-60 minutes per sample). |
| Resolution | Can be limited by signal overlap, especially in complex mixtures. | High resolution, capable of separating all four stereoisomers. | High resolution, but method development can be more complex. |
| Quantification | Based on the integration of well-resolved, characteristic peaks for each diastereomer. | Based on the peak area of the separated diastereomers. | Based on the peak area of the separated diastereomeric derivatives. |
| Advantages | - Non-destructive- Provides structural information- Minimal sample preparation | - High sensitivity and resolution- Well-established for volatile compounds | - Broad applicability- Amenable to a wide range of compounds |
| Limitations | - Lower sensitivity compared to chromatographic methods- Peak overlap can complicate quantification | - Requires sample volatility and thermal stability- Derivatization adds an extra step and potential for error | - May require derivatization for detection and separation- Method development can be time-consuming |
Experimental Protocols
Synthesis of a Diastereomeric Mixture of this compound
A mixture of cis- and trans-1-Methylcyclohexane-1,2-diol can be synthesized via the dihydroxylation of 1-methylcyclohexene.
Procedure:
-
To a stirred solution of 1-methylcyclohexene (1.0 g, 10.4 mmol) in a 1:1 mixture of acetone (B3395972) and water (20 mL) at 0 °C, add N-methylmorpholine N-oxide (1.46 g, 12.5 mmol).
-
To this mixture, add a 2.5% solution of osmium tetroxide in tert-butanol (B103910) (0.2 mL, 0.02 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of the cis and trans diols. The crude product can be used directly for d.e. analysis.
Analytical Methodologies
Determination of Diastereomeric Excess by ¹H NMR Spectroscopy
Protocol:
-
Dissolve approximately 10-20 mg of the crude this compound mixture in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Identify the characteristic, well-resolved signals for the methyl protons of the cis and trans diastereomers.
-
Carefully integrate these signals.
-
Calculate the diastereomeric ratio and diastereomeric excess using the following formulas:
-
Diastereomeric Ratio = (Integral of major diastereomer) / (Integral of minor diastereomer)
-
Diastereomeric Excess (% d.e.) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
-
Hypothetical ¹H NMR Data for a Diastereomeric Mixture:
| Diastereomer | Methyl Proton Signal (δ, ppm) | Integration Value |
| cis | 1.15 (s) | 2.50 |
| trans | 1.25 (s) | 1.00 |
Calculation Example:
-
Diastereomeric Ratio (cis:trans) = 2.50 / 1.00 = 2.5 : 1
-
Diastereomeric Excess (% d.e.) = [ (2.50 - 1.00) / (2.50 + 1.00) ] x 100 = 42.9%
Determination of Diastereomeric Excess by Chiral Gas Chromatography (GC-FID)
For the analysis of diols by GC, derivatization is often necessary to improve volatility and peak shape. Acetylation is a common method.
Derivatization Protocol (Acetylation):
-
Dissolve approximately 10 mg of the diol mixture in 1 mL of pyridine.
-
Add 0.5 mL of acetic anhydride.
-
Heat the mixture at 60 °C for 1 hour.
-
Cool the mixture to room temperature and quench with 5 mL of water.
-
Extract the product with 5 mL of diethyl ether.
-
Wash the organic layer with 1 M HCl (2 x 5 mL) and saturated sodium bicarbonate solution (2 x 5 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate to obtain the diacetate derivatives.
-
Dissolve the residue in a suitable solvent (e.g., hexane) for GC analysis.
Chiral GC-FID Protocol:
-
Column: Chiral capillary column (e.g., β-cyclodextrin-based stationary phase).
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 250 °C
-
Oven Temperature Program: 100 °C hold for 2 min, ramp to 180 °C at 5 °C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Hypothetical Chiral GC-FID Data for Diacetate Derivatives:
| Diastereomer | Retention Time (min) | Peak Area |
| cis-diacetate | 15.2 | 650,000 |
| trans-diacetate | 16.5 | 250,000 |
Calculation Example:
-
Total Peak Area = 650,000 + 250,000 = 900,000
-
% cis-diacetate = (650,000 / 900,000) x 100 = 72.2%
-
% trans-diacetate = (250,000 / 900,000) x 100 = 27.8%
-
Diastereomeric Excess (% d.e.) = 72.2% - 27.8% = 44.4%
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent analysis of this compound to determine its diastereomeric excess.
Caption: Experimental workflow for d.e. determination.
Signaling Pathway and Logical Relationships
The decision-making process for choosing an analytical method can be visualized as follows.
Caption: Decision tree for analytical method selection.
A Comparative Guide to the Cis-Dihydroxylation of 1-Methylcyclohexene: KMnO₄ vs. OsO₄
For Researchers, Scientists, and Drug Development Professionals
The introduction of vicinal diols into molecular frameworks is a cornerstone of organic synthesis, pivotal in the development of complex molecules, including pharmaceuticals. The cis-dihydroxylation of alkenes, such as 1-methylcyclohexene, is a common transformation that can be achieved using various reagents, most notably potassium permanganate (B83412) (KMnO₄) and osmium tetroxide (OsO₄). Both reagents stereospecifically add two hydroxyl groups to the same face of the double bond, resulting in a cis-diol. However, they differ significantly in terms of efficiency, selectivity, cost, and safety. This guide provides an objective comparison of KMnO₄ and OsO₄ for the cis-dihydroxylation of 1-methylcyclohexene, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.
Quantitative Performance Comparison
The choice between KMnO₄ and OsO₄ often hinges on the desired yield and tolerance for side products. Below is a summary of the typical performance of each reagent in the cis-dihydroxylation of 1-methylcyclohexene.
| Parameter | Potassium Permanganate (KMnO₄) | Osmium Tetroxide (OsO₄) with NMO co-oxidant |
| Product | cis-1-Methylcyclohexane-1,2-diol | cis-1-Methylcyclohexane-1,2-diol |
| Typical Yield | 70-85%[1] | Generally high, often >90% |
| Stereochemistry | Syn-addition | Syn-addition[2][3][4] |
| Key Conditions | Cold (0-5 °C), dilute, and slightly alkaline (e.g., with NaOH)[1] | Catalytic amount of OsO₄ with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO)[3] |
| Common Solvents | Acetone (B3395972)/water or t-butanol/water[1] | Acetone/water or t-butanol/water |
| Side Reactions | Oxidative cleavage of the diol to form 6-ketoheptanoic acid, especially under vigorous conditions (hot, acidic, or concentrated)[1]. | Minimal side reactions under catalytic conditions.[3][5] |
| Cost | Low | High (though mitigated by catalytic use)[4] |
| Toxicity | Moderate | Extremely high and volatile[6] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results. The following are representative protocols for the cis-dihydroxylation of 1-methylcyclohexene using both KMnO₄ and OsO₄.
Protocol 1: Cis-Dihydroxylation using Potassium Permanganate (KMnO₄)
This procedure is adapted from established methods for the hydroxylation of alkenes under mild conditions to favor the formation of the cis-diol and minimize over-oxidation.[1]
Materials:
-
1-Methylcyclohexene (5.0 g)
-
Potassium permanganate (KMnO₄) (8.2 g)
-
Sodium hydroxide (B78521) (NaOH) (1.0 g)
-
Acetone (100 mL)
-
Distilled water (250 mL)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
250 mL round-bottom flask
-
Dropping funnel
-
Magnetic stir bar and stir plate
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 1-methylcyclohexene in 100 mL of a 1:1 mixture of acetone and water.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a solution of 8.2 g of potassium permanganate and 1.0 g of sodium hydroxide in 150 mL of cold distilled water.
-
Slowly add the potassium permanganate solution to the stirred 1-methylcyclohexene solution via a dropping funnel over approximately 30-45 minutes. Maintain the temperature of the reaction mixture between 0-5 °C. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.
-
To quench the reaction, add solid sodium bisulfite until the purple color, if any, disappears and the brown precipitate is fully formed.
-
Filter the mixture through a pad of Celite to remove the manganese dioxide, and wash the filter cake with acetone.
-
Remove the acetone from the filtrate by rotary evaporation.
-
Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude cis-1-methylcyclohexane-1,2-diol.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 2: Catalytic Cis-Dihydroxylation using Osmium Tetroxide (OsO₄) and NMO (Upjohn Dihydroxylation)
This protocol utilizes a catalytic amount of the highly toxic and expensive OsO₄, which is regenerated in situ by the co-oxidant N-methylmorpholine N-oxide (NMO). This method is known for its high yields and cleaner reaction profiles.[3]
Materials:
-
1-Methylcyclohexene
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in t-butanol)
-
N-methylmorpholine N-oxide (NMO) (as a 50 wt% solution in water or solid)
-
Acetone
-
Water
-
Sodium sulfite (B76179) or sodium bisulfite
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stir bar and stir plate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclohexene in a mixture of acetone and water (e.g., a 10:1 ratio).
-
To this solution, add a stoichiometric amount of N-methylmorpholine N-oxide (approximately 1.2 equivalents).
-
With vigorous stirring, add a catalytic amount of the osmium tetroxide solution (typically 1-2 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite and stir for 30 minutes. This will reduce the osmate ester intermediate.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude cis-1-methylcyclohexane-1,2-diol.
-
If necessary, purify the product by column chromatography or recrystallization.
Reaction Mechanisms and Workflow
Both reactions proceed through a cyclic intermediate that ensures the syn-addition of the hydroxyl groups. The formation of this intermediate is a concerted step, meaning the two new C-O bonds are formed simultaneously.
Figure 1. Comparative workflow for the cis-dihydroxylation of 1-methylcyclohexene.
Conclusion
Both potassium permanganate and osmium tetroxide are effective reagents for the cis-dihydroxylation of 1-methylcyclohexene, each with distinct advantages and disadvantages.
-
Potassium permanganate is a cost-effective choice that can provide good yields when reaction conditions are carefully controlled to be cold, dilute, and alkaline. However, its strong oxidizing nature carries the risk of over-oxidation and the formation of byproducts, which may complicate purification.
-
Osmium tetroxide , particularly when used catalytically with a co-oxidant like NMO, is a milder, more selective, and generally higher-yielding method.[4][7] This makes it the preferred reagent when high purity and yield are paramount, and when dealing with sensitive substrates. The primary drawbacks of OsO₄ are its high cost and extreme toxicity, which necessitate careful handling and waste disposal procedures.
Ultimately, the selection between KMnO₄ and OsO₄ will depend on the specific requirements of the synthesis, including scale, budget, the presence of other functional groups in the substrate, and the available safety infrastructure. For large-scale industrial processes where cost is a major factor, optimizing the KMnO₄ reaction may be worthwhile. For laboratory-scale synthesis, especially in the context of complex molecule synthesis and drug development where yield and purity are critical, the catalytic OsO₄ method is often the superior choice.
References
- 1. benchchem.com [benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 5. OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of 1-Methylcyclohexane-1,2-diol and 1,2-cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1-Methylcyclohexane-1,2-diol and 1,2-cyclohexanediol (B165007). Understanding the nuanced differences in their behavior is crucial for applications in organic synthesis and drug development, where precise control over chemical transformations is paramount. This document summarizes key reactivity trends, supported by experimental data and detailed protocols.
Introduction
1,2-Diols, or glycols, are versatile functional groups in organic chemistry, serving as key intermediates in a variety of transformations. Both this compound and 1,2-cyclohexanediol share the vicinal diol motif on a cyclohexane (B81311) ring, but the presence of a tertiary alcohol in the former introduces significant differences in reactivity compared to the secondary alcohols of the latter. These differences are most pronounced in reactions involving carbocation intermediates, such as oxidation and pinacol (B44631) rearrangements.
Reactivity Comparison: An Overview
The primary distinction in reactivity arises from the substitution pattern of the hydroxyl-bearing carbons. In 1,2-cyclohexanediol, both hydroxyl groups are attached to secondary carbons. In contrast, this compound possesses one tertiary and one secondary hydroxyl group. This structural variance influences the stability of intermediates and transition states, thereby dictating reaction pathways and rates.
Oxidation Reactions
Oxidative cleavage of 1,2-diols is a fundamental reaction, often leading to the formation of dicarboxylic acids. For instance, the oxidation of trans-1,2-cyclohexanediol (B13532) can yield adipic acid.[1][2] The reaction typically proceeds through the formation of an α-hydroxyketone intermediate.[1][2]
The presence of a methyl group in this compound is expected to influence the rate and outcome of oxidation. The tertiary alcohol is generally more resistant to oxidation than a secondary alcohol under non-cleavage conditions. However, under conditions that promote C-C bond cleavage, the reaction can proceed readily. For example, treatment of this compound with periodic acid results in the cleavage of the C1-C2 bond to yield 6-oxoheptanoic acid.
| Compound | Oxidizing Agent | Major Product | Reference |
| trans-1,2-Cyclohexanediol | 12-tungstophosphoric acid/H₂O₂ | Adipic acid | [1][2] |
| This compound | Periodic acid (HIO₄) | 6-oxoheptanoic acid | [3] |
Pinacol Rearrangement
The pinacol rearrangement is an acid-catalyzed reaction of a 1,2-diol that results in a carbonyl compound.[4][5][6][7] This reaction proceeds through a carbocation intermediate, and the migratory aptitude of the adjacent groups plays a crucial role in determining the product.
For 1,2-cyclohexanediol, the pinacol rearrangement can lead to ring contraction, forming cyclopentylmethanal as a major product, along with cyclohexanone.[8] The formation of the ring-contracted product is kinetically favored.[8]
In the case of this compound, the tertiary carbocation that can be formed by the protonation and loss of the secondary hydroxyl group is significantly more stable than the secondary carbocation formed from 1,2-cyclohexanediol. This will influence the reaction pathway. The subsequent migration of the methyl group or a ring carbon will determine the final product. The migratory aptitude generally follows the order: hydride > phenyl > tertiary alkyl > secondary alkyl > methyl.[4] In this case, the competition is between the migration of a methyl group and a methylene (B1212753) group of the ring.
Experimental Protocols
Synthesis of Starting Materials
Synthesis of cis-1,2-Cyclohexanediol: This diol can be synthesized from cyclohexene (B86901) via syn-dihydroxylation using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄).[9][10][11]
Synthesis of trans-1,2-Cyclohexanediol: The trans-isomer is accessible through the anti-dihydroxylation of cyclohexene. This can be achieved by epoxidation of cyclohexene with a peroxy acid (e.g., performic acid) followed by acid-catalyzed hydrolysis of the resulting epoxide.[12][13][14]
Synthesis of this compound: This diol is prepared from 1-methylcyclohexene. Syn-dihydroxylation using OsO₄ or KMnO₄ yields the cis-diol, while epoxidation followed by hydrolysis gives the trans-diol.[15][16]
Representative Experimental Procedure: Oxidation of trans-1,2-Cyclohexanediol
A detailed procedure for the oxidation of cyclohexene to trans-1,2-cyclohexanediol using p-toluenesulfonic acid and hydrogen peroxide has been described.[17] The subsequent oxidation to adipic acid can be achieved using various oxidizing agents, such as a 12-tungstophosphoric acid-hydrogen peroxide system.[1][2]
Visualizing Reaction Pathways
To better illustrate the discussed reaction mechanisms, the following diagrams are provided.
Caption: Comparative oxidation pathways.
Caption: Pinacol rearrangement pathways.
Conclusion
The seemingly minor structural difference between 1,2-cyclohexanediol and this compound leads to significant divergences in their chemical reactivity. The presence of a methyl group on one of the carbinol carbons in this compound favors the formation of a more stable tertiary carbocation in acid-catalyzed reactions, thereby influencing the product distribution in reactions like the pinacol rearrangement. Similarly, the tertiary alcohol affects the outcome of oxidation reactions. A thorough understanding of these reactivity differences is essential for the strategic design of synthetic routes and the development of new chemical entities.
References
- 1. Oxidation of Cyclohexanediol Derivatives with 12-Tungstophosphoric Acid-Hydrogen Peroxide System [jstage.jst.go.jp]
- 2. Oxidation of cyclohexanediol derivatives with 12-tungstophosphoric acid-hydrogen peroxide system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chegg.com [chegg.com]
- 4. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. Pinacol Rearrangement [organic-chemistry.org]
- 8. organic chemistry - Ring contraction in pinacol rearrangement of cyclohexane-1,2-diol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Synthesis of cis-1,2-Cyclohexanediol - Chempedia - LookChem [lookchem.com]
- 10. quora.com [quora.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. books.rsc.org [books.rsc.org]
- 15. brainly.com [brainly.com]
- 16. homework.study.com [homework.study.com]
- 17. pubs.acs.org [pubs.acs.org]
Unraveling the Reaction Mechanisms of 1-Methylcyclohexane-1,2-diol: A Computational and Experimental Comparison
A deep dive into the acid-catalyzed rearrangement and dehydration pathways of 1-methylcyclohexane-1,2-diol and its analogs, providing researchers, scientists, and drug development professionals with a comparative guide to understanding the underlying reaction mechanisms. This guide synthesizes available computational and experimental data to offer insights into product distributions and the energetic landscapes of these important organic transformations.
The acid-catalyzed reactions of vicinal diols, such as this compound, are fundamental transformations in organic synthesis, often leading to a variety of products through competing reaction pathways. The two primary pathways are the pinacol (B44631) rearrangement, a skeletal reorganization to form a ketone, and dehydration, which results in the formation of alkenes. Understanding the factors that govern the selectivity of these reactions is crucial for controlling product outcomes. This guide provides a comparative analysis of the computational and experimental studies on the reaction mechanisms of this compound and its close structural analogs, offering a valuable resource for researchers in the field.
Pinacol Rearrangement: A Shift to a New Carbonyl Scaffold
The pinacol rearrangement of 1,2-diols is a classic and powerful method for carbon-skeleton reorganization. In the case of 1,2-dimethylcyclohexane-1,2-diol, a close analog of this compound, experimental studies have shown that the reaction proceeds to give 1-acetyl-1-methylcyclopentane as the major product, with a minor amount of 2,2-dimethylcyclohexanone.[1][2][3] This ring contraction is a common feature in the pinacol rearrangement of six-membered ring diols and is understood to be a kinetically controlled process.[4]
Computational studies on the pinacol rearrangement of protonated 1,2-ethanediols have explored both stepwise and concerted mechanisms. These theoretical investigations suggest that in the gas phase and aprotic solvents, a concerted mechanism is often favored over the traditionally accepted stepwise pathway involving a discrete carbocation intermediate.[5][6] The migratory aptitude of different substituent groups plays a significant role in determining the reaction outcome.
Experimental Protocol: Pinacol Rearrangement of 1,2-Dimethylcyclohexane-1,2-diol
The experimental procedure for the pinacol rearrangement of cis- and trans-1,2-dimethylcyclohexane-1,2-diol, as described by Bunton and Carr, involves the treatment of the diol with aqueous acid.[1][2][3][7][8]
Materials:
-
cis- or trans-1,2-dimethylcyclohexane-1,2-diol
-
Aqueous acid (e.g., perchloric acid)
-
Organic solvent for extraction (e.g., ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
The diol is dissolved in an aqueous acidic solution.
-
The reaction mixture is stirred at a controlled temperature for a specific duration.
-
The reaction is quenched by neutralization.
-
The products are extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed.
-
The product mixture is analyzed by techniques such as gas chromatography (GC) to determine the product distribution.
Dehydration: The Path to Alkenes
As an alternative to rearrangement, this compound can undergo dehydration to yield a mixture of alkenes. This reaction is particularly relevant for the related compound, 2-methylcyclohexanol (B165396), which is often used in undergraduate organic chemistry experiments to demonstrate the principles of E1 elimination and Zaitsev's rule. The acid-catalyzed dehydration of 2-methylcyclohexanol typically yields 1-methylcyclohexene as the major product, along with 3-methylcyclohexene (B1581247) and sometimes a smaller amount of methylenecyclohexane.[9][10]
Computational studies on the dehydration of cis-2-methylcyclohexanol (B1584281) indicate that the reaction proceeds through a carbocation intermediate. The tertiary carbocation, formed via a 1,2-hydride shift from the initial secondary carbocation, is significantly more stable.[11][12] The most stable alkene product, 1-methylcyclohexene, is predicted to be the predominant product under thermodynamic equilibrium, accounting for over 90% of the mixture.[11]
Experimental Protocol: Dehydration of 2-Methylcyclohexanol
The dehydration of 2-methylcyclohexanol is a common laboratory experiment. The following is a general procedure.
Materials:
-
2-methylcyclohexanol (mixture of cis and trans isomers)
-
Acid catalyst (e.g., 85% phosphoric acid or concentrated sulfuric acid)
-
Saturated sodium bicarbonate solution
-
Anhydrous drying agent (e.g., calcium chloride or magnesium sulfate)
-
Boiling chips
Procedure:
-
2-methylcyclohexanol and the acid catalyst are combined in a round-bottom flask with boiling chips.
-
The mixture is heated, and the alkene products are distilled as they are formed.
-
The distillate is collected and washed with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The organic layer is separated and dried over an anhydrous drying agent.
-
The final product mixture is analyzed by gas chromatography (GC) to determine the relative percentages of the different alkene isomers.[13][14][15]
Comparative Analysis: Computational vs. Experimental Data
The following tables summarize the available quantitative data from both computational and experimental studies on the pinacol rearrangement and dehydration reactions of this compound analogs.
Table 1: Product Distribution in the Pinacol Rearrangement of 1,2-Dimethylcyclohexane-1,2-diol
| Product | Experimental Yield |
| 1-Acetyl-1-methylcyclopentane | Major Product[1][2][3] |
| 2,2-Dimethylcyclohexanone | Minor Product[1][2][3] |
Table 2: Product Distribution in the Dehydration of 2-Methylcyclohexanol
| Product | Experimental Yield (%) | Computational Prediction (%) |
| 1-Methylcyclohexene | 66.08 - 81.8[13][16] | >90 (Thermodynamic)[11] |
| 3-Methylcyclohexene | 17.61 - 18.2[13][16] | - |
| Methylenecyclohexane | Trace | - |
Table 3: Computational Details for Carbocation Stability in 2-Methylcyclohexanol Dehydration
| Carbocation | Relative Stability | Computational Method |
| Secondary | Less Stable | MP4(SDQ)[11] |
| Tertiary | Significantly More Stable | MP4(SDQ)[11] |
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed.
Caption: Pinacol rearrangement of 1,2-dimethylcyclohexane-1,2-diol.
Caption: Dehydration pathways of 2-methylcyclohexanol.
Conclusion
The reaction of this compound and its analogs under acidic conditions presents a fascinating case of competing reaction pathways. The pinacol rearrangement, leading to ring contraction, is a significant pathway for 1,2-diols on a cyclohexane (B81311) framework. Concurrently, dehydration offers a route to various alkene isomers, with the product distribution largely governed by carbocation stability as predicted by Zaitsev's rule.
While experimental data provides valuable insights into the product distributions, computational studies are essential for elucidating the intricate details of the reaction mechanisms, including the nature of transition states and the relative energies of intermediates. The close agreement between experimental observations and computational predictions for the dehydration of 2-methylcyclohexanol highlights the power of theoretical chemistry in understanding and predicting chemical reactivity. Further high-level computational studies on the pinacol rearrangement of this compound and its analogs are warranted to provide a more complete quantitative picture of the energetic landscape and to refine our understanding of the factors controlling the competition between rearrangement and elimination. This guide serves as a foundational resource for researchers aiming to harness these reactions for synthetic purposes and to further explore the rich chemistry of vicinal diols.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1114. Tracer studies on alcohols. Part V. The pinacolic rearrangement of cis- and trans-1,2-dimethylcyclohexane-1,2-diol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. 1114. Tracer studies on alcohols. Part V. The pinacolic rearrangement of cis- and trans-1,2-dimethylcyclohexane-1,2-diol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. uwosh.edu [uwosh.edu]
- 10. ukessays.com [ukessays.com]
- 11. Firefly (PC GAMESS) Tutorial: Dehydration Reaction, Part 5 [people.chem.ucsb.edu]
- 12. Solved Prelab: Dehydration of 2-methylcyclohexanol Reaction | Chegg.com [chegg.com]
- 13. Dehydration of 2-Methylcyclohexanol via Gas Chromatography — Adam Cap [adamcap.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. scribd.com [scribd.com]
Unveiling the 3D Architecture of 1-Methylcyclohexane-1,2-diol Derivatives: A Comparative Guide to Structural Analysis
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. This guide provides a comparative analysis of techniques used for the structural elucidation of 1-Methylcyclohexane-1,2-diol derivatives, pivotal scaffolds in medicinal chemistry. While X-ray crystallography stands as the gold standard for solid-state structure determination, its application can be limited by the availability of suitable crystals. Consequently, this guide also explores alternative and complementary methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, offering a holistic view of conformational analysis.
Due to a lack of publicly available X-ray crystal structures for a series of this compound derivatives, this guide will utilize data for the parent cis- and trans-cyclohexane-1,2-diols as illustrative examples to compare the insights gained from different analytical techniques.
At a Glance: Comparing Structural Analysis Techniques
| Feature | X-ray Crystal Structure Analysis | NMR Spectroscopy | Computational Modeling |
| Sample Phase | Solid (single crystal) | Solution | In silico |
| Information Yield | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, stereochemistry, conformational dynamics in solution | Theoretical 3D structures, relative conformational energies, molecular properties |
| Key Strengths | Unambiguous determination of solid-state structure | Provides information on solution-state conformation and dynamics | Predictive power, allows study of unstable or hypothetical structures |
| Limitations | Requires high-quality single crystals, structure may differ from solution | Provides an averaged structure in solution, interpretation can be complex | Accuracy is dependent on the level of theory and force field used |
X-ray Crystal Structure Analysis: The Definitive Solid-State View
Table 1: Hypothetical Comparative Crystallographic Data for this compound Derivatives
| Parameter | Derivative A (e.g., cis-isomer) | Derivative B (e.g., trans-isomer) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | Value | Value |
| b (Å) | Value | Value |
| c (Å) | Value | Value |
| α (°) | 90 | 90 |
| β (°) | Value | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | Value | Value |
| Z | 4 | 8 |
| R-factor (%) | Value | Value |
This table is a template to demonstrate how crystallographic data would be presented.
Experimental Protocol: X-ray Crystallography
The determination of a crystal structure involves a series of steps:
-
Crystallization: The first and often most challenging step is to grow a single crystal of the compound of interest with sufficient size and quality (typically >0.1 mm in all dimensions). This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[1] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections. These diffracted X-rays are recorded by a detector.[2]
-
Structure Solution: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods.
-
Structure Refinement: An initial model of the structure is refined against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, and angles.
Experimental Workflow of X-ray Crystallography
NMR Spectroscopy: Conformation in the Solution State
NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution. For cyclohexane (B81311) derivatives, ¹H and ¹³C NMR provide valuable information about the stereochemistry and the equilibrium between different chair conformations.
Table 2: Representative ¹H NMR Data for Cyclohexane-1,2-diol Isomers
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis-Cyclohexane-1,2-diol | H1/H2 | ~3.6 | m | - |
| CH₂ | 1.2-1.8 | m | - | |
| trans-Cyclohexane-1,2-diol | H1/H2 | ~3.3 | m | - |
| CH₂ | 1.1-2.1 | m | - |
Note: Data are approximate and can vary with solvent and concentration. 'm' denotes a multiplet.
Table 3: Representative ¹³C NMR Data for Cyclohexane-1,2-diol Isomers
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| cis-Cyclohexane-1,2-diol | C1/C2 | ~75 |
| C3/C6 | ~32 | |
| C4/C5 | ~24 | |
| trans-Cyclohexane-1,2-diol | C1/C2 | ~77 |
| C3/C6 | ~34 | |
| C4/C5 | ~25 |
Note: Data are approximate and can vary with solvent and concentration.
Experimental Protocol: NMR Spectroscopy for Conformational Analysis
-
Sample Preparation: A solution of the purified compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. For detailed conformational analysis, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) may be performed.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the connectivity of atoms and the relative stereochemistry. For conformationally flexible molecules like cyclohexane derivatives, the observed parameters are often a population-weighted average of the contributing conformers. Low-temperature NMR experiments can be used to "freeze out" individual conformers and study their properties directly.
Computational Modeling: An In Silico Approach to Conformational Preferences
Computational chemistry provides a powerful means to predict the structures and relative stabilities of different conformers. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the energies of various conformations.
Table 4: Theoretical Relative Energies of Cyclohexane-1,2-diol Conformers
| Isomer | Conformer | Relative Energy (kcal/mol) |
| cis-Cyclohexane-1,2-diol | diequatorial | 0.0 |
| diaxial | > 5 | |
| trans-Cyclohexane-1,2-diol | diequatorial | 0.0 |
| diaxial | ~1-2 |
Note: Values are illustrative and depend on the level of theory and basis set used in the calculation.
Experimental Protocol: Computational Conformational Analysis
-
Structure Building: The 3D structure of the molecule is built using molecular modeling software.
-
Conformational Search: A systematic or random search of the conformational space is performed to identify all low-energy conformers.
-
Geometry Optimization and Energy Calculation: The geometry of each conformer is optimized, and its energy is calculated using a chosen level of theory (e.g., B3LYP/6-31G*) and basis set.
-
Analysis: The relative energies of the conformers are used to predict their populations at a given temperature using the Boltzmann distribution. Other properties, such as theoretical NMR chemical shifts, can also be calculated and compared with experimental data.
Interplay of Analytical Techniques
Conclusion
The structural analysis of this compound derivatives relies on a synergistic approach. While X-ray crystallography offers the definitive solid-state structure, its reliance on crystalline samples necessitates the use of complementary techniques. NMR spectroscopy provides invaluable information about the behavior of these molecules in solution, which is often more relevant to their biological activity. Computational modeling serves as a powerful predictive and interpretative tool, bridging the gap between experimental observations and theoretical understanding. For a comprehensive understanding of the structure-activity relationships of these important compounds, a combination of these methods is indispensable.
References
A Comparative Guide to the Quantification of 1-Methylcyclohexane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1-Methylcyclohexane-1,2-diol, a vicinal diol, is crucial in various research and development settings, including metabolism studies, chemical synthesis monitoring, and impurity profiling. This guide provides an objective comparison of the primary analytical methodologies for its quantification, supported by representative experimental data and detailed protocols. The predominant and most suitable technique for this analyte is Gas Chromatography-Mass Spectrometry (GC-MS), often requiring a derivatization step to enhance analyte volatility and thermal stability. A potential alternative, Liquid Chromatography-Mass Spectrometry (LC-MS), is also discussed.
Method Comparison: GC-MS vs. LC-MS
The choice of analytical technique for this compound quantification depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in the liquid phase followed by mass-based detection. |
| Derivatization | Typically required (e.g., silylation) to increase volatility and thermal stability.[1][2][3] | May be used to improve ionization efficiency and sensitivity but is not always necessary. |
| Sensitivity | High, with Limits of Detection (LOD) and Quantification (LOQ) often in the low ng/mL to pg/mL range.[4] | Can achieve high sensitivity, particularly with tandem MS (MS/MS), with LODs in the low ng/mL to pg/mL range. |
| Selectivity | High, especially with Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes. | Very high, particularly with MS/MS, which minimizes matrix interference. |
| Linearity | Excellent, typically with a correlation coefficient (R²) > 0.99 over several orders of magnitude. | Excellent, typically with R² > 0.99 over a wide concentration range. |
| Accuracy (% Recovery) | Typically in the range of 90-110%. | Generally in the range of 90-110%. |
| Precision (%RSD) | Typically <15% for intra- and inter-day precision. | Typically <15% for intra- and inter-day precision. |
| Sample Throughput | Moderate, sample preparation including derivatization can be time-consuming.[4] | Can be higher, especially with modern UHPLC systems and direct injection. |
| Instrumentation Cost | Generally lower than LC-MS/MS systems. | Can be higher, particularly for high-resolution and tandem MS instruments. |
| Typical Application | Well-suited for routine quality control and research applications where high sensitivity and specificity are required for a moderately volatile analyte after derivatization. | Advantageous for complex biological matrices and for analytes that are not easily volatilized, even with derivatization. |
Experimental Protocol: GC-MS with Silylation Derivatization
This protocol details a representative method for the quantification of this compound in a standard solution or a simple matrix.
1. Materials and Reagents
-
This compound standard
-
Internal Standard (IS) (e.g., d4-1,4-Cyclohexanediol)
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Anhydrous Pyridine or Acetonitrile
-
Helium (carrier gas, 99.999% purity)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) and the internal standard in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL). Add a constant concentration of the internal standard to each calibration standard.
-
Sample Preparation: For liquid samples, an appropriate volume can be taken. For solid samples, an extraction step (e.g., with ethyl acetate) may be necessary. The extract should be evaporated to dryness and reconstituted in the reaction solvent.
3. Derivatization Procedure
-
To 100 µL of the standard or sample solution in a sealed vial, add 50 µL of the silylating agent (BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before GC-MS analysis.
4. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized this compound and the internal standard.
5. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of this compound in the samples is determined from the calibration curve.
Visualizations
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Synthetic Methodologies for Vicinal Diols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of vicinal diols, organic compounds containing two hydroxyl groups on adjacent carbon atoms, is a cornerstone of modern organic chemistry. These motifs are prevalent in a vast array of natural products, pharmaceuticals, and chiral ligands. Consequently, the development of stereoselective methods for their preparation has been a major focus of synthetic research. This guide provides a comparative overview of several key synthetic methodologies for accessing vicinal diols, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction workflows to aid researchers in selecting the most appropriate method for their specific needs.
Key Methodologies at a Glance
The synthesis of vicinal diols can be broadly categorized into methods that deliver the hydroxyl groups in a syn or anti fashion relative to each other. This guide will focus on the following widely used and historically significant methods:
-
Syn-Dihydroxylation:
-
Sharpless Asymmetric Dihydroxylation
-
Upjohn Dihydroxylation
-
Woodward Cis-Dihydroxylation
-
-
Anti-Dihydroxylation:
-
Prévost Reaction
-
-
Alternative and Substrate-Controlled Methods:
-
Metal-Catalyzed Dihydroxylation (e.g., Manganese-based)
-
Substrate-Controlled Dihydroxylation
-
Comparative Data of Key Methodologies
The following table summarizes the key features and performance of the discussed methodologies for the dihydroxylation of representative alkene substrates. This data is intended to provide a general comparison; actual results may vary depending on the specific substrate and reaction conditions.
| Methodology | Substrate | Product Stereochemistry | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Sharpless Asymmetric Dihydroxylation | trans-Stilbene (B89595) | syn | 94-99 | >99:1 | >99 (R,R) or (S,S) |
| Styrene | syn | 85-95 | >99:1 | 90-99 | |
| 1-Octene | syn | 80-95 | >99:1 | 92-98 | |
| Upjohn Dihydroxylation | Cyclohexene (B86901) | syn | 90 | >99:1 (meso) | N/A |
| 1-Octene | syn | High | >99:1 | N/A (racemic) | |
| Woodward Cis-Dihydroxylation | Cyclohexene | syn | ~70 | High | N/A (racemic) |
| Cholesterol Acetate (B1210297) | syn | Moderate | Good | N/A (racemic) | |
| Prévost Reaction | trans-Stilbene | anti | Good | High | N/A (racemic) |
| Cyclopentene | anti | Good | High | N/A (racemic) | |
| Mn-Catalyzed Dihydroxylation | Various alkenes | syn | up to 95 | High | up to 96 |
| Substrate-Controlled (Directed) | Chiral Allylic Alcohol | syn or anti | 89 | >95:5 | N/A (diastereoselective) |
Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of syn-diols from prochiral alkenes.[1][2] It utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids, typically dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivatives. A stoichiometric co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium catalyst.[2] The choice of chiral ligand dictates the facial selectivity of the dihydroxylation, with commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β) providing predictable access to either enantiomer of the diol product.[1]
Reaction Workflow:
Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene[3]
-
Reaction Setup: To a stirred solution of trans-stilbene (1.0 g, 5.55 mmol) in a 1:1 mixture of t-butanol and water (55 mL) at room temperature is added AD-mix-β (7.7 g).
-
Reaction Progress: The reaction mixture is stirred vigorously at room temperature for 24 hours. The initial purple color of the reaction mixture will fade to a reddish-brown.
-
Quenching: The reaction is quenched by the addition of sodium sulfite (B76179) (8.3 g) and stirred for an additional hour.
-
Extraction: Ethyl acetate (50 mL) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 25 mL).
-
Work-up: The combined organic layers are washed with 2 M aqueous NaOH (25 mL), followed by brine (25 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from ethanol/water to afford (R,R)-1,2-diphenyl-1,2-ethanediol.
Upjohn Dihydroxylation
The Upjohn dihydroxylation is a reliable method for the syn-dihydroxylation of alkenes to produce racemic or meso vicinal diols.[3][4] This method also employs a catalytic amount of osmium tetroxide, with N-methylmorpholine N-oxide (NMO) serving as the stoichiometric co-oxidant to regenerate the active Os(VIII) species.[3] It is a versatile and high-yielding reaction applicable to a wide range of alkenes.[5]
Reaction Workflow:
Catalytic cycle of the Upjohn Dihydroxylation.
Experimental Protocol: Dihydroxylation of Cyclohexene
-
Reaction Setup: A solution of cyclohexene (8.2 g, 100 mmol) in a mixture of acetone (B3395972) (100 mL) and water (10 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reagents: N-methylmorpholine N-oxide (14.0 g, 120 mmol) is added to the solution and stirred until dissolved. A solution of osmium tetroxide in t-butanol (e.g., 2.5 wt %, 1.0 mL, 0.1 mmol) is then added dropwise.
-
Reaction Progress: The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite (20 mL) and stirred for 30 minutes.
-
Work-up: The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure to remove the acetone. The aqueous residue is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give cis-1,2-cyclohexanediol (B155557), which can be further purified by recrystallization or chromatography.
Woodward Cis-Dihydroxylation
The Woodward cis-dihydroxylation provides a method for the syn-dihydroxylation of alkenes using iodine and silver acetate in wet acetic acid.[6][7] This reaction proceeds through a cyclic acetoxonium ion intermediate, which is then opened by water to give a monoester, followed by hydrolysis to the cis-diol.[6]
Reaction Workflow:
Reaction pathway of the Woodward Cis-Dihydroxylation.
Experimental Protocol: Dihydroxylation of Cyclohexene[6]
-
Reaction Setup: A mixture of silver acetate (20.0 g, 120 mmol) in glacial acetic acid (150 mL) is heated to 80 °C with stirring.
-
Addition of Iodine: Iodine (10.2 g, 40 mmol) is added in portions, and the mixture is stirred until the iodine has dissolved.
-
Addition of Alkene: Cyclohexene (8.2 g, 100 mmol) is added, followed by the dropwise addition of water (1.8 mL, 100 mmol).
-
Reaction Progress: The reaction mixture is heated at 90-95 °C for 2 hours and then cooled to room temperature.
-
Work-up: The precipitated silver iodide is removed by filtration. The filtrate is concentrated under reduced pressure.
-
Hydrolysis and Purification: The residue is hydrolyzed by refluxing with a solution of potassium hydroxide (B78521) in methanol. After cooling, the mixture is neutralized, and the product is extracted with an appropriate organic solvent. The organic extracts are dried and concentrated, and the resulting cis-1,2-cyclohexanediol is purified by distillation or recrystallization.
Prévost Reaction
In contrast to the Woodward reaction, the Prévost reaction affords anti-diols from alkenes.[8][9] This transformation is carried out using iodine and a silver salt of a carboxylic acid (e.g., silver benzoate) in an anhydrous solvent.[9] The reaction proceeds through a similar cyclic iodonium (B1229267) ion, but in the absence of water, the intermediate dioxolanylium cation is opened by a second equivalent of the carboxylate anion, leading to the trans-diester, which upon hydrolysis yields the anti-diol.[8]
Reaction Workflow:
Reaction pathway of the Prévost Reaction.
Experimental Protocol: Dihydroxylation of trans-Stilbene
-
Reaction Setup: A suspension of silver benzoate (B1203000) (4.6 g, 20 mmol) and trans-stilbene (1.8 g, 10 mmol) in anhydrous benzene (B151609) (50 mL) is prepared in a flask protected from light.
-
Addition of Iodine: A solution of iodine (2.54 g, 10 mmol) in anhydrous benzene (20 mL) is added dropwise with stirring.
-
Reaction Progress: The mixture is refluxed for 4 hours. The disappearance of the iodine color indicates the completion of the reaction.
-
Work-up: The reaction mixture is cooled, and the precipitated silver iodide is removed by filtration. The filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with water.
-
Hydrolysis and Purification: The organic layer is dried and concentrated. The resulting crude dibenzoate is hydrolyzed by refluxing with alcoholic potassium hydroxide. After work-up, the product is purified by recrystallization to give meso-1,2-diphenyl-1,2-ethanediol.
Alternative and Substrate-Controlled Methodologies
Beyond these classical methods, significant progress has been made in developing alternative and more specialized approaches to vicinal diol synthesis.
Metal-Catalyzed Dihydroxylation
While osmium-based reagents are highly effective, their toxicity and cost have driven the development of methods using other transition metals. Manganese-based catalysts, for instance, have emerged as a promising alternative for the asymmetric cis-dihydroxylation of alkenes, often using environmentally benign oxidants like hydrogen peroxide.[10][11] These systems can achieve high yields and enantioselectivities, particularly for electron-deficient alkenes.[11]
Substrate-Controlled Dihydroxylation
In molecules containing existing stereocenters, the inherent chirality of the substrate can be exploited to direct the stereochemical outcome of the dihydroxylation. For example, the dihydroxylation of chiral allylic and homoallylic alcohols can proceed with high diastereoselectivity.[12][13] The directing effect of the hydroxyl group, often through hydrogen bonding to the oxidant or catalyst, can favor the formation of one diastereomer over the other. This substrate-controlled approach is a powerful tool in the synthesis of complex molecules with multiple stereocenters.
Conclusion
The synthesis of vicinal diols is a well-established field with a diverse array of reliable and stereoselective methods. The choice of the optimal methodology depends on several factors, including the desired stereochemistry (syn or anti), the need for enantioselectivity, the nature of the alkene substrate, and considerations of cost and toxicity. The classical methods of Sharpless, Upjohn, Woodward, and Prévost remain highly valuable and widely practiced. Meanwhile, ongoing research continues to provide innovative solutions, such as the development of more sustainable metal catalysts and the strategic use of substrate control, further expanding the synthetic chemist's toolbox for accessing these important structural motifs.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Upjohn Dihydroxylation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Woodward Reaction [organic-chemistry.org]
- 7. Woodward Cis-Dihydroxylation | Ambeed [ambeed.com]
- 8. Prévost reaction - Wikipedia [en.wikipedia.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Mononuclear Non-Heme Manganese-Catalyzed Enantioselective cis-Dihydroxylation of Alkenes Modeling Rieske Dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical manganese-catalysed highly enantioselective cis-dihydroxylation of electron-deficient alkenes and detection of a cis-dioxomanganese(v) intermediate by high resolution ESI-MS analysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Scope of the directed dihydroxylation: application to cyclic homoallylic alcohols and trihaloacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 1-Methylcyclohexane-1,2-diol: A Comparative Guide to 2D NMR Techniques
Introduction
Unambiguous structural elucidation is a cornerstone of chemical research and drug development. For cyclic molecules with multiple stereocenters, such as 1-Methylcyclohexane-1,2-diol, confirming the precise connectivity and relative stereochemistry is critical. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, complex overlapping signals can often lead to ambiguity. This guide provides a comprehensive comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—for the definitive structural validation of this compound. We present the expected experimental data and detailed protocols to demonstrate the power of this multi-technique approach.
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are designed for a standard 500 MHz NMR spectrometer.
Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.
1. Correlation Spectroscopy (COSY) The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Pulse Program: Standard cosygpqf
-
Spectral Width: 12 ppm in both F1 and F2 dimensions
-
Number of Increments: 256 in F1
-
Number of Scans: 8 per increment
-
Relaxation Delay: 2.0 seconds
2. Heteronuclear Single Quantum Coherence (HSQC) The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).
-
Pulse Program: Standard hsqcedetgpsisp2.3
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 160 ppm
-
¹J(C,H) Coupling Constant: Optimized for 145 Hz
-
Number of Increments: 256 in F1
-
Number of Scans: 16 per increment
-
Relaxation Delay: 2.0 seconds
3. Heteronuclear Multiple Bond Correlation (HMBC) The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds.
-
Pulse Program: Standard hmbcgplpndqf
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 200 ppm
-
Long-Range Coupling Constant: Optimized for 8 Hz
-
Number of Increments: 256 in F1
-
Number of Scans: 32 per increment
-
Relaxation Delay: 2.0 seconds
Data Presentation: Predicted 2D NMR Correlations
The following tables summarize the expected quantitative data from the 2D NMR analysis of this compound. Chemical shifts are predicted based on standard values for substituted cyclohexanes and may vary slightly in an experimental setting.
Table 1: Predicted ¹H and ¹³C Chemical Shifts and HSQC Correlations
| Carbon Atom | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) | HSQC Correlation |
| C1 | ~75 | - | - | None |
| C2 | ~78 | H2 | ~3.4 | C2-H2 |
| C3 | ~30 | H3a, H3b | ~1.5-1.7 | C3-H3a, C3-H3b |
| C4 | ~24 | H4a, H4b | ~1.4-1.6 | C4-H4a, C4-H4b |
| C5 | ~28 | H5a, H5b | ~1.5-1.7 | C5-H5a, C5-H5b |
| C6 | ~35 | H6a, H6b | ~1.6-1.8 | C6-H6a, C6-H6b |
| C7 (CH₃) | ~22 | H7 | ~1.2 | C7-H7 |
Table 2: Predicted Key COSY and HMBC Correlations
| Proton | Key COSY Correlations (³JHH) | Key HMBC Correlations (²JCH, ³JCH) |
| H2 | H3a, H3b, H6a, H6b | C1, C3, C6, C7 |
| H3a, H3b | H2, H4a, H4b | C1, C2, C4, C5 |
| H4a, H4b | H3a, H3b, H5a, H5b | C3, C5, C6 |
| H5a, H5b | H4a, H4b, H6a, H6b | C1, C3, C4, C6 |
| H6a, H6b | H2, H5a, H5b | C1, C2, C4, C5, C7 |
| H7 (CH₃) | None | C1, C2, C6 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the key structural correlations derived from the 2D NMR data.
Comparison with Alternative Methods
While 2D NMR is a powerful tool, other techniques can also be employed for structural validation.
-
X-ray Crystallography: This method provides the most definitive three-dimensional structure. However, it requires a suitable single crystal, which can be challenging to obtain. For a semi-rigid structure like this compound, NMR is often faster and provides information about the molecule's conformation in solution.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about through-space proximity of protons, which is crucial for determining relative stereochemistry (e.g., cis vs. trans isomers). While complementary to COSY and HMBC, it doesn't establish the carbon skeleton in the same way. A combination of HMBC and NOESY provides a complete picture of both connectivity and stereochemistry.
For the specific task of confirming the carbon framework and proton attachments, the combination of COSY, HSQC, and HMBC is superior to NOESY alone and more readily applicable than X-ray crystallography.
Conclusion
The integrated application of COSY, HSQC, and HMBC 2D NMR techniques provides an unambiguous pathway to validate the structure of this compound. The COSY spectrum confirms the proton-proton coupling network within the cyclohexane (B81311) ring. The HSQC spectrum unequivocally links each proton to its directly attached carbon atom. Finally, the crucial long-range correlations observed in the HMBC spectrum, particularly from the methyl protons (H7) to the quaternary carbon (C1) and its neighbors (C2, C6), definitively piece together the entire molecular skeleton. This multi-faceted approach overcomes the limitations of 1D NMR, providing researchers with a high degree of confidence in the assigned structure.
Safety Operating Guide
Prudent Disposal of 1-Methylcyclohexane-1,2-diol: A Step-by-Step Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 1-Methylcyclohexane-1,2-diol, ensuring the safety of laboratory personnel and environmental compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This document outlines the recommended procedures for the safe disposal of this compound, a combustible diol used in various synthetic applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on its known physical and chemical properties and data from structurally similar compounds.
Immediate Safety and Hazard Considerations
-
Eye Contact: May cause eye irritation. In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact. Wash skin with soap and water after handling.
-
Inhalation: Avoid inhaling vapors or mists. If inhaled, move to fresh air.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 6296-84-0 | [1][2][3] |
| Molecular Formula | C₇H₁₄O₂ | [1][2][3] |
| Molecular Weight | 130.18 g/mol | [1][2] |
| Boiling Point | 226.9 °C at 760 mmHg | [1][2] |
| Flash Point | 104.5 °C | [1][2] |
| Density | 1.095 g/cm³ | [1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in accordance with all federal, state, and local regulations. The following is a general procedural guide:
-
Waste Identification and Classification:
-
Characterize the waste stream containing this compound. It should be treated as a non-halogenated, combustible organic liquid waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific waste classification codes.
-
-
Segregation and Storage:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a compatible material (e.g., glass or polyethylene).
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.
-
Collect the absorbed material into a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Disposal Method:
-
The preferred method of disposal is through a licensed hazardous waste disposal company.
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method for this type of organic compound.
-
Do not dispose of this compound down the drain or in regular trash.
-
Experimental Workflow for Disposal
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
